molecular formula C34H36N6O6 B10831282 5'-O-DMT-N2-DMF-dG

5'-O-DMT-N2-DMF-dG

Cat. No.: B10831282
M. Wt: 624.7 g/mol
InChI Key: YTRIMRXIMVGPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-O-DMT-N2-DMF-dG is a useful research compound. Its molecular formula is C34H36N6O6 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRIMRXIMVGPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5'-O-DMT-N2-DMF-dG chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: Structure, Properties, and Application in Oligonucleotide Synthesis

This technical guide provides a comprehensive overview of this compound, a protected deoxyguanosine derivative crucial for the chemical synthesis of DNA oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development. This document details its chemical structure, physicochemical properties, and its central role in solid-phase oligonucleotide synthesis via phosphoramidite chemistry.

Chemical Structure and Properties

This compound, more formally known as 5'-O-(4,4'-Dimethoxytrityl)-N2-formamidine-2'-deoxyguanosine, is a modified nucleoside. Its structure is characterized by three key protective groups:

  • 5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group attached to the 5'-hydroxyl function of the deoxyribose sugar. This group protects the 5'-hydroxyl during chemical reactions and is removed at the beginning of each coupling cycle in oligonucleotide synthesis. Its cleavage releases a brightly colored carbocation, which allows for the quantitative monitoring of the synthesis efficiency.

  • N2-Dimethylformamidine (DMF): This group protects the exocyclic amine of the guanine base. It is stable to the conditions of the synthesis cycle but can be readily removed during the final deprotection step.

  • Deoxyguanosine Core: The fundamental purine nucleoside that is incorporated into the growing oligonucleotide chain.

These protecting groups are essential for directing the regioselectivity of the phosphoramidite coupling reaction and for preventing unwanted side reactions during oligonucleotide synthesis.

Physicochemical Properties

The key physicochemical properties of this compound and its corresponding phosphoramidite derivative are summarized in the table below. The phosphoramidite form is the activated monomer used in automated DNA synthesizers.

PropertyThis compoundThis compound 3'-CE Phosphoramidite
CAS Number 40094-22-2[1]330628-04-1[][3]
Molecular Formula C34H36N6O6[1]C43H53N8O7P[][3]
Molecular Weight 624.69 g/mol [1][4]824.93 g/mol [][3]
Appearance White to off-white powder[1][]White to off-white powder[]
Purity ≥98.5% (HPLC)[1]≥98% (HPLC)[]
Storage Conditions 2-8°C[1]-20°C, under inert gas[][3]
Solubility Soluble in organic solvents like dichloromethane and acetonitrileSoluble in anhydrous acetonitrile

Application in Solid-Phase Oligonucleotide Synthesis

This compound, in its 3'-phosphoramidite form, is a fundamental building block for the synthesis of custom DNA sequences. The synthesis process is a cyclical reaction that occurs on a solid support, typically controlled pore glass (CPG), and involves four main steps: detritylation, coupling, capping, and oxidation.

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support Start 1. Start with Support-Bound Nucleoside (5'-DMT on) Detritylation 2. Detritylation (Acid Treatment, e.g., TCA) Removes 5'-DMT group Start->Detritylation Cycle Begins Coupling 3. Coupling Adds next Phosphoramidite (e.g., DMT-dG(DMF)-CEP) Detritylation->Coupling Capping 4. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups Coupling->Capping Oxidation 5. Oxidation (Iodine Solution) Stabilizes phosphite triester to phosphate triester Capping->Oxidation Elongated Elongated Chain (5'-DMT on) Oxidation->Elongated Elongated->Detritylation Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of a single this compound phosphoramidite monomer into a growing oligonucleotide chain on an automated DNA synthesizer.

Reagents and Materials
  • This compound 3'-CE Phosphoramidite dissolved in anhydrous acetonitrile

  • Solid support (e.g., CPG) with the initial nucleoside attached

  • Detritylation solution: 3% Trichloroacetic acid (TCA) in dichloromethane[5]

  • Activator solution: 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 16% N-Methylimidazole/THF

  • Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine

  • Anhydrous acetonitrile for washing steps

Method
  • Detritylation: The solid support is washed with the detritylation solution to remove the 5'-DMT group from the immobilized nucleoside. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling: The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction is rapid, typically taking 30-60 seconds.

  • Capping: To prevent the elongation of chains that failed to couple in the previous step, a capping step is performed. The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.[6]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester.[6] This is achieved by treating the support with the iodine-containing oxidation solution.

  • Washing: The column is washed with anhydrous acetonitrile to remove any residual reagents.

This four-step cycle is repeated for each monomer to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia.

Conclusion

This compound is an indispensable reagent in modern biotechnology, enabling the precise chemical synthesis of DNA oligonucleotides. Its carefully designed protecting groups allow for a high-yield, stepwise assembly of nucleic acid chains. Understanding its chemical properties and the principles of its application in phosphoramidite chemistry is fundamental for researchers engaged in genomics, diagnostics, and the development of nucleic acid-based therapeutics.

References

The Gatekeepers of Guanine: A Technical Guide to DMT and DMF Protecting Groups in Deoxyguanosine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity, high-yield production of custom DNA and RNA sequences. For the nucleoside deoxyguanosine (dG), which is particularly susceptible to side reactions, the selection of appropriate protecting groups is critical. This technical guide provides an in-depth exploration of the functions, applications, and experimental considerations of two key protecting groups: the 5'-hydroxyl protecting group, 4,4'-dimethoxytrityl (DMT), and the exocyclic amine protecting group, N,N-dimethylformamidine (DMF).

The Role of the DMT Group: Directing the Synthesis

The dimethoxytrityl (DMT) group is the cornerstone of modern phosphoramidite-based oligonucleotide synthesis, serving as a temporary shield for the 5'-hydroxyl group of the nucleoside.[1] Its bulky nature provides excellent steric hindrance, preventing unwanted polymerization and ensuring that nucleotide addition occurs in a controlled, 3'-to-5' direction.[1][2] The DMT group's acid lability is a key feature, allowing for its quantitative removal under mild acidic conditions, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent, to expose the 5'-hydroxyl for the next coupling cycle.[3][4]

A significant advantage of the DMT group is its use in real-time monitoring of synthesis efficiency. Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation, the dimethoxytrityl cation.[1][5] The intensity of this color, measured spectrophotometrically at around 495 nm, is directly proportional to the amount of DMT released and, therefore, to the coupling efficiency of the preceding cycle.[3][6]

The Function of the DMF Group: Safeguarding the Base

The exocyclic N²-amino group of guanine is nucleophilic and prone to undesired reactions during oligonucleotide synthesis. The N,N-dimethylformamidine (DMF) group serves as an effective protecting group for this amine, preventing side reactions during the phosphitylation and coupling steps.[7] The electron-donating nature of the DMF group also provides the added benefit of protecting the guanosine from depurination, a common side reaction that can occur under the acidic conditions of the DMT removal step.[8]

Compared to the more traditional isobutyryl (iBu) protecting group, the DMF group is classified as a "fast-deprotecting" group.[7] This allows for significantly milder and faster deprotection conditions, which is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications or for high-throughput applications.[3]

Data Presentation: A Comparative Overview

The choice of protecting groups can significantly impact the efficiency and outcome of oligonucleotide synthesis. The following tables summarize key quantitative data related to the DMT and DMF protecting groups.

ParameterDMT GroupReference
Function 5'-Hydroxyl Protection[1][2]
Cleavage Condition Mild Acid (TCA or DCA)[3][4]
Monitoring Spectrophotometric (495 nm)[3][6]
Key Advantage Enables directional synthesis and real-time yield monitoring[1][6]
ParameterDMF-dGiBu-dG (Traditional)Reference
Function Exocyclic Amine (N²) ProtectionExocyclic Amine (N²) Protection[7]
Deprotection (Conc. NH₄OH, 55°C) 2 hours16 hours[9]
Deprotection (Conc. NH₄OH, 65°C) 1 hour8 hours[9]
"UltraFAST" Deprotection (AMA, 65°C) 5-10 minutes5-10 minutes[7][9]
Key Advantage Rapid deprotection, reduced depurination, suitable for sensitive oligosMore stable amide bond[3][7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups in a laboratory setting.

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide.

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[10]

    • Procedure: The deblocking solution is passed through the synthesis column. The column is then washed with anhydrous acetonitrile (ACN) to remove the acid and the cleaved DMT cation.[10]

  • Coupling: The next phosphoramidite is added to the growing oligonucleotide chain.

    • Reagents: A 0.1 M solution of the DMT-dG(dmf) phosphoramidite in ACN and an activator solution (e.g., 0.45 M tetrazole in ACN).

    • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column to react with the free 5'-hydroxyl group.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are blocked to prevent the formation of deletion mutations.

    • Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

    • Procedure: The two capping solutions are mixed and delivered to the column to acetylate any unreacted 5'-hydroxyls.[11]

  • Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester.

    • Reagent: A solution of 0.02 M iodine in THF/water/pyridine.

    • Procedure: The oxidizing solution is passed through the column.[11]

Protocol 2: Deprotection of DMF-dG Containing Oligonucleotides

Standard Deprotection (Ammonium Hydroxide):

  • The solid support is transferred to a vial.

  • Concentrated ammonium hydroxide is added.

  • The vial is sealed and heated at 55°C for 2 hours or 65°C for 1 hour.

  • The supernatant containing the deprotected oligonucleotide is removed.

"UltraFAST" Deprotection (AMA):

  • The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[7][9]

  • The mixture is heated at 65°C for 5-10 minutes.[7][9]

  • The supernatant is collected. Note: This method requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[9]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows described in this guide.

Caption: Chemical structures of dG, DMT, DMF, and the protected monomer.

Oligo_Synthesis_Workflow Start Start: Support-Bound Nucleoside (DMT-ON) Deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group Start->Deblocking Coupling 2. Coupling Add next phosphoramidite (DMT-dG(dmf)) Deblocking->Coupling Capping 3. Capping Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Stabilize phosphate linkage Capping->Oxidation Cycle Repeat for next cycle Oxidation->Cycle Cycle->Deblocking n cycles Cleavage_Deprotection Final Cleavage and Deprotection Cycle->Cleavage_Deprotection Final cycle End Purified Oligonucleotide Cleavage_Deprotection->End

Caption: Workflow of the phosphoramidite oligonucleotide synthesis cycle.

Deprotection_Pathway Protected_Oligo Fully Protected Oligonucleotide (DMT-ON, DMF-dG) Cleavage Cleavage from Solid Support Protected_Oligo->Cleavage Base_Deprotection Base Deprotection (e.g., AMA) Remove DMF from dG Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Deprotection Remove cyanoethyl groups Base_Deprotection->Phosphate_Deprotection Final_Detritylation Final Detritylation (Optional) Remove 5'-DMT group Phosphate_Deprotection->Final_Detritylation Purified_Oligo Purified Oligonucleotide Phosphate_Deprotection->Purified_Oligo DMT-ON Purification Final_Detritylation->Purified_Oligo

Caption: General deprotection pathway for a synthetic oligonucleotide.

References

The Role of 5'-O-DMT-N2-DMF-dG in Phosphoramidite Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of 5'-O-DMT-N2-DMF-dG, a critical building block in the solid-phase synthesis of oligonucleotides. We will delve into the chemical intricacies of its protecting groups, its role in the synthesis cycle, and provide detailed experimental context for its use.

Core Concepts: The Strategic Importance of Protecting Groups

Solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA manufacturing, relies on the sequential addition of nucleotide monomers to a growing chain immobilized on a solid support. This process demands high fidelity and coupling efficiencies, which are achieved through the strategic use of protecting groups. These chemical moieties temporarily block reactive sites on the nucleotide, ensuring that bond formation occurs only at the desired positions.

In the case of this compound, two key protecting groups are employed:

  • 5'-O-Dimethoxytrityl (DMT): This bulky group protects the 5'-hydroxyl of the deoxyguanosine nucleoside.[1] Its primary functions are to prevent self-polymerization of the phosphoramidite monomer and to ensure that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain. A key feature of the DMT group is its lability under mild acidic conditions, allowing for its selective removal at the beginning of each synthesis cycle.[2] Upon cleavage, the DMT cation is released, which has a distinct orange color, providing a convenient method for real-time monitoring of coupling efficiency.[1][3]

  • N2-Dimethylformamidine (DMF): The exocyclic amine of guanine is nucleophilic and requires protection to prevent unwanted side reactions during synthesis. The DMF group serves this purpose.[4][5] Compared to the more traditional isobutyryl (iBu) protecting group, the DMF group offers the significant advantage of being more labile, allowing for faster deprotection under milder basic conditions.[5][6] This is particularly beneficial in the synthesis of long oligonucleotides or those containing sensitive modifications that may be damaged by harsh deprotection conditions.[6]

The Phosphoramidite Synthesis Cycle: A Step-by-Step Mechanism

The addition of a this compound monomer to a growing oligonucleotide chain follows a four-step cycle that is repeated for each nucleotide addition.

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT group from the terminal nucleotide of the solid-support-bound oligonucleotide. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[2][3] This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Detritylation Support-Oligo-5'-O-DMT Support-Oligo-5'-O-DMT Support-Oligo-5'-OH Support-Oligo-5'-OH Support-Oligo-5'-O-DMT->Support-Oligo-5'-OH  TCA or DCA DMT_cation DMT+ (Orange) Support-Oligo-5'-O-DMT->DMT_cation H+ H+ H+->Support-Oligo-5'-O-DMT

Figure 1: Detritylation Workflow

Coupling

The activated this compound phosphoramidite and an activator, such as tetrazole or a derivative, are added to the reaction column.[7][8] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. The exposed 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom, forming a phosphite triester linkage.[7][] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[10]

Coupling Support-Oligo-5'-OH Support-Oligo-5'-OH Coupled_Oligo Support-Oligo-dG(DMF)-5'-O-DMT (Phosphite Triester) Support-Oligo-5'-OH->Coupled_Oligo DMT-dG(DMF)-Phosphoramidite DMT-dG(DMF)-Phosphoramidite Activated_Phosphoramidite Activated DMT-dG(DMF)-Phosphoramidite DMT-dG(DMF)-Phosphoramidite->Activated_Phosphoramidite Activator Activator Activator->DMT-dG(DMF)-Phosphoramidite Activated_Phosphoramidite->Coupled_Oligo

Figure 2: Coupling Reaction Pathway

Capping

To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[11][12] This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[12][13] The resulting acetylated chains will not participate in subsequent coupling reactions.

Capping Unreacted_5'-OH Unreacted Support-Oligo-5'-OH Capped_Oligo Capped Oligo (5'-Acetyl) Unreacted_5'-OH->Capped_Oligo Capping_Reagents Acetic Anhydride + 1-Methylimidazole Capping_Reagents->Unreacted_5'-OH

Figure 3: Capping of Unreacted Sites

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[14] This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[11]

Oxidation Phosphite_Triester Support-Oligo-dG(DMF)-5'-O-DMT (Phosphite Triester) Phosphate_Triester Support-Oligo-dG(DMF)-5'-O-DMT (Phosphate Triester) Phosphite_Triester->Phosphate_Triester Oxidizing_Agent Iodine + H2O/Pyridine/THF Oxidizing_Agent->Phosphite_Triester

Figure 4: Oxidation of the Phosphite Linkage

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is typically achieved by treatment with a basic solution, most commonly concentrated ammonium hydroxide.[3]

The use of the DMF protecting group on guanine significantly accelerates the deprotection process compared to the traditional iBu group.[5][6]

Deprotection Protected_Oligo Support-Bound Protected Oligo Cleaved_Deprotected_Oligo Cleaved and Deprotected Oligo Protected_Oligo->Cleaved_Deprotected_Oligo Basic_Solution Ammonium Hydroxide (or AMA) Basic_Solution->Protected_Oligo

Figure 5: Final Cleavage and Deprotection

Quantitative Data Summary

The choice of protecting group for guanine has a significant impact on the deprotection time required. The following table summarizes typical deprotection conditions for DMF-dG compared to the standard iBu-dG.

Protecting GroupDeprotection ReagentTemperature (°C)Time
dmf-dG Concentrated Ammonium Hydroxide552 hours[15]
Concentrated Ammonium Hydroxide651 hour[15]
AMA (Ammonium Hydroxide/Methylamine)6510 minutes[5]
iBu-dG Concentrated Ammonium Hydroxide5517 hours[1]

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle using this compound

This protocol outlines a typical cycle for the addition of one this compound monomer on an automated DNA synthesizer.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Phosphoramidite Solution: 0.1 M this compound in Acetonitrile

  • Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)

  • Capping Solution B: 1-Methylimidazole in THF

  • Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water

  • Wash Solution: Acetonitrile

Protocol:

  • Deblocking:

    • Wash the column with acetonitrile.

    • Deliver the deblocking solution to the column and incubate for the time recommended by the synthesizer manufacturer (typically 60-120 seconds).

    • Wash the column thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Deliver the activator solution and the phosphoramidite solution simultaneously to the column.

    • Allow the coupling reaction to proceed for the recommended time (typically 30-180 seconds).

    • Wash the column with acetonitrile.

  • Capping:

    • Deliver capping solutions A and B to the column and incubate for the recommended time (typically 30-60 seconds).

    • Wash the column with acetonitrile.

  • Oxidation:

    • Deliver the oxidation solution to the column and incubate for the recommended time (typically 30-60 seconds).

    • Wash the column thoroughly with acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Final Cleavage and Deprotection using Ammonium Hydroxide
  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly.

  • Heat the vial at 65°C for 1 hour.

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The crude oligonucleotide solution is now ready for purification.

Conclusion

This compound is a highly effective and versatile building block for the solid-phase synthesis of oligonucleotides. The strategic combination of the acid-labile 5'-DMT protecting group and the base-labile N2-DMF protecting group allows for efficient and high-fidelity synthesis. The faster deprotection kinetics afforded by the DMF group make it particularly well-suited for high-throughput applications and the synthesis of sensitive modified oligonucleotides, solidifying its importance in modern molecular biology and drug development.

References

solubility and stability of 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 5'-O-DMT-N2-DMF-dG

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of oligonucleotide building blocks is paramount for the successful synthesis of high-quality nucleic acid sequences. This guide provides a detailed overview of the , a critical phosphoramidite monomer used in automated DNA synthesis.

Introduction to this compound

This compound, chemically known as N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], is a modified deoxyguanosine phosphoramidite. The 5'-O-dimethoxytrityl (DMT) group provides a temporary, acid-labile protecting group for the 5'-hydroxyl function, essential for the stepwise, 3'-to-5' direction of synthesis. The N2-dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base during synthesis and offers advantages in terms of stability and deprotection kinetics compared to other protecting groups like isobutyryl (ibu).

Below is a diagram illustrating the chemical structure of this compound.

G cluster_dG This compound Structure img img

Caption: Chemical structure of this compound.

Solubility Profile

Generally, DMT-protected deoxynucleoside phosphoramidites are soluble in acetonitrile and other organic solvents like dichloromethane[1]. However, nucleosides and their derivatives can sometimes exhibit poor solubility in certain organic solvents, which may necessitate the use of more polar aprotic solvents such as dimethylformamide (DMF) or pyridine[2].

A quantitative measurement has been reported for the solubility of DMT-dG(dmf) Phosphoramidite in Dimethyl Sulfoxide (DMSO), indicating a high solubility that may require sonication to achieve full dissolution[3].

Table 1: Quantitative Solubility Data

CompoundSolventSolubilityMolar ConcentrationNotes
DMT-dG(dmf) PhosphoramiditeDMSO100 mg/mL121.23 mMRequires sonication; hygroscopic nature of DMSO can impact solubility[3].

Stability Characteristics

The stability of phosphoramidites in solution is a critical factor affecting the efficiency of oligonucleotide synthesis and the purity of the final product. Deoxyguanosine phosphoramidites are known to be the least stable among the four standard deoxyribonucleoside phosphoramidites[4][5].

The stability of phosphoramidites in acetonitrile solution generally follows the descending order: T, dC > dA > dG[4][5]. The primary degradation pathways in solution involve hydrolysis, elimination of acrylonitrile, and autocatalytic formation of cyanoethyl phosphonoamidates[4][5]. The rate of degradation can be mitigated by minimizing the concentration of water, reducing the amidite concentration, and adding a small amount of a basic compound[4].

The choice of the exocyclic amine protecting group on the guanine base significantly influences the stability of the phosphoramidite. The stability of dG phosphoramidites decreases in the order: dmf > ibu > tac. This indicates that the dimethylformamidine (dmf) protecting group confers a higher degree of stability in solution compared to isobutyryl (ibu) and tert-butylphenoxyacetyl (tac) protecting groups.

Table 2: Comparative Stability of Deoxynucleoside Phosphoramidites in Acetonitrile

PhosphoramiditeProtecting GroupPurity Reduction (after 5 weeks)Reference
dGisobutyryl (ib)39%[4][5]
dAbenzoyl (bz)6%[4][5]
dCbenzoyl (bz)2%[4][5]
T-2%[4][5]

For optimal stability, this compound should be stored as a solid at -20°C under an inert atmosphere[6]. Stock solutions can be stored for extended periods at -80°C (up to 6 months) or for shorter durations at -20°C (up to 1 month), protected from light[3][7].

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a phosphoramidite involves preparing a saturated solution and measuring its concentration.

  • Sample Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., anhydrous acetonitrile) in a sealed vial.

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution[3].

  • Separation : Centrifuge the suspension to pellet the undissolved solid.

  • Quantification : Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Determine the concentration of the dissolved phosphoramidite using UV-Vis spectrophotometry by measuring the absorbance at the λmax of the DMT cation (around 498 nm) after acidic treatment, or by a calibrated HPLC method.

Stability Assessment by HPLC

The stability of this compound in solution can be monitored over time using High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for peak identification[4][5].

  • Solution Preparation : Prepare a solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 0.1 M) and store it under controlled conditions (e.g., room temperature, inert atmosphere).

  • Time-Point Analysis : At regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot of the solution.

  • HPLC Analysis :

    • Column : A reverse-phase C18 column is typically used.

    • Mobile Phase : A gradient of acetonitrile and a suitable buffer (e.g., triethylammonium acetate or ammonium acetate).

    • Detection : UV detection at a wavelength appropriate for the DMT group (e.g., 254 nm).

    • Data Analysis : The purity of the phosphoramidite is determined by integrating the peak area of the main compound and any degradation products. The percentage of intact phosphoramidite is plotted against time to determine the degradation rate.

Visualization of Key Processes

Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard four-step cycle of solid-phase oligonucleotide synthesis utilizing this compound.

G Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite triester linkage Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Stabilizes phosphate backbone

Caption: The four-step cycle of automated oligonucleotide synthesis.

Deprotection Workflow

The use of the DMF protecting group on the guanine base allows for a more rapid deprotection process compared to traditional protecting groups.

G Cleavage Step 1: Cleavage from Solid Support and Removal of Cyanoethyl Groups Base_Deprotection Step 2: Base Deprotection (Removal of DMF group) Cleavage->Base_Deprotection DMT_Removal Step 3: DMT Group Removal (Optional, for DMT-off oligos) Base_Deprotection->DMT_Removal Purification Step 4: Purification of Oligonucleotide DMT_Removal->Purification

Caption: Post-synthesis deprotection and purification workflow.

References

5'-O-DMT-N2-DMF-dG CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in solid-phase synthesis, and the associated experimental protocols.

Compound Identification and Properties

This compound is a modified nucleoside, specifically a protected form of 2'-deoxyguanosine. The protecting groups are essential for directing the chemical reactions during automated oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle. The exocyclic amine (N2) of the guanine base is protected by a dimethylformamidine (DMF) group, which prevents unwanted side reactions and is removed during the final deprotection step. The DMF group is noted for enabling faster deprotection compared to traditional protecting groups like isobutyryl (iBu).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Full Chemical Name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-[(dimethylamino)methylene]-2'-deoxyguanosine
CAS Number 172361-60-3, 40094-22-2
Molecular Formula C34H36N6O6
Molecular Weight 624.7 g/mol
Appearance White to off-white powder
Storage 2-8°C

Note: This compound is the nucleoside. For oligonucleotide synthesis, it is converted into its 3'-CE phosphoramidite derivative (CAS: 330628-04-1, Molecular Formula: C43H53N8O7P, Molecular Weight: ~824.9 g/mol ).

Role in Automated Oligonucleotide Synthesis

The primary application of this compound is its use as a phosphoramidite monomer in automated, solid-phase oligonucleotide synthesis. This process, typically performed in the 3' to 5' direction, involves the sequential addition of such protected nucleosides to a growing chain anchored to a solid support. The use of the DMF protecting group on deoxyguanosine is particularly advantageous for synthesizing G-rich sequences, where it significantly reduces the risk of incomplete deprotection compared to the conventional iBu group.

The synthesis is a cyclical process involving four key steps for each monomer addition: detritylation, coupling, capping, and oxidation.

Oligonucleotide_Synthesis_Cycle cluster_workflow Automated Synthesis Cycle (Phosphoramidite Chemistry) start Start Cycle: Growing Chain on Solid Support (5'-DMT Protected) deblock Step 1: Detritylation (Acidic Deblocking) start->deblock Remove 5'-DMT group couple Step 2: Coupling (Add Activated Phosphoramidite) deblock->couple Expose 5'-OH group cap Step 3: Capping (Acetylate Unreacted Chains) couple->cap Form phosphite triester oxidize Step 4: Oxidation (Iodine Treatment) cap->oxidize Terminate failure sequences oxidize->start Stabilize to phosphate triester Ready for next cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent processing of oligonucleotides using DMF-protected deoxyguanosine phosphoramidite.

This protocol outlines the four primary steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

  • Step 1: Detritylation (Deblocking)

    • Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleoside of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.

    • Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).

    • Procedure: The acid solution is passed through the synthesis column containing the solid support. The resulting DMT cation is orange, and its absorbance at 495 nm is measured to monitor the efficiency of the previous coupling step.

  • Step 2: Coupling (Activation)

    • Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing chain and the incoming phosphoramidite monomer (e.g., the phosphoramidite of this compound).

    • Reagents: The protected phosphoramidite monomer and an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole, dissolved in anhydrous acetonitrile.

    • Procedure: A solution containing the activator and an excess of the phosphoramidite monomer is delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group that is displaced by the 5'-hydroxyl group of the oligonucleotide chain.

  • Step 3: Capping

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, thereby preventing the formation of deletion mutations in the final product.

    • Reagents: A capping mixture, typically consisting of acetic anhydride and N-methylimidazole (NMI).

    • Procedure: The capping reagents are delivered to the column, where they acetylate the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling cycles.

  • Step 4: Oxidation

    • Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester (P(III)) to a more stable phosphate triester (P(V)).

    • Reagents: A solution of iodine in a mixture of water and a weak base like pyridine or lutidine.

    • Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the phosphite triester, creating the phosphate triester backbone characteristic of natural DNA.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate backbone) must be removed. The use of dmf-dG is compatible with rapid deprotection protocols.

  • Objective: To release the full-length oligonucleotide and remove all protecting groups to yield the final, biologically active product.

  • Reagent: AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%).

  • Procedure:

    • Cleavage and Deprotection: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.

    • Add the AMA reagent to the vial containing the support. A typical volume is 1-2 mL for a 1 µmole scale synthesis.

    • Seal the vial tightly and heat at 65°C for 10-15 minutes. This single step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates and the DMF/acyl groups from the nucleobases.

    • Cool the vial to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the AMA solution to dryness using a centrifugal evaporator or a stream of inert gas.

    • The resulting pellet is the crude oligonucleotide, which can be reconstituted in water or buffer for purification and downstream applications.

  • Critical Note: The UltraFAST AMA protocol requires the use of acetyl-protected deoxycytidine (Ac-dC) instead of the traditional benzoyl-protected version (Bz-dC) to prevent a transamination side reaction that can occur with methylamine.

Deprotection_Workflow cluster_workflow Post-Synthesis Cleavage and Deprotection start Completed Synthesis (Oligo on Solid Support) deprotect Cleavage & Full Deprotection (e.g., AMA at 65°C) start->deprotect Simultaneous release and removal of protecting groups evaporate Evaporation (Remove Deprotection Reagent) deprotect->evaporate Yields crude oligo purify Purification (e.g., HPLC, Cartridge) evaporate->purify Remove failure sequences and impurities final_product Final Oligonucleotide Product purify->final_product Desalted and purified

Caption: Workflow for post-synthesis cleavage and deprotection.

discovery and development of modified guanosine phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Modified Guanosine Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite method, a highly efficient and automatable process, allows for the precise, sequential addition of nucleotide building blocks to a growing chain on a solid support. While the synthesis of standard DNA and RNA is routine, the true power of this chemistry lies in its ability to incorporate modified nucleosides, enabling the creation of oligonucleotides with tailored properties.

Guanosine, with its complex electronic structure and multiple sites for modification, has been a particular focus of synthetic innovation. Modified guanosine phosphoramidites are integral to developing nuclease-resistant antisense oligonucleotides (ASOs), high-affinity probes, and tools for studying DNA damage and repair.[1][2][3] This guide provides a technical overview of the key discoveries and developmental pathways for several critical classes of modified guanosine phosphoramidites, complete with experimental insights and comparative data.

The Foundation: Solid-Phase Phosphoramidite Chemistry

The automated solid-phase synthesis of oligonucleotides proceeds in a four-step cycle for each nucleotide addition. This cycle is fundamental to understanding the incorporation of any modified phosphoramidite.[4][5][6]

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, typically controlled pore glass (CPG).[5][7] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The activated phosphoramidite monomer (dissolved in an anhydrous solvent like acetonitrile) is coupled to the free 5'-hydroxyl group.[4] This reaction is catalyzed by a weak acid, such as 1H-tetrazole or, more recently, activators like 4,5-dicyanoimidazole (DCI), which can accelerate the reaction for sterically hindered amidites.[8]

  • Capping: To prevent the extension of unreacted 5'-hydroxyl groups in subsequent cycles (which would result in failure sequences), they are permanently blocked or "capped" using reagents like acetic anhydride.[4][6]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester using an iodine solution.[4] This completes the cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide Synthesis Cycle cluster_workflow Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next base

Caption: The standard four-step cycle of solid-phase oligonucleotide synthesis.

Key Classes of Modified Guanosine Phosphoramidites

2'-Sugar Modifications: Enhancing Stability and Affinity

Modifications at the 2'-position of the ribose sugar are a primary strategy for conferring desirable drug-like properties to oligonucleotides.

2'-O-Methyl (2'-OMe) Guanosine: The 2'-O-methyl modification is one of the most widely used for increasing nuclease resistance and enhancing the binding affinity of an oligonucleotide to its RNA target.[9] The resulting 2'-OMe-RNA:RNA duplex adopts an A-form geometry similar to a natural RNA:RNA duplex. The synthesis of 2'-OMe-G phosphoramidite is well-established, and it is a staple in the production of therapeutic ASOs and siRNAs.[10][11]

Locked Nucleic Acid (LNA) Guanosine: LNA is a conformationally "locked" nucleic acid analogue where the 2'-oxygen is connected to the 4'-carbon by a methylene bridge.[12][13][14] This bridge restricts the ribose ring to an A-type (3'-endo) conformation, leading to unprecedented thermal stability when hybridized with complementary DNA or RNA strands.[13][14] LNA-modified oligonucleotides are powerful tools for applications requiring high affinity and specificity, such as diagnostics, SNP detection, and antisense therapy.[13][14][15] However, their synthesis requires longer coupling times due to increased steric hindrance.[13][16]

Base Modifications: Probing Function and Damage

Modifying the guanine base itself opens avenues for studying DNA damage, creating adducts, or introducing functional groups.

8-oxo-Guanosine (8-oxo-G): 7,8-dihydro-8-oxoguanosine is a common product of oxidative DNA damage and is highly mutagenic.[17][18] To study its biological effects, researchers require oligonucleotides containing this lesion at specific sites. The synthesis of the 8-oxo-G phosphoramidite involves protecting the O6 and N7 positions to ensure correct coupling and prevent side reactions during oligonucleotide synthesis.[19][20] These building blocks have been crucial for investigating the mechanisms of DNA repair and the structural consequences of oxidative damage.[18]

C8-Aryl-Guanosine: The C8 position of guanine is susceptible to attack by carcinogens, forming bulky C8-aryl adducts.[21] The synthesis of phosphoramidites with these modifications is essential for understanding how such adducts disrupt DNA structure and lead to mutations. A key synthetic strategy involves the Suzuki coupling of C8-bromo-2'-deoxyguanosine with an appropriate aryl boronic acid.[21][22] This method provides a versatile route to a wide range of C8-modified guanosine phosphoramidites.[21]

C8_Modification_Pathway Start C8-Bromo-Guanosine Derivative Suzuki Suzuki Coupling (+ Aryl Boronic Acid, Pd Catalyst) Start->Suzuki C8_Aryl C8-Aryl-Guanosine Derivative Suzuki->C8_Aryl Protect Protection (5'-DMT) C8_Aryl->Protect Phosphitylation Phosphitylation (3'-OH) Protect->Phosphitylation Final_Product C8-Aryl-Guanosine Phosphoramidite Phosphitylation->Final_Product

Caption: Synthetic pathway for C8-Aryl-Guanosine phosphoramidite.
Protecting Group Innovations

The standard protecting group for the exocyclic amine of guanosine is isobutyryl (iBu). However, the lactam function of guanine can undergo side reactions with phosphoramidite reagents, leading to chain cleavage, especially in guanine-rich sequences.[23][24] To overcome this, alternative protecting groups for the O6 position have been developed, such as the p-nitrophenylethyl (NPE) group, which prevents this side reaction and improves the yield of full-length oligonucleotides.[23][24] Similarly, bulky groups like diphenylcarbamoyl (DPC) can be used to direct glycosylation to the desired N9 position during nucleoside synthesis, though this can sometimes reduce solubility.[25][26]

Quantitative Data Summary

The choice of modified phosphoramidite and synthesis conditions significantly impacts the efficiency and outcome of oligonucleotide synthesis.

Modified Guanosine PhosphoramiditeStandard ActivatorRecommended Coupling TimeTypical Coupling EfficiencyKey FeatureReference
Standard dGTetrazole / DCI30 - 90 seconds>99%Baseline[4]
2'-O-Methyl-GTetrazole / DCI3 - 6 minutes~98-99%Nuclease Resistance[8][9]
LNA-GDCI / ETT3 - 5 minutes~98%High Affinity (Increased Tm)[13][16]
8-oxo-dG (protected)Tetrazole5 - 10 minutes>97%Models Oxidative Damage[19][20]
C8-Aryl-dGTetrazole5 - 10 minutes>97%Bulky Adduct Mimic[21]

Table 1: Comparative data for the incorporation of various modified guanosine phosphoramidites during solid-phase synthesis. Coupling times are typical recommendations and may vary by synthesizer and scale.

Key Experimental Protocols

General Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for incorporating a phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.

  • Reagent Preparation:

    • Dissolve phosphoramidites (standard and modified) in anhydrous acetonitrile to a final concentration of 0.1 M.[27]

    • Prepare solutions for the activator (e.g., 0.25 M ETT or 0.25 M DCI in acetonitrile), capping reagents (acetic anhydride/lutidine/THF and N-methylimidazole/THF), deblocking solution (3% trichloroacetic acid in dichloromethane), and oxidizer (0.02 M iodine in THF/pyridine/water).[4]

  • Automated Synthesis Cycle:

    • Deblocking: Flush the synthesis column with the deblocking solution to remove the 5'-DMT group. Follow with an acetonitrile wash.

    • Coupling: Deliver the activator and the specific phosphoramidite solution simultaneously to the column. The reaction time is critical and should be adjusted based on the phosphoramidite being used (see Table 1).[4][13] Standard bases typically require ~30 seconds, while modified versions may need 5-10 minutes.[4]

    • Capping: Flush the column with capping reagents to block any unreacted 5'-hydroxyls.

    • Oxidation: Treat the column with the iodine solution to convert the phosphite triester to a stable phosphate triester. Follow with an acetonitrile wash.

    • Repeat the cycle until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (on the bases and phosphate backbone) are removed.

    • A common method is treatment with concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA) at elevated temperatures (e.g., 55°C) for several hours.[20][25]

    • Note: Specific modifications may require specialized deprotection conditions. For example, some LNA-containing oligos should not be deprotected with methylamine.[13]

  • Purification:

    • The crude oligonucleotide is purified, typically by reverse-phase HPLC (if the final DMT group is left on) or by polyacrylamide gel electrophoresis (PAGE).[27]

Synthesis of O6, N7-bisdiphenylcarbamoyl-protected 8-oxoguanosine Phosphoramidite

This protocol provides a high-level overview of the synthesis of a key intermediate for studying oxidative DNA damage, as described by Taniguchi et al.[19][20]

  • Starting Material: Begin with commercially available guanosine.

  • Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups with a suitable silyl protecting group (e.g., TBDMS).

  • Oxidation: Introduce the 8-oxo modification to the guanine base.

  • Protection of 8-oxo-Guanine: Protect the O6 and N7 positions with diphenylcarbamoyl chloride to prevent side reactions during subsequent steps.

  • Selective Deprotection: Selectively remove the 5'-hydroxyl protecting group.

  • Tritylation: Introduce the DMT group at the 5'-position.

  • Deprotection of 3'-OH: Remove the protecting group at the 3'-hydroxyl position.

  • Phosphitylation: React the free 3'-hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite building block.

Application in Drug Development

The development of modified guanosine phosphoramidites has been transformative for therapeutic oligonucleotide design. By incorporating modifications like 2'-OMe or LNA, developers can create ASOs with enhanced stability against nucleases and higher binding affinity for their target mRNA. This leads to more potent and durable gene silencing effects, which is a critical requirement for effective therapies.[2][28]

Drug_Development_Logic cluster_dev Therapeutic Antisense Oligonucleotide (ASO) Development cluster_props cluster_mechs Modification Guanosine Modification (e.g., 2'-OMe, LNA) Property Enhanced Properties Modification->Property leads to Mechanism Therapeutic Mechanism Property->Mechanism enables Prop1 Nuclease Resistance Prop2 High Target Affinity (Tm) Outcome Clinical Application Mechanism->Outcome results in Mech1 RNase H-mediated Target Degradation Mech2 Splice Modulation

Caption: Logical flow from chemical modification to therapeutic application.

References

Spectroscopic Analysis of 5'-O-DMT-N2-DMF-dG: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for the protected deoxynucleoside 5'-O-(4,4'-dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG). This compound is a critical building block in the chemical synthesis of oligonucleotides, and its purity and structural integrity are paramount for the successful production of therapeutic and research-grade nucleic acids. This document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this important molecule.

Chemical Structure

This compound is a derivative of 2'-deoxyguanosine in which the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine (N2) of the guanine base is protected by a dimethylformamidine (DMF) group. These protecting groups prevent unwanted side reactions during oligonucleotide synthesis.

Molecular Formula: C34H37N7O6

Molecular Weight: 639.70 g/mol

Spectroscopic Data

Precise spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, based on the known spectra of similar protected deoxynucleosides, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton Expected Chemical Shift (ppm) in CDCl₃ Multiplicity Notes
H8 (Guanine)~ 7.8 - 8.0s
Aromatic (DMT)~ 6.8 - 7.5mMultiple overlapping signals
H1' (Sugar)~ 6.2 - 6.4t
H3' (Sugar)~ 4.7 - 4.9m
H4' (Sugar)~ 4.1 - 4.3m
H5', H5'' (Sugar)~ 3.3 - 3.5m
OCH₃ (DMT)~ 3.7 - 3.8sTwo singlets
N=CH (DMF)~ 8.5s
N(CH₃)₂ (DMF)~ 3.0 - 3.2sTwo singlets
H2', H2'' (Sugar)~ 2.3 - 2.8m

Note: Chemical shifts are referenced to the residual solvent peak. Actual values may vary depending on the solvent, concentration, and instrument.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Expected Chemical Shift (ppm) in CDCl₃
C6 (Guanine)~ 158
C2 (Guanine)~ 156
C4 (Guanine)~ 151
C8 (Guanine)~ 136
C5 (Guanine)~ 117
Aromatic (DMT)~ 113 - 145
C1' (Sugar)~ 86
C4' (Sugar)~ 85
C3' (Sugar)~ 72
C5' (Sugar)~ 64
OCH₃ (DMT)~ 55
N(CH₃)₂ (DMF)~ 35, 41
C2' (Sugar)~ 40
N=CH (DMF)~ 157

Note: These are approximate values and can be influenced by experimental conditions.

Table 3: Mass Spectrometry Data
Ionization Mode Ion Expected m/z
ESI+[M+H]⁺640.28
ESI+[M+Na]⁺662.26

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: A standard proton experiment (e.g., 'zg30' on Bruker instruments).

  • Parameters:

    • Pulse angle: 30 degrees

    • Relaxation delay (d1): 1-2 seconds

    • Number of scans (ns): 16-64 (depending on sample concentration)

    • Spectral width: 0-12 ppm

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

3. ¹³C NMR Acquisition:

  • Experiment: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

  • Parameters:

    • Pulse angle: 30 degrees

    • Relaxation delay (d1): 2 seconds

    • Number of scans (ns): 1024 or more to achieve adequate signal-to-noise.

    • Spectral width: 0-200 ppm

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass measurements.

  • Mode: Positive ion mode is typically used for this class of compounds.

  • Infusion Parameters:

    • Flow rate: 5-10 µL/min (direct infusion) or coupled with a liquid chromatography (LC) system.

    • Capillary voltage: 3-4 kV

    • Nebulizing gas (N₂): Set to an appropriate flow rate for stable spray.

    • Drying gas (N₂): 200-300 °C

  • Data Acquisition:

    • Scan range: m/z 100-1000

    • Acquire data for a sufficient duration to obtain a stable signal.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr_details NMR Analysis cluster_ms_details MS Analysis cluster_data_analysis Data Analysis & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Purity & Structure MS Mass Spectrometry Purification->MS Molecular Weight H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR ESI_MS ESI-MS MS->ESI_MS Structure_Verification Structure Verification H1_NMR->Structure_Verification C13_NMR->Structure_Verification HRMS High-Resolution MS ESI_MS->HRMS HRMS->Structure_Verification

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characterization of this compound. Adherence to these protocols will aid in ensuring the quality and identity of this crucial reagent for oligonucleotide synthesis.

Methodological & Application

Application Notes & Protocols: Incorporation of 5'-O-DMT-N2-DMF-dG into Custom Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Custom oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics.[1][2] The synthesis of these molecules often requires the incorporation of modified nucleosides to enhance their properties, such as stability, binding affinity, and cellular uptake.[3][4] 5'-O-DMT-N2-DMF-dG is a key phosphoramidite building block used in automated solid-phase oligonucleotide synthesis.[][6] The 5'-O-Dimethoxytrityl (DMT) group provides a temporary, acid-labile protection for the 5'-hydroxyl function, while the N2-dimethylformamidine (DMF) group protects the exocyclic amino group of guanosine.[7][8] The DMF protecting group is particularly advantageous as it is labile and allows for rapid, mild deprotection conditions, which is crucial for the synthesis of oligonucleotides containing sensitive dyes or other modifications.[9][10]

This document provides detailed protocols for the incorporation, deprotection, and analysis of custom oligonucleotides synthesized using this compound phosphoramidite.

Properties and Advantages

The this compound phosphoramidite is a white to off-white powder that is essential for the precise, automated synthesis of DNA sequences.[][6] Its structure is optimized for high coupling efficiency and stability during the synthesis cycle.[6]

Table 1: Product Specifications

Property Description Reference
Full Chemical Name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-Guanosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] []
Common Synonyms Dmf-dG-CE Phosphoramidite, DMT-dG(dmf) Phosphoramidite [][6]
CAS Number 330628-04-1 [][6]
Molecular Formula C43H53N8O7P []
Purity ≥98% by HPLC []

| Storage Conditions | Store at -20°C, sealed away from moisture and light. |[][11] |

The primary advantage of the N2-DMF protecting group over others, such as isobutyryl (ibu), is its lability under milder basic conditions. This facilitates faster deprotection protocols and helps prevent degradation of sensitive functional groups within the oligonucleotide.[9][12][13] The DMF group also effectively protects guanosine from depurination during the acidic detritylation steps of synthesis.[7]

Table 2: Comparison of Common Guanine Protecting Groups

Protecting Group Typical Deprotection Conditions Deprotection Time Key Advantages
N2-dimethylformamidine (dmf) Concentrated Ammonium Hydroxide at 55°C 1 hour Fast deprotection, mild conditions, compatible with sensitive modifications.[9]
AMA (Ammonium hydroxide/40% Methylamine 1:1) at 65°C 5-10 minutes ("UltraFAST") Extremely rapid deprotection.[10][12][13]

| N2-isobutyryl (ibu) | Concentrated Ammonium Hydroxide at 55°C | 8-17 hours | Standard, widely used. |

Experimental Workflow and Protocols

The overall process involves automated solid-phase synthesis, cleavage from the solid support, deprotection of nucleobases and phosphate groups, and finally, purification of the full-length oligonucleotide.

G cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start 1. CPG Solid Support (First Nucleoside) detritylation 2. Detritylation (DMT Removal) start->detritylation coupling 3. Coupling (Add dG(dmf) Amidite) detritylation->coupling capping 4. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 5. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat end_synthesis Final DMT-On Oligo on Support repeat->end_synthesis cleavage 6. Cleavage & Deprotection (e.g., NH4OH or AMA) end_synthesis->cleavage purification 7. Purification (e.g., HPLC, PAGE) cleavage->purification qc 8. Quality Control (Mass Spec, OD260) purification->qc final_product Purified Custom Oligonucleotide qc->final_product

Caption: Overall workflow for custom oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Synthesis

This protocol outlines a single cycle for adding a this compound nucleotide to the growing chain using the phosphoramidite method on an automated synthesizer.[1] The synthesis proceeds in the 3' to 5' direction.[1]

Caption: The four-step phosphoramidite synthesis cycle.

Methodology:

  • Step 1: Detritylation (De-blocking)

    • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[7]

    • Procedure: The reagent is passed through the synthesis column. The orange color of the resulting DMT carbocation can be measured spectrophotometrically (at 495 nm) to monitor coupling efficiency from the previous cycle.[14]

  • Step 2: Coupling

    • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group and the incoming this compound phosphoramidite.

    • Reagents: this compound phosphoramidite and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.[7]

    • Procedure: The activated phosphoramidite is delivered to the column in excess to drive the reaction to completion. Coupling is rapid, typically taking less than a minute for deoxynucleosides.[1]

  • Step 3: Capping

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutations (n-1 sequences).

    • Reagents: A two-part capping mixture, typically Acetic Anhydride/Lutidine and N-Methylimidazole in THF.[8]

    • Procedure: The capping reagents are delivered to the column to acetylate the unreacted termini.

  • Step 4: Oxidation

    • Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.

    • Reagent: A solution of iodine in a mixture of water, pyridine, and THF.[8]

    • Procedure: The oxidizing agent is passed through the column. This step stabilizes the newly formed internucleotide bond, allowing the cycle to begin again for the next base addition.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (N2-DMF on guanine, cyanoethyl on the phosphate backbone) must be removed. The choice of deprotection method depends on the presence of other sensitive modifications on the oligo.

G start Support-Bound Oligo (with base & phosphate protecting groups) question Does the oligo contain base-sensitive dyes or other modifications? start->question standard Standard Deprotection (Ammonium Hydroxide) question->standard No ultrafast UltraFAST Deprotection (AMA) question->ultrafast Yes standard_cond 55°C for 1-2 hours standard->standard_cond ultrafast_cond 65°C for 5-10 minutes ultrafast->ultrafast_cond end_product Crude, Fully Deprotected Oligonucleotide in Solution standard_cond->end_product ultrafast_cond->end_product

Caption: Decision workflow for choosing a deprotection protocol.

A. Standard Deprotection (Ammonium Hydroxide) This method is suitable for standard DNA oligonucleotides without highly sensitive modifications.

  • Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly and heat at 55°C for 1 hour.[9]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Evaporate the ammonia solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water) for purification.

B. UltraFAST Deprotection (AMA) This method is preferred for oligonucleotides with sensitive modifications and for high-throughput applications.[10][12][13]

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of AMA reagent (a 1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine).

  • Seal the vial tightly and heat at 65°C for 5-10 minutes.[10][12][13]

  • Cool the vial rapidly in an ice bath.

  • Transfer the supernatant to a new tube.

  • Evaporate the solution to dryness.

  • Resuspend the crude oligonucleotide pellet for purification.

Table 3: Recommended Deprotection Conditions Summary

Method Reagent Temperature Time Best For
Standard Conc. Ammonium Hydroxide 55°C 1-2 hours Standard DNA Oligos.[9]

| UltraFAST | AMA (NH4OH/Methylamine) | 65°C | 5-10 minutes | Oligos with sensitive dyes; high-throughput needs.[10] |

Protocol 3: Quality Control and Analysis

After synthesis and deprotection, the quality and quantity of the oligonucleotide should be assessed.

  • Quantification: Determine the final yield by measuring the UV absorbance at 260 nm (OD260).[3]

  • Purity Analysis: Assess the purity of the crude product and the success of the purification using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1][3]

  • Identity Confirmation: Confirm the molecular weight and integrity of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI).[3]

Applications in Research and Drug Development

The ability to incorporate modified bases like N2-DMF-dG is critical for advancing nucleic acid technologies.

  • Therapeutics: Used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs), where modifications can improve stability against nucleases and reduce off-target effects.[1][3][4]

  • Diagnostics: Enables the creation of highly specific probes and primers for detecting DNA or RNA targets in various diagnostic assays.[1][]

  • Molecular Biology: Custom oligonucleotides with modified bases are used to study DNA-protein interactions, gene function, and nucleic acid structures.[]

Conclusion The use of this compound phosphoramidite is a cornerstone of modern oligonucleotide synthesis. Its incorporation via automated phosphoramidite chemistry, combined with the advantages of a labile DMF protecting group, facilitates the efficient and reliable production of custom oligonucleotides. The mild deprotection conditions it allows are particularly valuable for synthesizing complex molecules with sensitive functional groups, thereby expanding the toolkit for researchers and professionals in drug development and diagnostics.

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) in the synthesis of antisense oligonucleotides, particularly those with a phosphorothioate backbone. The information presented herein is intended to guide researchers in developing robust and efficient synthesis protocols for therapeutic and research applications.

Introduction to this compound

This compound is a critical building block in the automated solid-phase synthesis of DNA oligonucleotides. It is a phosphoramidite derivative of deoxyguanosine, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic N2 amine of the guanine base is protected by a dimethylformamidine (DMF) group. The DMT group is acid-labile and is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.

The choice of the N2-protecting group on deoxyguanosine is crucial for the overall efficiency and quality of the oligonucleotide synthesis. The DMF group offers a significant advantage over the more traditional isobutyryl (ibu) protecting group due to its increased lability under basic conditions. This allows for faster and milder deprotection of the final oligonucleotide, which is particularly beneficial for the synthesis of sensitive, modified, or long oligonucleotides.[1][2]

Advantages of N2-DMF Protection in Antisense Oligonucleotide Synthesis

The use of this compound in the synthesis of antisense oligonucleotides, especially those with phosphorothioate linkages, offers several key advantages:

  • Faster Deprotection: The DMF group is removed significantly faster than the ibu group under standard ammonium hydroxide deprotection conditions.[3][4] This increased rate of deprotection reduces the overall synthesis time, leading to higher throughput.

  • Milder Deprotection Conditions: The lability of the DMF group allows for the use of milder deprotection reagents and conditions. This is critical for preserving the integrity of sensitive modifications and dyes that may be incorporated into the antisense oligonucleotide.[1][2]

  • Reduced Base Modification: The faster deprotection kinetics minimize the exposure of the oligonucleotide to harsh basic conditions, thereby reducing the risk of base modifications and the formation of unwanted side products.

  • Improved Yield for G-Rich Sequences: For sequences rich in guanine, the efficient deprotection of the DMF group helps to prevent incomplete deprotection, which can be a challenge with the more stable ibu group, leading to higher purity and yield of the final product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of this compound in oligonucleotide synthesis.

Protecting GroupDeprotection Conditions (Concentrated Ammonium Hydroxide)Deprotection TimeReference
N2-DMF-dG 55°C2 hours[3]
65°C1 hour[3]
N2-ibu-dG 55°C8 hours
65°C4 hours
Synthesis ParameterExpected ValueNotesReference
Stepwise Coupling Efficiency >99%High coupling efficiency is critical for the synthesis of long oligonucleotides. A 99% stepwise yield for a 20-mer results in a theoretical maximum yield of ~82%.[1]
Overall Yield (20-mer) 40-60% (crude)The final yield depends on the sequence, scale, and purification method. The use of DMF-dG can contribute to higher overall yields due to cleaner deprotection.
Purity (crude) 70-90%Purity is sequence-dependent and can be improved with optimized synthesis and deprotection protocols.

Experimental Protocols

This section provides detailed protocols for the solid-phase synthesis of phosphorothioate antisense oligonucleotides using this compound. These protocols are based on the well-established phosphoramidite chemistry.

Diagram: Solid-Phase Phosphorothioate Oligonucleotide Synthesis Cycle

G Solid-Phase Phosphorothioate Oligonucleotide Synthesis Cycle cluster_cycle Synthesis Cycle cluster_final Final Steps Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Free 5'-OH Sulfurization 3. Sulfurization (Conversion to Phosphorothioate) Coupling->Sulfurization Phosphite triester Capping 4. Capping (Blocking of unreacted 5'-OH groups) Sulfurization->Capping Phosphorothioate triester Capping->Detritylation Start next cycle Cleavage 5. Cleavage from Solid Support Capping->Cleavage Completed Sequence Deprotection 6. Base and Phosphate Deprotection Cleavage->Deprotection Purification 7. Purification Deprotection->Purification

Caption: Workflow of solid-phase phosphorothioate oligonucleotide synthesis.

Detritylation

This step removes the 5'-DMT protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • Wash the solid support with anhydrous acetonitrile.

    • Flush the column with the detritylation solution (3% TCA in DCM) for 60-120 seconds. The appearance of an orange color indicates the release of the DMT cation.

    • Wash the solid support thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT group.

Coupling

This step involves the reaction of the free 5'-hydroxyl group on the growing oligonucleotide chain with the this compound phosphoramidite.

  • Reagents:

    • This compound phosphoramidite (0.1 M in anhydrous acetonitrile).

    • Activator: 0.45 M 1H-Tetrazole in anhydrous acetonitrile or 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Procedure:

    • Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 30-60 seconds.

    • Wash the solid support with anhydrous acetonitrile.

Sulfurization

This step converts the newly formed phosphite triester linkage into a more stable phosphorothioate triester linkage.

  • Reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in a mixture of pyridine and acetonitrile (1:1 v/v).

  • Procedure:

    • Deliver the sulfurizing reagent to the synthesis column.

    • Allow the sulfurization reaction to proceed for 60-120 seconds.

    • Wash the solid support with anhydrous acetonitrile.

Capping

This step acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Reagents:

    • Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

    • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Procedure:

    • Deliver a mixture of Capping Reagents A and B to the synthesis column.

    • Allow the capping reaction to proceed for 30 seconds.

    • Wash the solid support with anhydrous acetonitrile.

Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the bases and the phosphate backbone are removed.

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure:

    • Transfer the solid support to a sealed vial.

    • Add concentrated ammonium hydroxide to the vial.

    • Heat the vial at 55°C for 2 hours or at 65°C for 1 hour to cleave the oligonucleotide from the support and remove the DMF and cyanoethyl protecting groups.[3]

    • Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.

Purification

The crude oligonucleotide is purified to remove truncated sequences and other impurities.

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying antisense oligonucleotides. The final 5'-DMT group can be left on (DMT-on) to aid in purification, as it significantly increases the hydrophobicity of the full-length product.

  • Post-Purification Detritylation (if DMT-on):

    • Treat the purified DMT-on oligonucleotide with 80% acetic acid for 20-30 minutes at room temperature.

    • Neutralize the acid and desalt the oligonucleotide.

Application Example: Antisense Oligonucleotide Targeting Bcl-2

Antisense oligonucleotides are designed to bind to a specific mRNA sequence and inhibit the translation of the corresponding protein. A prominent example is the targeting of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells.

Diagram: Mechanism of Action of an Antisense Oligonucleotide Targeting Bcl-2

G Mechanism of Action of an Antisense Oligonucleotide Targeting Bcl-2 cluster_cell Cancer Cell ASO Antisense Oligonucleotide (ASO) Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA Hybridization Ribosome Ribosome Bcl2_mRNA->Ribosome Translation (Blocked) RNaseH RNase H Bcl2_mRNA->RNaseH Recruitment Bcl2_Protein Bcl-2 Protein Ribosome->Bcl2_Protein Synthesis (Inhibited) Apoptosis Apoptosis Bcl2_Protein->Apoptosis Inhibition (Relieved) RNaseH->Bcl2_mRNA Cleavage

Caption: ASO targeting Bcl-2 mRNA to induce apoptosis.

By inhibiting the production of the Bcl-2 protein, the antisense oligonucleotide sensitizes cancer cells to apoptosis (programmed cell death), a key mechanism for eliminating malignant cells.

Experimental Workflow for In Vitro Evaluation of Antisense Oligonucleotides

The following workflow outlines the key steps for evaluating the efficacy of a newly synthesized antisense oligonucleotide in a cell-based assay.

Diagram: In Vitro Antisense Oligonucleotide Evaluation Workflow

G In Vitro Antisense Oligonucleotide Evaluation Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (Target cell line) ASO_Treatment 2. ASO Treatment (Dose-response) Cell_Culture->ASO_Treatment RNA_Extraction 3. RNA Extraction ASO_Treatment->RNA_Extraction Protein_Analysis 5. Protein Analysis (Western Blot / ELISA) ASO_Treatment->Protein_Analysis Functional_Assay 6. Functional Assay (e.g., Apoptosis Assay) ASO_Treatment->Functional_Assay RT_qPCR 4. RT-qPCR Analysis (Target mRNA knockdown) RNA_Extraction->RT_qPCR

Caption: A general workflow for the in vitro screening of antisense oligonucleotides.

  • Cell Culture: Culture the target cancer cell line known to overexpress the target protein (e.g., Bcl-2).

  • ASO Treatment: Treat the cells with varying concentrations of the antisense oligonucleotide to determine the dose-dependent effects. Include appropriate controls, such as a scrambled-sequence oligonucleotide.

  • RNA Extraction: After a defined incubation period, harvest the cells and extract total RNA.

  • RT-qPCR Analysis: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of the target mRNA (e.g., Bcl-2 mRNA). A significant reduction in the target mRNA level indicates successful antisense activity.

  • Protein Analysis: Perform Western blotting or an enzyme-linked immunosorbent assay (ELISA) to measure the levels of the target protein (e.g., Bcl-2 protein). A decrease in protein expression should correlate with the mRNA knockdown.

  • Functional Assay: Conduct a functional assay to assess the biological consequence of target knockdown. For an anti-Bcl-2 antisense oligonucleotide, an apoptosis assay (e.g., Annexin V staining followed by flow cytometry) would be appropriate to measure the induction of programmed cell death.

By following these protocols and workflows, researchers can effectively synthesize and evaluate antisense oligonucleotides using this compound, a key reagent for the development of next-generation nucleic acid therapeutics.

References

Application Notes & Protocols for 5'-O-DMT-N2-DMF-dG in siRNA and miRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical synthesis of RNA oligonucleotides, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs), is a cornerstone of modern molecular biology and therapeutic development. The process relies on the sequential addition of ribonucleoside phosphoramidites to a growing chain on a solid support.[1][2] The success of this synthesis hinges on a robust protecting group strategy. 5'-O-DMT-N2-DMF-dG is a critical building block in this process, offering specific advantages for the incorporation of guanosine residues. This document provides detailed application notes on its use and comprehensive protocols for researchers, scientists, and drug development professionals.

The 5'-O-dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function, essential for the stepwise, 3' to 5' direction of synthesis. The N2-dimethylformamidine (DMF) group protects the exocyclic amine of guanine. The choice of the N-acyl protecting group is critical as it influences the efficiency and speed of the final deprotection step, which is necessary to yield a biologically active oligonucleotide.[3]

Application Notes

The use of the N2-DMF protecting group on deoxyguanosine phosphoramidite offers a significant advantage in the synthesis of RNA oligonucleotides: rapid deprotection. Compared to more traditional protecting groups like isobutyryl (iBu) or benzoyl (Bz), the DMF group is considerably more labile under basic conditions.[4] This feature is particularly beneficial in RNA synthesis, which requires a multi-step deprotection process to remove protecting groups from the phosphate backbone (cyanoethyl groups), the exocyclic amines (e.g., DMF), and the 2'-hydroxyl positions (e.g., TBDMS or TOM).[5][6]

The "UltraFast" deprotection protocol, which utilizes a mixture of aqueous methylamine and ammonium hydroxide (AMA), can completely remove the DMF group in as little as 5-10 minutes at 65°C.[3][5] This rapid cleavage minimizes the exposure of the sensitive RNA molecule to harsh basic conditions, reducing the risk of degradation or side reactions and ultimately leading to a higher purity and yield of the final product. For this reason, dmf-dG is often the preferred guanosine phosphoramidite for RNA synthesis.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis cycle using phosphoramidite chemistry on a DNA/RNA synthesizer.

1. Pre-Synthesis Setup:

  • Ensure all reagents (phosphoramidites, activator, capping reagents, oxidizing agent, deblocking agent) are fresh and correctly installed on the synthesizer.

  • Dissolve this compound and other required RNA phosphoramidites (e.g., with Ac-C, Bz-A, and U) in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Install the appropriate solid support (e.g., CPG) functionalized with the initial nucleoside of the target sequence.

2. Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.

  • Step A: Deblocking (Detritylation)

    • The acid-labile 5'-DMT group of the support-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane.

    • This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the released DMT cation can be used to monitor coupling efficiency.

  • Step B: Coupling

    • The this compound phosphoramidite (or other required amidite) is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column.

    • The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically short, around 2 minutes, with efficiencies of approximately 99%.[2]

  • Step C: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole.

    • This prevents the elongation of failure sequences (sequences with deletions), simplifying the final purification.

  • Step D: Oxidation

    • The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester using a solution of iodine in tetrahydrofuran/water/pyridine.

  • Loop: Steps A through D are repeated for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the multi-step process to cleave the synthesized RNA from the solid support and remove all protecting groups.

1. Cleavage and Base Deprotection (UltraFast Method):

  • After synthesis, transfer the solid support from the column to a screw-cap vial.

  • Add a 1:1 mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Incubate the vial at 65°C for 10-20 minutes.[3][5] This step cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the N2-DMF and other base protecting groups.

  • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal vacuum concentrator.

2. 2'-Hydroxyl Silyl Group Deprotection (TBDMS Removal):

  • This step must be performed under anhydrous conditions to prevent RNA degradation.

  • Re-dissolve the dried, partially deprotected oligonucleotide pellet in anhydrous dimethyl sulfoxide (DMSO). Gentle heating (up to 65°C) may be required.[5][7]

  • Add triethylamine (TEA) to the solution, followed by triethylamine trihydrofluoride (TEA·3HF).[5]

  • Incubate the mixture at 65°C for 2.5 hours to remove the 2'-TBDMS groups.[7]

3. Quenching and Desalting:

  • Quench the desilylation reaction by adding an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) or by butanol precipitation.[3][7]

  • Desalt the oligonucleotide using a suitable method, such as ethanol precipitation, size-exclusion chromatography, or cartridge-based purification (e.g., Glen-Pak).

Protocol 3: Purification

Purification of the final RNA product is critical to remove failure sequences and other impurities.

1. DMT-ON Reverse-Phase HPLC Purification:

  • If the final 5'-DMT group was left on during synthesis ("DMT-ON"), the full-length product can be readily separated from truncated failure sequences (which lack the DMT group) using reverse-phase HPLC.

  • After purification, the DMT group is removed by treatment with an aqueous acid (e.g., 80% acetic acid), followed by desalting.

2. Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

  • For high-purity requirements, especially for longer oligonucleotides, denaturing PAGE is the method of choice.

  • The crude, fully deprotected oligonucleotide is loaded onto a high-percentage polyacrylamide gel containing urea.

  • The band corresponding to the full-length product is visualized by UV shadowing, excised, and the RNA is eluted from the gel slice.

  • The purified RNA is then desalted.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Guanine Protecting Groups

Protecting GroupReagentTemperatureTimeReference
N2-DMF Ammonium Hydroxide / Methylamine (AMA)65°C5-10 min[3]
N2-DMF Ethylenediamine (EDA) / EthanolRoom Temp.~10 min[8]
N2-iBuAmmonium Hydroxide55°C> 8 hours[3]
N2-BzAmmonium Hydroxide55°C> 12 hours[3]
N2-BzEthylenediamine (EDA) / EthanolRoom Temp.~7 hours[8]

Table 2: Summary of a Typical RNA Synthesis & Deprotection Protocol

StepSub-StepReagent(s)Typical Duration
Solid-Phase Synthesis DeblockingTrichloroacetic Acid (TCA) in DCM~1-2 min
CouplingPhosphoramidite + Activator (ETT)~2 min
CappingAcetic Anhydride / N-Methylimidazole~1 min
OxidationIodine / H₂O / Pyridine~1 min
Cleavage & Base Deprotection Cleavage & DeprotectionAmmonium Hydroxide / Methylamine (AMA)10-20 min @ 65°C
2'-OH Deprotection DesilylationTEA·3HF in DMSO/TEA2.5 hours @ 65°C
Purification & Desalting DesaltingQuenching Buffer & Purification Cartridge~30-60 min

Visualizations

G cluster_cycle Automated Synthesis Cycle (Repeats for each nucleotide) deblock 1. Deblocking (Remove 5'-DMT with TCA) couple 2. Coupling (Add Activated Phosphoramidite, e.g., dmf-dG) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize Phosphate Linkage) cap->oxidize oxidize->deblock Next Cycle end_synthesis Completed Sequence on Solid Support oxidize->end_synthesis Final Cycle start Start: Solid Support with First Nucleoside (5'-DMT ON) start->deblock

Caption: Solid-phase synthesis cycle for RNA oligonucleotides.

G start Synthesized RNA on CPG (All protecting groups attached) step1 Step 1: Cleavage & Base Deprotection Reagent: AMA (NH4OH / MeNH2) Conditions: 65°C, 10-20 min Removes: Support, Cyanoethyl, N-DMF start->step1 step2 Step 2: 2'-OH Deprotection Reagent: TEA·3HF in DMSO Conditions: 65°C, 2.5 hours Removes: 2'-TBDMS groups step1->step2 step3 Step 3: Desalting / Quenching Reagent: Quenching Buffer Action: Neutralize and remove salts step2->step3 step4 Step 4: Purification Method: HPLC or PAGE Action: Isolate full-length product step3->step4 end_product Purified, Biologically Active siRNA / miRNA step4->end_product

Caption: Post-synthesis workflow for RNA deprotection and purification.

G groups Protecting Groups 5'-DMT (Dimethoxytrityl) N2-DMF (Dimethylformamidine) Cyanoethyl 2'-TBDMS (Silyl) steps Process Steps Synthesis Cycle Cleavage & Base Deprotection 2'-OH Deprotection groups:dmt->steps:syn Removed during Deblocking (TCA) groups:dmf->steps:dep1 Removed by AMA groups:ce->steps:dep1 Removed by AMA groups:tbdms->steps:dep2 Removed by TEA·3HF

Caption: Relationship between protecting groups and process steps.

References

Application Notes and Protocols for the Synthesis of DNA Probes and Primers using 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-(4,4'-Dimethoxytrityl)-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-O-DMT-N2-DMF-dG) in the solid-phase synthesis of DNA probes and primers. This phosphoramidite is a key reagent for introducing deoxyguanosine residues into synthetic oligonucleotides with high efficiency and purity.[1]

The use of the N2-dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine offers significant advantages, most notably the facilitation of rapid deprotection protocols. This feature is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications and for high-throughput synthesis applications.[2][3]

Overview of Phosphoramidite-Based Oligonucleotide Synthesis

The synthesis of DNA probes and primers on an automated synthesizer follows a well-established cyclical four-step process known as phosphoramidite chemistry. This process occurs in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[4][5] The four steps are:

  • Deblocking (Detritylation): Removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction.[4]

  • Coupling: Activation of the incoming phosphoramidite (in this case, this compound) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[4]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences (n-1 mers).[6]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an oxidizing agent.[6]

This cycle is repeated for each nucleotide to be added to the sequence.

Data Presentation

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

The overall yield of a full-length oligonucleotide is highly dependent on the average coupling efficiency per cycle. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer oligonucleotides.[7][8]

Oligonucleotide Length (bases)98.5% Coupling Efficiency (Theoretical Yield)99.5% Coupling Efficiency (Theoretical Yield)
20~75%~90.9%
50~52%~78%
100~13%~60.6%

Data compiled from publicly available information on oligonucleotide synthesis yields.[7][8][9]

Table 2: Deprotection Conditions for Oligonucleotides Synthesized with this compound

The DMF protecting group on guanine is significantly more labile than the traditional isobutyryl (iBu) group, allowing for much faster deprotection times.[9][10] The use of a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is a highly effective method for rapid deprotection.[2][11]

Deprotection ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55 °C1 hourMilder conditions compared to iBu-dG deprotection.[9][10]
Concentrated Ammonium Hydroxide65 °C1 hourFaster deprotection at a higher temperature.[12]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65 °C5-10 minutes"UltraFAST" deprotection. Requires the use of Acetyl-dC (Ac-dC) to prevent transamination.[1][2]
Tert-Butylamine/Water (1:3 v/v)60 °C6 hoursAn alternative mild deprotection condition.[1]

Experimental Protocols

The following are detailed protocols for the key stages of solid-phase DNA synthesis using this compound on an automated DNA synthesizer.

Reagent Preparation
  • Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is a commonly used activator.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Cleavage and Deprotection Solution (AMA): A 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare fresh.

Automated Synthesis Cycle

The following is a typical protocol for a single coupling cycle on an automated DNA synthesizer. The specific timings and volumes may need to be optimized based on the synthesizer model and scale of synthesis.

  • Deblocking:

    • Flush the synthesis column with the deblocking solution to remove the 5'-DMT group.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 30-60 seconds. For modified phosphoramidites, a longer coupling time of 5-10 minutes may be required.[13] A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator relative to the solid support loading are typically used.[13]

  • Capping:

    • Deliver Capping Solutions A and B to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the column to convert the phosphite triester to a stable phosphate triester.

    • Wash the column with anhydrous acetonitrile.

Repeat this cycle until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection using AMA
  • After the final synthesis cycle, transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

  • Add the freshly prepared AMA solution to the vial, ensuring the CPG is completely submerged.

  • Incubate the vial at 65 °C for 10-15 minutes.[11][14]

  • Cool the vial on ice for 10 minutes.[11]

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification (e.g., by HPLC or cartridge purification) and subsequent quantification.

Visualizations

Workflow for qPCR-Based Pathogen Detection

The following diagram illustrates a typical workflow for the detection of a pathogen using DNA probes synthesized with this compound.

qPCR_Pathogen_Detection_Workflow Sample Sample Collection (e.g., Plant Tissue, Clinical Swab) Extraction Nucleic Acid Extraction (DNA/RNA) Sample->Extraction RT Reverse Transcription (for RNA viruses/viroids) Extraction->RT If RNA target qPCR_Setup qPCR Reaction Setup Extraction->qPCR_Setup RT->qPCR_Setup qPCR_Run Real-Time PCR Amplification & Detection qPCR_Setup->qPCR_Run Components Reaction Components: - Extracted Nucleic Acid - Forward & Reverse Primers - Fluorescently Labeled Probe - qPCR Master Mix Components->qPCR_Setup Data_Analysis Data Analysis (Amplification Plot & Ct Value) qPCR_Run->Data_Analysis Result Result Interpretation: Pathogen Detected / Not Detected Data_Analysis->Result Positive_Control Positive Control Positive_Control->qPCR_Run Negative_Control Negative Control Negative_Control->qPCR_Run NTC No Template Control NTC->qPCR_Run

Workflow for qPCR-based pathogen detection.
Oligonucleotide Synthesis Cycle

The following diagram illustrates the four main steps of the phosphoramidite synthesis cycle.

Oligo_Synthesis_Cycle Start Start with Support-Bound Nucleoside (5'-DMT Protected) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add this compound) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End Repeat Cycle for Next Nucleotide Oxidation->End End->Deblocking n-1 cycles

The four steps of the oligonucleotide synthesis cycle.

Applications in Research and Drug Development

DNA probes and primers synthesized using this compound have a wide range of applications in both basic research and the development of nucleic acid-based therapeutics.

Research and Diagnostics
  • Primers for Polymerase Chain Reaction (PCR): Synthetic oligonucleotides serve as essential primers for the amplification of specific DNA sequences in PCR.

  • Probes for Quantitative PCR (qPCR): For qPCR applications, probes are designed to hybridize to a specific sequence between the forward and reverse primers. These probes are often labeled with a fluorophore and a quencher, allowing for the real-time monitoring of DNA amplification.[15] The use of high-purity oligonucleotides synthesized with this compound is crucial for the accuracy and sensitivity of these assays.

  • Probes for In Situ Hybridization (ISH): Labeled DNA probes are used to detect specific DNA or RNA sequences within cells or tissues, providing spatial information about gene expression or the presence of pathogens.

Drug Development

The ability to synthesize high-quality, modified oligonucleotides is fundamental to the development of nucleic acid-based drugs.

  • Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded DNA molecules designed to bind to a specific messenger RNA (mRNA) and modulate its function, typically by promoting its degradation via RNase H.[16] The use of this compound allows for the efficient synthesis of these therapeutic molecules.

  • Small Interfering RNAs (siRNAs): siRNAs are double-stranded RNA molecules that can trigger the degradation of a specific mRNA through the RNA interference (RNAi) pathway. Although this document focuses on DNA synthesis, the phosphoramidite chemistry is also adaptable for RNA synthesis, and the principles of using high-quality building blocks like the corresponding ribonucleoside phosphoramidite are the same. The synthesis of the DNA portion of DNA/RNA chimeras for siRNA applications would utilize this compound.

  • Aptamers: These are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule, such as a protein, with high affinity and specificity. They are being developed as therapeutic agents and diagnostic tools.

The use of this compound in the synthesis of these therapeutic oligonucleotides ensures high product quality and allows for the incorporation of various modifications to improve their stability, delivery, and efficacy.[17]

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite in solid-phase oligonucleotide synthesis. The use of the N2-DMF protecting group for deoxyguanosine offers significant advantages in terms of deprotection efficiency, making it a preferred choice for the synthesis of oligonucleotides, especially for therapeutic applications and G-rich sequences.

Introduction

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the standard method for producing synthetic DNA and RNA. The choice of protecting groups for the exocyclic amines of the nucleobases is critical for achieving high coupling efficiencies and ensuring the integrity of the final product. The N2-dimethylformamidine (DMF) protecting group for guanine has emerged as a superior alternative to the traditional isobutyryl (iBu) group due to its lability under milder basic conditions. This allows for significantly faster deprotection times, which is particularly beneficial for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[1][2] The this compound phosphoramidite is a key building block in this "fast deprotection" chemistry.[1]

Key Features and Advantages of this compound

The use of this compound in solid-phase synthesis offers several key benefits:

  • Rapid Deprotection: The DMF group is significantly more labile than the iBu group, allowing for a reduction in deprotection times with concentrated ammonia from hours to as little as one hour at 65°C.[1]

  • Reduced Side Reactions: The milder deprotection conditions required for the DMF group minimize base modifications and other side reactions, leading to a higher purity of the final oligonucleotide product.

  • Suitability for G-Rich Sequences: Incomplete deprotection is a common issue with G-rich oligonucleotides when using the iBu-dG monomer. The use of DMF-dG greatly reduces this problem, leading to higher yields of the desired full-length sequence.[1]

  • High Coupling Efficiency: this compound phosphoramidite exhibits high coupling efficiency, comparable to standard phosphoramidites, ensuring high yields of the final oligonucleotide. While exact figures vary depending on the synthesizer and coupling conditions, efficiencies are generally expected to be greater than 99%.

  • Compatibility: It is compatible with standard solid-phase synthesis protocols and can be directly substituted for dG(iBu)-phosphoramidite with minimal changes to the synthesis cycle.[1]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the use of this compound.

Table 1: Comparison of Deprotection Times for N2-DMF-dG vs. N2-iBu-dG

Protecting GroupDeprotection ReagentTemperatureTimeReference
N2-DMF-dGConcentrated Ammonium Hydroxide55°C2 hours[1]
N2-DMF-dGConcentrated Ammonium Hydroxide65°C1 hour[1]
N2-iBu-dGConcentrated Ammonium Hydroxide55°C8-16 hours[1]
N2-DMF-dGAMA (Ammonium hydroxide/40% Methylamine, 1:1)65°C10 minutes[3]

Table 2: Typical Coupling Parameters

ParameterValueNotes
Coupling Time 30-120 secondsDependent on synthesizer and activator used.
Coupling Efficiency >99%Monitored by trityl cation release.
Activator 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)Standard activators for phosphoramidite chemistry.

Experimental Protocols

The following protocols outline the key steps in solid-phase oligonucleotide synthesis using this compound. These are general guidelines and may need to be optimized for specific sequences and synthesis scales.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Activator Solution: Prepare a solution of ETT or DCI in anhydrous acetonitrile (typically 0.25 M).

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Capping Solution A: Acetic anhydride in THF/Pyridine.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine. A lower concentration of iodine is recommended when using DMF-protected amidites.[1]

Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical cycle for the addition of one nucleoside.

solid_phase_synthesis_workflow start Start with Solid Support (e.g., CPG with first nucleoside) detritylation 1. Detritylation (Removal of 5'-DMT group) start->detritylation coupling 2. Coupling (Addition of this compound) detritylation->coupling Exposes 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping Forms phosphite triester oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat Stabilizes phosphate backbone repeat->detritylation end Final Oligonucleotide on Solid Support repeat->end After final cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

  • Detritylation (Deblocking):

    • The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group.

    • The release of the orange-colored trityl cation is monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.

  • Coupling:

    • The this compound phosphoramidite solution and the activator solution are delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutations in the final product.

  • Oxidation:

    • The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

deprotection_workflow start Oligonucleotide on Solid Support cleavage 1. Cleavage from Support & Base Deprotection start->cleavage e.g., Concentrated Ammonia or AMA phosphate_deprotection 2. Phosphate Deprotection (Removal of cyanoethyl groups) cleavage->phosphate_deprotection purification 3. Purification (e.g., HPLC or PAGE) phosphate_deprotection->purification final_product Purified Oligonucleotide purification->final_product

Caption: Post-synthesis cleavage and deprotection workflow.

Protocol using Concentrated Ammonium Hydroxide:

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).

  • Incubate the vial at 65°C for 1 hour or at 55°C for 2 hours.

  • Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia to obtain the crude oligonucleotide.

Protocol using AMA (Ammonium Hydroxide/40% Methylamine 1:1 v/v):

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA solution.

  • Incubate at 65°C for 10 minutes.[3]

  • Cool the vial and transfer the supernatant.

  • Evaporate the solution to obtain the crude oligonucleotide.

Note: The choice of deprotection reagent and conditions may depend on the presence of other sensitive modifications in the oligonucleotide.

Quality Control

The purity and identity of the synthesized oligonucleotide should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used to assess the purity of the crude and purified oligonucleotide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Polyacrylamide Gel Electrophoresis (PAGE): For the analysis of longer oligonucleotides.

Applications in Research and Drug Development

Oligonucleotides synthesized using this compound are employed in a wide range of applications, including:

  • Therapeutic Oligonucleotides: The high purity and yield achievable with this phosphoramidite are crucial for the manufacturing of antisense oligonucleotides, siRNAs, and aptamers for therapeutic use.

  • Diagnostic Probes: For use in PCR, qPCR, and other molecular diagnostic assays.

  • Research Tools: For various molecular biology applications, including gene synthesis, mutagenesis, and functional genomics.

The use of "fast deprotection" phosphoramidites like this compound is particularly advantageous in drug development, where the rapid and efficient synthesis of high-quality oligonucleotides is essential for screening and lead optimization.

Conclusion

The this compound phosphoramidite is a valuable tool for the solid-phase synthesis of oligonucleotides. Its "fast deprotection" characteristics, high coupling efficiency, and compatibility with standard synthesis protocols make it an excellent choice for researchers, scientists, and drug development professionals seeking to produce high-purity oligonucleotides in a time-efficient manner. By following the protocols and guidelines outlined in these application notes, users can optimize their oligonucleotide synthesis workflows and achieve high-quality results for a variety of downstream applications.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing N2-dimethylformamidine-2'-deoxyguanosine (N2-DMF-dG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the effective deprotection of synthetic oligonucleotides containing the N2-dimethylformamidine-2'-deoxyguanosine (N2-DMF-dG) modification. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final oligonucleotide product. The N2-DMF-dG protecting group is known for its faster cleavage kinetics compared to the more traditional isobutyryl (iBu) group, allowing for more rapid deprotection protocols.[1][2][3][4]

Introduction to N2-DMF-dG Deprotection

The dimethylformamidine (DMF) protecting group on the exocyclic amine of deoxyguanosine is favored for its lability under basic conditions, which significantly reduces deprotection times.[1][2][4] This allows for the use of faster and more efficient deprotection workflows, which is particularly advantageous for high-throughput oligonucleotide synthesis. Several reagents and conditions can be employed for the removal of the DMF group, each with its own advantages and considerations. The most common methods involve the use of aqueous ammonium hydroxide, a mixture of ammonium hydroxide and methylamine (AMA), or gaseous aminolysis.

The choice of deprotection method will depend on several factors, including the presence of other sensitive modifications in the oligonucleotide sequence, the desired speed of deprotection, and the scale of the synthesis.

Deprotection Methods and Protocols

Several established methods are available for the deprotection of oligonucleotides containing N2-DMF-dG. Below are detailed protocols for the most common and effective approaches.

Method 1: Ammonium Hydroxide Deprotection

This is a traditional and widely used method for oligonucleotide deprotection. The lability of the DMF group allows for significantly shorter deprotection times compared to oligonucleotides containing iBu-dG.

Experimental Protocol:

  • Cleavage from Solid Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1.0 mL of concentrated ammonium hydroxide (28-30% NH3 in water).

    • Incubate the vial at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base Deprotection:

    • After cleavage, ensure the vial is tightly sealed.

    • Heat the vial at 55°C for 8-17 hours or at 65°C for 2 hours.[1] The DMF group on dG is typically removed within this timeframe.

    • Allow the vial to cool to room temperature.

  • Work-up:

    • Carefully open the vial in a fume hood.

    • Transfer the ammoniacal solution to a new microcentrifuge tube, leaving the solid support behind.

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for quantification and downstream applications.

Method 2: AMA (Ammonium Hydroxide/Methylamine) "UltraFAST" Deprotection

The use of AMA allows for a dramatic reduction in deprotection time and is considered an "UltraFAST" method.[2][5][6] The presence of methylamine significantly accelerates the removal of the base protecting groups, including DMF-dG.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (e.g., 1 mL of ammonium hydroxide + 1 mL of 40% methylamine). This should be done in a fume hood due to the volatile and corrosive nature of the reagents.

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1.0 mL of the freshly prepared AMA solution.

    • Incubate the vial at 65°C for 10 minutes.[5][7] This single step achieves both cleavage from the support and complete deprotection of the bases. For lower temperature options, incubation can be performed at 55°C for 10 minutes or at room temperature for 2 hours.[2][8]

  • Work-up:

    • Cool the vial to room temperature.

    • Open the vial in a fume hood and transfer the AMA solution to a new tube.

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • Resuspend the oligonucleotide in a suitable buffer.

Important Consideration for AMA Deprotection: When using AMA, it is crucial to use acetyl (Ac) protected dC (Ac-dC) instead of benzoyl (Bz) protected dC. The methylamine in the AMA solution can cause transamination of Bz-dC, leading to the formation of N4-methyl-dC.[2][5][6]

Method 3: Gaseous Amine Deprotection

Deprotection using gaseous ammonia or methylamine offers a convenient method for parallel processing of multiple samples, particularly in a high-throughput setting. This method minimizes liquid handling and subsequent evaporation steps.[9][10][11][12]

Experimental Protocol:

  • Setup:

    • Place the solid support (e.g., in synthesis columns or plates) inside a pressure vessel.

    • Introduce gaseous ammonia or methylamine into the vessel.

  • Deprotection:

    • Allow the reaction to proceed at room temperature. Complete cleavage and deprotection with gaseous ammonia can be achieved within 35 minutes, while gaseous methylamine can complete the process in as little as 2 minutes.[10]

  • Work-up:

    • Safely vent the amine gas from the pressure vessel in a fume hood.

    • Elute the deprotected oligonucleotide from the solid support using an aqueous buffer.[12]

    • The resulting solution is ready for quantification and use, often without the need for a drying step.

Quantitative Data Summary

The following table summarizes the typical conditions and outcomes for the different deprotection methods for oligonucleotides containing N2-DMF-dG.

Deprotection MethodReagentTemperatureTimeKey AdvantagesPotential Issues
Ammonium Hydroxide 30% NH4OH55°C8-17 hoursStandard, reliable method.Relatively long incubation time.
65°C2 hoursFaster than 55°C incubation.Requires heating.
AMA ("UltraFAST") NH4OH / 40% MeNH2 (1:1 v/v)65°C10 minutesExtremely rapid deprotection.[5][7]Requires Ac-dC to avoid side reactions.[2][5][6]
55°C10 minutesRapid deprotection at a lower temperature.Requires Ac-dC.
Room Temp.2 hoursNo heating required.Longer than heated AMA, requires Ac-dC.
Gaseous Amines Gaseous NH3Room Temp.~35 minutesHigh-throughput, minimal liquid handling.[10]Requires specialized pressure equipment.
Gaseous MeNH2Room Temp.~2 minutesExtremely fast, high-throughput.[10]Requires specialized pressure equipment.

Visualizing Deprotection Workflows

The following diagrams illustrate the logical flow of the deprotection protocols.

Deprotection_Workflows cluster_Ammonia Ammonium Hydroxide Workflow cluster_AMA AMA ('UltraFAST') Workflow cluster_Gas Gaseous Amine Workflow A1 1. Cleavage: Add NH4OH (RT, 1-2h) A2 2. Deprotection: Heat (55°C, 8-17h or 65°C, 2h) A1->A2 A3 3. Dry Down: Vacuum Concentration A2->A3 A4 4. Resuspend: Add Buffer A3->A4 B1 1. Cleavage & Deprotection: Add AMA (65°C, 10 min) B2 2. Dry Down: Vacuum Concentration B1->B2 B3 3. Resuspend: Add Buffer B2->B3 C1 1. Deprotection: Introduce Gaseous Amine (RT, 2-35 min) C2 2. Elution: Elute with Buffer C1->C2 C3 Ready for Use C2->C3 Method_Selection_Logic Start Start: Oligo with N2-DMF-dG HighThroughput High-Throughput Synthesis? Start->HighThroughput Speed Is Speed Critical? HighThroughput->Speed No UseGas Use Gaseous Amine Method HighThroughput->UseGas Yes SensitiveMods Sensitive Modifications? Speed->SensitiveMods No UseAMA Use AMA ('UltraFAST') Method Speed->UseAMA Yes UseNH4OH Use Ammonium Hydroxide Method SensitiveMods->UseNH4OH No ConsiderMild Consider Milder Conditions (e.g., RT) SensitiveMods->ConsiderMild Yes

References

Purification Techniques for Oligonucleotides Synthesized with 5'-O-DMT-N2-DMF-dG: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of oligonucleotides is critically dependent on a series of well-controlled chemical reactions. The use of the 5'-O-dimethoxytrityl (DMT) protecting group provides a valuable tool for both monitoring synthesis efficiency and for the subsequent purification of the full-length oligonucleotide product. The N2-dimethylformamidine (DMF) protecting group on deoxyguanosine (dG) is favored for its rapid deprotection kinetics, which is advantageous for high-throughput synthesis. This document provides detailed application notes and protocols for the purification of oligonucleotides synthesized using 5'-O-DMT-N2-DMF-dG phosphoramidite, focusing on three primary techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).

Deprotection of Oligonucleotides with N2-DMF-dG

Prior to purification, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The DMF group on guanine is significantly more labile than traditional protecting groups like isobutyryl (iBu).

Protocol: Cleavage and Deprotection

Standard deprotection of oligonucleotides containing dmf-dG can be achieved using aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Ammonium Hydroxide Deprotection:

  • Reagent: Concentrated ammonium hydroxide (28-30%).

  • Procedure:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol synthesis).

    • Incubate the vial at 55 °C for 2 hours or at room temperature overnight.

    • After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Ammonium Hydroxide/Methylamine (AMA) Deprotection:

  • Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Procedure:

    • Transfer the solid support to a sealed vial.

    • Add the AMA solution to the vial.

    • Incubate at 65 °C for 10-15 minutes.

    • Cool the vial and transfer the supernatant to a new tube.

    • Dry the oligonucleotide solution.

Purification Methodologies

The choice of purification method depends on the desired purity, yield, length of the oligonucleotide, and its intended application. The "DMT-on" strategy, where the final 5'-DMT group is left on the full-length product after synthesis, is a powerful approach for purification, particularly with RP-HPLC and SPE. This strategy leverages the hydrophobicity of the DMT group to separate the desired full-length oligonucleotide from shorter, "failure" sequences that lack the DMT group.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method that separates molecules based on their hydrophobicity. In the "DMT-on" approach, the full-length oligonucleotide with the lipophilic DMT group is retained more strongly on the hydrophobic stationary phase of the column than the DMT-off failure sequences.

Application Note: RP-HPLC is highly effective for the purification of oligonucleotides up to approximately 50-60 bases in length.[1][2][3] It provides excellent resolution and can achieve high purity levels. This method is also well-suited for the purification of modified oligonucleotides, where the modification itself can be hydrophobic.[4]

Experimental Protocol: DMT-on RP-HPLC

  • Instrumentation: HPLC system with a gradient pump, UV detector, and a C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Sample Preparation: Reconstitute the dried, deprotected oligonucleotide pellet in Mobile Phase A.

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 5-10% Mobile Phase B).

    • Injection: Inject the sample onto the column.

    • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 40% B over 30 minutes. The DMT-on oligonucleotide will elute later than the DMT-off failure sequences.

    • Fraction Collection: Collect the peak corresponding to the DMT-on product.

    • DMT Removal (Detritylation):

      • Dry the collected fraction.

      • Resuspend the pellet in a solution of 80% acetic acid in water and let it stand for 15-30 minutes at room temperature. The solution will turn orange upon successful removal of the DMT group.

    • Desalting: Quench the detritylation reaction with a neutralizing buffer and desalt the oligonucleotide using a size-exclusion column or ethanol precipitation to remove the acid and salts.

Workflow for DMT-on RP-HPLC Purification

RP_HPLC_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification RP-HPLC Purification cluster_post_purification Post-Purification Processing Synthesis Solid-Phase Synthesis (DMT-on) Deprotection Cleavage from Support & Base Deprotection Synthesis->Deprotection Injection Inject on C18 Column Deprotection->Injection Gradient Gradient Elution (Acetonitrile/TEAA) Injection->Gradient Collection Collect DMT-on Peak Gradient->Collection Detritylation Detritylation (Acetic Acid) Collection->Detritylation Desalting Desalting Detritylation->Desalting Final_Product Purified Oligonucleotide Desalting->Final_Product

Caption: Workflow of DMT-on RP-HPLC purification.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE separates oligonucleotides based on their size with single-base resolution.[1] It is the method of choice for applications requiring the highest purity, especially for longer oligonucleotides (>50 bases).[1][2]

Application Note: PAGE purification typically yields a product that is >95% pure.[1] However, the recovery of the oligonucleotide from the gel matrix can be lower compared to other methods, and the process is more labor-intensive.[1][5]

Experimental Protocol: Denaturing PAGE Purification

  • Materials: Denaturing polyacrylamide gel (containing 7-8 M urea), TBE buffer, loading buffer (containing formamide and tracking dyes), UV lamp for shadowing.

  • Procedure:

    • Gel Preparation: Prepare and pre-run a denaturing polyacrylamide gel of the appropriate percentage to resolve the desired oligonucleotide length.

    • Sample Preparation: Resuspend the crude oligonucleotide in loading buffer, heat to 95 °C for 3-5 minutes to denature, and then rapidly cool on ice.

    • Electrophoresis: Load the sample onto the gel and run at a constant voltage until the tracking dye has migrated to the desired position.

    • Visualization: Visualize the oligonucleotide bands by UV shadowing. The full-length product will be the most intense, lowest mobility band.

    • Excision: Carefully excise the gel slice containing the full-length oligonucleotide.

    • Elution: Crush the gel slice and elute the oligonucleotide overnight in an appropriate buffer (e.g., TE buffer or 0.5 M ammonium acetate) with gentle agitation.

    • Recovery: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.

    • Desalting: Desalt the purified oligonucleotide using ethanol precipitation or a desalting column.

Workflow for PAGE Purification

PAGE_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification PAGE Purification cluster_post_purification Post-Purification Processing Synthesis Solid-Phase Synthesis Deprotection Cleavage & Deprotection Synthesis->Deprotection Gel_Loading Load on Denaturing Polyacrylamide Gel Deprotection->Gel_Loading Electrophoresis Electrophoresis Gel_Loading->Electrophoresis Visualization UV Shadowing Electrophoresis->Visualization Excision Excise Full-Length Band Visualization->Excision Elution Elution from Gel Excision->Elution Desalting Desalting Elution->Desalting Final_Product Purified Oligonucleotide Desalting->Final_Product

Caption: Workflow of PAGE purification.

Solid-Phase Extraction (SPE)

SPE is a rapid and convenient method for purifying DMT-on oligonucleotides. It utilizes a solid sorbent, typically in a cartridge format, that selectively retains the DMT-containing full-length product while allowing the DMT-off failure sequences to be washed away.

Application Note: SPE is a high-throughput method that can provide purities of >90%.[3] It is particularly useful for routine purification of a large number of oligonucleotides. The yield is generally good, and the procedure is easily adaptable to automation.

Experimental Protocol: DMT-on SPE Purification (using a generic reversed-phase cartridge)

  • Materials: Reversed-phase SPE cartridge, vacuum manifold or syringe, appropriate wash and elution buffers.

  • Procedure:

    • Cartridge Conditioning:

      • Wash the cartridge with acetonitrile.

      • Equilibrate the cartridge with 2 M TEAA.

    • Sample Loading:

      • Dissolve the crude DMT-on oligonucleotide in water or a low-percentage acetonitrile solution.

      • Load the sample onto the conditioned cartridge. The DMT-on oligonucleotide will bind to the sorbent.

    • Washing:

      • Wash the cartridge with a low-percentage acetonitrile solution (e.g., 3-5% acetonitrile in water) to remove failure sequences and other impurities.

      • Wash with water to remove the TEAA.

    • On-Cartridge Detritylation:

      • Apply a solution of 2% trifluoroacetic acid (TFA) in water to the cartridge to cleave the DMT group. The orange color of the DMT cation will be visible.

    • Elution:

      • Wash the cartridge with water to remove the TFA.

      • Elute the purified, detritylated oligonucleotide with a solution of 20-30% acetonitrile in water.

    • Drying: Dry the eluted oligonucleotide using a vacuum concentrator.

Workflow for DMT-on SPE Purification

SPE_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification SPE Purification cluster_post_purification Final Product Synthesis Solid-Phase Synthesis (DMT-on) Deprotection Cleavage & Deprotection Synthesis->Deprotection Conditioning Condition Cartridge Deprotection->Conditioning Loading Load Sample Conditioning->Loading Washing Wash (remove failures) Loading->Washing Detritylation On-Cartridge Detritylation Washing->Detritylation Elution Elute Purified Oligo Detritylation->Elution Final_Product Purified Oligonucleotide Elution->Final_Product

Caption: Workflow of DMT-on SPE purification.

Quantitative Data Summary

The following table provides a comparative summary of the typical performance of the three main purification techniques for a standard 20-mer oligonucleotide. Actual results may vary depending on the sequence, synthesis efficiency, and specific laboratory conditions.

Purification MethodTypical Purity (%)Typical Yield (%)Recommended ForAdvantagesDisadvantages
RP-HPLC (DMT-on) >8550-70[5]Oligos < 60 bases, modified oligos, high-purity applications.High resolution, high purity, automatable.Requires specialized equipment, may be less effective for very long oligos.
PAGE >95[1]20-50[5]Long oligos (> 50 bases), applications requiring the highest purity.Highest purity, single-base resolution.Labor-intensive, lower yield, potential for UV damage to oligo.
SPE (DMT-on) >90[3]60-80Routine purification, high-throughput applications.Fast, convenient, easily automated, good yield.Lower resolution than HPLC or PAGE, may not remove all n-1 species effectively.

Conclusion

The purification of synthetic oligonucleotides is a critical step to ensure their functionality in downstream applications. The choice of purification technique should be carefully considered based on the specific requirements of the experiment. For oligonucleotides synthesized with this compound, the "DMT-on" strategy coupled with RP-HPLC or SPE offers a robust and efficient means of obtaining high-purity material. For applications demanding the highest level of purity, particularly for long oligonucleotides, PAGE remains the gold standard. The protocols and comparative data provided in this document serve as a guide for researchers to select and implement the most appropriate purification strategy for their needs.

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-fidelity oligonucleotides is paramount for a wide range of applications, from therapeutic development (e.g., antisense oligonucleotides, siRNAs) to molecular diagnostics. The phosphoramidite method stands as the gold standard for automated solid-phase oligonucleotide synthesis. A critical component in this process is the choice of phosphoramidite building blocks, which directly impacts the overall yield and purity of the final product.

This document provides detailed application notes and protocols for the use of 5'-O-DMT-N2-DMF-dG phosphoramidite, a key monomer for the incorporation of deoxyguanosine into synthetic DNA. The use of a dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine offers significant advantages, particularly in facilitating rapid and efficient deprotection under milder conditions compared to traditional protecting groups like isobutyryl (iBu).[1][2] This is especially crucial for the synthesis of oligonucleotides containing labile modifications.[1]

Key Features of this compound Phosphoramidite

  • High Coupling Efficiency: When used under optimal conditions, this phosphoramidite consistently achieves coupling efficiencies exceeding 99%, ensuring high yields of full-length oligonucleotides.[3][4]

  • Fast Deprotection: The DMF group is labile and can be removed more rapidly than the iBu group, significantly reducing the overall synthesis and deprotection time.[1][4] Deprotection with AMA (ammonium hydroxide/methylamine) can be completed in as little as 10 minutes at 65°C.[5]

  • Compatibility: It is fully compatible with standard automated DNA synthesis protocols and instrumentation.[2]

  • Stability: The phosphoramidite exhibits good stability in anhydrous acetonitrile, comparable to other standard DNA phosphoramidites.[4]

Factors Influencing Coupling Efficiency

The success of the coupling step is a major determinant of the final oligonucleotide yield. Several factors must be carefully controlled to ensure high efficiency:

  • Activator: The choice of activator is critical. While 1H-Tetrazole has been the traditional choice, activators like 4,5-Dicyanoimidazole (DCI) and 5-Ethylthio-1H-tetrazole (ETT) can offer faster coupling kinetics.[6][7][8] DCI, being more nucleophilic and less acidic than tetrazole, can double the coupling rate.[6][7]

  • Coupling Time: Standard coupling times for deoxyribonucleoside phosphoramidites are typically short (e.g., 30 seconds).[5] However, for G-rich sequences or longer oligonucleotides, extending the coupling time may be beneficial.[]

  • Anhydrous Conditions: Moisture is highly detrimental to phosphoramidite chemistry. It can hydrolyze the phosphoramidite and react with the activated intermediate, reducing coupling efficiency.[10][11] Therefore, the use of anhydrous acetonitrile and other reagents is essential.[10]

  • Reagent Concentration: A sufficient molar excess of the phosphoramidite and activator over the solid support-bound oligonucleotide is necessary to drive the reaction to completion.[5]

  • Temperature: While standard synthesis is performed at ambient temperature, temperature modulation can sometimes be employed to overcome issues related to secondary structures in the growing oligonucleotide chain.[]

Quantitative Data Summary

ActivatorActivator Concentration (Typical)Coupling Time (Typical for dG)Relative Coupling RateExpected Stepwise Efficiency
1H-Tetrazole0.45 M30 - 60 secondsStandard>99%
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.5 M30 - 60 secondsFaster than Tetrazole>99%
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 M15 - 30 seconds~2x faster than Tetrazole>99%

Note: The expected stepwise efficiency is based on claims of >99% coupling for standard phosphoramidites under optimized conditions as stated in sources like[3]. The relative coupling rates are based on comparative studies such as[6] and[8]. Optimal conditions should be determined empirically for specific synthesizers and sequences.

Experimental Protocols

Preparation of Reagents
  • Phosphoramidite Solution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). To ensure anhydrous conditions, use a syringe to transfer the solvent to a septum-sealed bottle containing the phosphoramidite under an inert atmosphere (e.g., argon).[10]

  • Activator Solution: Prepare the activator solution (e.g., 0.45 M 1H-Tetrazole, 0.25 M DCI, or 0.25 M ETT) in anhydrous acetonitrile.

  • Other Reagents: Ensure all other reagents for the synthesis cycle (deblocking, capping, and oxidizing solutions) are fresh and of high quality.

Automated Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer following a standard four-step cycle for each nucleotide addition.

Oligo_Synthesis_Workflow cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate backbone (for next cycle)

Caption: Automated oligonucleotide synthesis cycle workflow.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

    • Procedure: The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleotide, exposing a free 5'-hydroxyl group. This is followed by a wash with anhydrous acetonitrile.[12]

  • Step 2: Coupling

    • Reagents: 0.1 M this compound phosphoramidite solution and activator solution (e.g., 0.25 M DCI).

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[5]

    • Coupling Time: A standard coupling time of 30 seconds is generally sufficient when using an efficient activator like DCI.

  • Step 3: Capping

    • Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).

    • Procedure: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are acetylated, rendering them inert to subsequent coupling steps.[5][13]

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/pyridine/water.

    • Procedure: The unstable phosphite triester is oxidized to a stable phosphate triester, which forms the backbone of the DNA.[5]

This four-step cycle is repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

  • Deprotection: The protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases are removed.

    • Recommended Deprotection for DMF-dG: A mixture of ammonium hydroxide and methylamine (AMA) is highly effective. Treatment at 65°C for 10-15 minutes is typically sufficient to remove the DMF and other base-protecting groups.[5] This is significantly faster than the hours or overnight treatment required for iBu-protected dG.[1]

Monitoring Coupling Efficiency (Trityl Cation Monitoring)

Real-time monitoring of coupling efficiency is crucial for troubleshooting and ensuring high-quality synthesis. This is commonly achieved by measuring the absorbance of the trityl cation released during the deblocking step.[14]

Trityl_Monitoring_Logic Start Start of Deblocking Step Acid_Wash Pass acidic deblocking solution through the column Start->Acid_Wash DMT_Cleavage Cleavage of 5'-DMT group Acid_Wash->DMT_Cleavage Trityl_Cation Release of orange-colored Trityl cation (DMT+) DMT_Cleavage->Trityl_Cation Spectrophotometer Measure absorbance of the eluted solution at ~495 nm Trityl_Cation->Spectrophotometer Calculate_Efficiency Calculate stepwise coupling efficiency Spectrophotometer->Calculate_Efficiency

Caption: Logic diagram for trityl cation monitoring.

The intensity of the orange color, measured by a spectrophotometer, is directly proportional to the number of DMT groups cleaved, and thus reflects the efficiency of the preceding coupling reaction.[14] By comparing the trityl absorbance from cycle to cycle, the stepwise coupling efficiency can be calculated.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Low Coupling Efficiency 1. Moisture in reagents or lines.[10] 2. Degraded phosphoramidite or activator. 3. Insufficient coupling time. 4. Secondary structure of the oligo.1. Use fresh, anhydrous acetonitrile and ensure synthesizer lines are dry.[10] 2. Replace with fresh reagents. 3. Increase the coupling time.[12] 4. Consider using a high-temperature synthesis protocol or modified phosphoramidites.
N+1 Peak in Final Product Premature detritylation of the phosphoramidite monomer by an overly acidic activator, leading to dimer formation (especially GG dimers).[10]Use a less acidic activator like DCI.[6]
Incomplete Deprotection 1. Insufficient deprotection time or temperature. 2. Use of a protecting group scheme not compatible with the desired deprotection conditions.1. Ensure adequate time and temperature for the deprotection step (e.g., 10-15 min at 65°C for AMA with dmf-dG).[5] 2. Confirm that all phosphoramidites used are compatible with the chosen deprotection method.

Conclusion

This compound phosphoramidite is a highly efficient and reliable building block for the synthesis of deoxyguanosine-containing oligonucleotides. Its primary advantage lies in the rapid deprotection kinetics afforded by the DMF protecting group, which streamlines the overall synthesis process. By carefully controlling experimental parameters, particularly by ensuring anhydrous conditions and selecting an appropriate activator, researchers can consistently achieve high coupling efficiencies, leading to high yields of pure, full-length oligonucleotides for demanding research and therapeutic applications.

References

Application Notes and Protocols for Large-Scale Synthesis of Oligonucleotides using 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of oligonucleotides is a critical process in the development of therapeutic and diagnostic applications. The phosphoramidite method stands as the gold standard for this process, offering high efficiency and adaptability for automation.[1][2] A key component in this methodology is the choice of protected nucleoside phosphoramidites. This document provides detailed application notes and protocols for the large-scale synthesis of oligonucleotides with a specific focus on the use of 5'-O-DMT-N2-DMF-dG, a commonly used protected deoxyguanosine phosphoramidite. The dimethylformamidine (DMF) protecting group on the exocyclic amine of guanine offers advantages in terms of deprotection kinetics, allowing for faster and milder deprotection conditions compared to traditional protecting groups like isobutyryl (iBu).[3][4]

Key Reagents and Equipment

Successful large-scale oligonucleotide synthesis requires high-quality reagents and specialized equipment.

Category Item Purpose
Phosphoramidites 5'-O-DMT-N-benzoyl-dA-CE PhosphoramiditeProtected Adenosine building block
5'-O-DMT-N-benzoyl-dC-CE PhosphoramiditeProtected Cytidine building block
This compound-CE Phosphoramidite Protected Guanosine building block
5'-O-DMT-dT-CE PhosphoramiditeProtected Thymidine building block
Solid Support Controlled Pore Glass (CPG) or Polystyrene (PS)Insoluble matrix for oligonucleotide chain growth.[5][6]
Reagents Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM)Detritylation agent to remove the 5'-DMT group.[7]
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) in AcetonitrileActivates the phosphoramidite for coupling.
Acetic Anhydride and N-Methylimidazole in THF/PyridineCapping reagents to block unreacted 5'-hydroxyl groups.
Iodine solution in THF/Pyridine/WaterOxidizing agent to stabilize the phosphite triester linkage.[8]
Anhydrous AcetonitrilePrimary solvent for synthesis reactions.
Ammonium hydroxide/methylamine (AMA)Deprotection solution for cleavage from solid support and removal of base protecting groups.[9][10]
Equipment Large-scale automated DNA/RNA synthesizerFor automated synthesis cycles.
Cleavage and Deprotection VesselsFor post-synthesis processing.[11]
High-Performance Liquid Chromatography (HPLC) systemFor purification of the final oligonucleotide product.[12]
LyophilizerFor drying the purified oligonucleotide.

Experimental Protocols

Large-Scale Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a series of automated cycles. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

a. Detritylation (Deblocking): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed to free the 5'-hydroxyl group for the next coupling reaction.

  • Reagent: 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM).

  • Procedure: The DCA solution is passed through the synthesis column for a specified time (typically 1-3 minutes).

  • Monitoring: The orange color of the cleaved dimethoxytrityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

b. Coupling: The next phosphoramidite building block, in this case, this compound, is added to the growing oligonucleotide chain.

  • Reagents:

    • 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

    • 0.25 M solution of an activator (e.g., ETT) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The reaction is rapid, typically requiring 2-5 minutes for completion on a large scale. A molar excess of phosphoramidite (typically 1.5 to 5-fold) is used to drive the reaction to completion.[1][8]

c. Capping: Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chains are acetylated to prevent the formation of deletion mutants in the final product.

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.

    • Capping Reagent B: N-Methylimidazole in THF.

  • Procedure: The two capping reagents are mixed and introduced into the synthesis column for 1-2 minutes.

d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

  • Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[8]

  • Procedure: The iodine solution is passed through the column for 1-2 minutes.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection using AMA

The use of the DMF protecting group on guanosine allows for rapid deprotection using a mixture of ammonium hydroxide and methylamine (AMA).[9][10]

  • Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Procedure:

    • After synthesis, the solid support is transferred to a pressure-resistant vessel.

    • The AMA solution is added to the solid support.

    • The vessel is sealed and heated at 65°C for 10-15 minutes. This single step achieves both cleavage of the oligonucleotide from the solid support and removal of the cyanoethyl phosphate protecting groups and the base protecting groups (benzoyl for dA and dC, and DMF for dG).[8]

    • The vessel is cooled, and the supernatant containing the deprotected oligonucleotide is collected.

    • The solid support is washed with water, and the washings are combined with the supernatant.

Purification

For therapeutic applications, high purity is essential. High-performance liquid chromatography (HPLC) is the most common method for purifying oligonucleotides at a large scale.[12]

  • Method: Anion-exchange or reversed-phase HPLC are typically employed.

  • Procedure:

    • The crude deprotected oligonucleotide solution is loaded onto the appropriate HPLC column.

    • A gradient of an appropriate buffer system is used to elute the full-length oligonucleotide, separating it from shorter failure sequences and other impurities.

    • Fractions containing the pure product are collected, and the purity is assessed by analytical HPLC and mass spectrometry.

Quantitative Data

The efficiency of large-scale oligonucleotide synthesis is critical for maximizing yield and purity. The following tables provide typical quantitative data for a large-scale synthesis process.

Table 1: Synthesis Cycle Parameters and Efficiencies

Step Parameter Typical Value/Range Reference
Synthesis Scale Starting Solid Support1 - 100 mmol[5]
Detritylation Reagent Concentration3% DCA in DCM[7]
Reaction Time1 - 3 minutes
Coupling Phosphoramidite Concentration0.1 M in Acetonitrile[8]
Activator Concentration0.25 M ETT in Acetonitrile
Molar Excess of Phosphoramidite1.5 - 5 fold[1][8]
Coupling Time2 - 5 minutes
Average Stepwise Coupling Efficiency >99% [2]
Capping Reaction Time1 - 2 minutes
Oxidation Reagent Concentration0.02 - 0.1 M Iodine[8]
Reaction Time1 - 2 minutes

Table 2: Post-Synthesis Yield and Purity

Parameter Typical Value/Range Reference
Cleavage & Deprotection Time (AMA) 10 - 15 minutes at 65°C[9][10]
Crude Purity (Full-Length Product) 85 - 95%[13]
Overall Yield (Crude) 50 - 70%[13][14]
Final Purity (Post-HPLC) >98%[12]
Final Overall Yield (Purified) 30 - 50%[14]

Note: Yields are highly dependent on the length and sequence of the oligonucleotide.

Visualizations

Workflow for Large-Scale Oligonucleotide Synthesis

G cluster_synthesis Solid-Phase Synthesis Cycle (Automated) cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support detritylation 1. Detritylation (DCA/DCM) start->detritylation coupling 2. Coupling (this compound + Activator) detritylation->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->detritylation Next Nucleotide end_synthesis Completed Oligonucleotide on Solid Support repeat->end_synthesis Final Nucleotide cleavage Cleavage & Deprotection (AMA at 65°C) end_synthesis->cleavage purification Purification (HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization final_product Pure Oligonucleotide Product lyophilization->final_product

Caption: Automated solid-phase synthesis workflow.

Logical Relationship of Protecting Groups

G cluster_protecting_groups Protecting Groups cluster_deprotection Deprotection Steps Oligo Oligonucleotide Chain DMT 5'-O-DMT (Dimethoxytrityl) DMT->Oligo Protects 5'-Hydroxyl Acid Acid Treatment (DCA/TCA) DMT->Acid Removed by DMF N2-DMF (Dimethylformamidine) DMF->Oligo Protects Guanine Exocyclic Amine Base Base Treatment (AMA) DMF->Base Removed by CE Cyanoethyl CE->Oligo Protects Phosphate Linkage CE->Base Removed by

Caption: Protecting groups and their removal.

Conclusion

The use of this compound in large-scale oligonucleotide synthesis offers a robust and efficient method for producing high-quality oligonucleotides. The key advantages lie in the rapid and mild deprotection conditions afforded by the DMF protecting group, which is compatible with a wide range of modified oligonucleotides. By following the detailed protocols and optimizing the synthesis and purification parameters outlined in these application notes, researchers and drug development professionals can achieve high yields and purities required for therapeutic and diagnostic applications. Careful control of all steps, from reagent quality to the final purification, is paramount for the successful large-scale manufacturing of oligonucleotides.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5'-O-DMT-N2-DMF-dG phosphoramidite. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis that can significantly impact the yield and purity of the final product. The following guide provides a systematic approach to identifying and resolving the root causes of low coupling efficiency when using this compound.

Problem: Observed low coupling efficiency during oligonucleotide synthesis.

Initial Assessment Workflow:

TroubleshootingWorkflow cluster_start cluster_reagents Reagent & Solvent Integrity cluster_synthesis_params Synthesis Parameters cluster_instrumentation Instrumentation cluster_solutions Solutions cluster_end Start Start: Low Coupling Efficiency Detected Reagent_Check 1. Verify Reagent and Solvent Quality Start->Reagent_Check Anhydrous_ACN Is Acetonitrile (ACN) anhydrous (<30 ppm water)? Reagent_Check->Anhydrous_ACN Amidite_Quality Is the dG(dmf) phosphoramidite fresh and properly stored? Anhydrous_ACN->Amidite_Quality Yes Solution_Replace_ACN Replace with fresh, anhydrous ACN. Anhydrous_ACN->Solution_Replace_ACN No Activator_Quality Is the activator solution fresh and free of precipitation? Amidite_Quality->Activator_Quality Yes Solution_New_Amidite Use a fresh vial of phosphoramidite. Amidite_Quality->Solution_New_Amidite No Parameter_Check 2. Review Synthesis Protocol Activator_Quality->Parameter_Check Solution_New_Activator Prepare or use fresh activator solution. Activator_Quality->Solution_New_Activator No Coupling_Time Is the coupling time optimized for dG(dmf)? Parameter_Check->Coupling_Time Activator_Choice Is the correct activator being used? Coupling_Time->Activator_Choice Yes Solution_Optimize_Time Increase coupling time. Coupling_Time->Solution_Optimize_Time No Instrument_Check 3. Check Synthesizer Performance Activator_Choice->Instrument_Check Yes Solution_Change_Activator Consider a milder activator like DCI. Activator_Choice->Solution_Change_Activator No Fluidics_Check Are fluidics and valves functioning correctly (no leaks or blockages)? Instrument_Check->Fluidics_Check Solution_Maintain_Instrument Perform instrument maintenance. Fluidics_Check->Solution_Maintain_Instrument No End Problem Resolved Fluidics_Check->End Yes Solution_Replace_ACN->Reagent_Check Solution_New_Amidite->Reagent_Check Solution_New_Activator->Reagent_Check Solution_Optimize_Time->Parameter_Check Solution_Change_Activator->Parameter_Check Solution_Maintain_Instrument->Instrument_Check

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

1. What is the most common cause of low coupling efficiency with this compound?

The most frequent cause of low coupling efficiency is the presence of moisture in the reagents, particularly in the acetonitrile (ACN) used as the solvent.[1] Phosphoramidites are highly reactive towards water, and even trace amounts can lead to hydrolysis of the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.[1][2] The dG phosphoramidite is known to be the least stable among the four standard phosphoramidites in the presence of water.[3][4]

2. How does the choice of activator affect the coupling of dG(dmf)?

The activator plays a crucial role in protonating the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[5] While stronger activators can increase the rate of coupling, they can also lead to side reactions. For instance, highly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) can cause premature detritylation of the dG phosphoramidite, leading to the formation of GG dimers and n+1 impurities.[1] A milder activator like 4,5-dicyanoimidazole (DCI) is often recommended to balance high coupling efficiency with minimal side reactions.[1]

3. Can depurination of guanine occur during the coupling step?

Depurination, the cleavage of the glycosidic bond between the purine base and the sugar, is primarily a concern during the acidic detritylation step.[6][7][8][9] The N2-dimethylformamidine (dmf) protecting group on the guanine is electron-donating and thus helps to protect against depurination.[1] While less common during coupling, the use of highly acidic activators could potentially contribute to a low level of depurination. The primary strategy to avoid depurination is to use a milder deblocking agent, such as 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[1][10]

4. How can I ensure my reagents are anhydrous?

Maintaining anhydrous conditions is critical for successful oligonucleotide synthesis.[1] Here are some key practices:

  • Acetonitrile: Use fresh, high-quality ACN with a water content of less than 30 ppm.[10] Purchase ACN in septum-sealed bottles to minimize exposure to atmospheric moisture.[1]

  • Phosphoramidites: Store phosphoramidites at -20°C under an inert atmosphere (e.g., argon).[][12] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Activator Solution: Prepare activator solutions with anhydrous ACN and store them under an inert atmosphere.

  • Synthesizer: Ensure that the gas supply (argon or helium) to the synthesizer is passed through an in-line drying filter.[1]

5. What are the signs of dG(dmf) phosphoramidite degradation?

Degraded phosphoramidite is a primary cause of poor coupling efficiency. Signs of degradation include:

  • A discolored or clumpy appearance of the solid phosphoramidite.

  • A significant drop in coupling efficiency for the dG position compared to other bases.

  • The presence of hydrolysis byproducts, which can be detected by ³¹P NMR spectroscopy.

If degradation is suspected, it is best to use a fresh vial of the phosphoramidite.

Data Summary

Table 1: Influence of Water Content in Acetonitrile on Coupling Efficiency

Water Content in ACN (ppm)Expected Coupling EfficiencyPotential Impact
< 10> 99%Optimal for synthesis of long oligonucleotides.
10 - 3098.5% - 99%Generally acceptable for routine synthesis.[10]
> 50< 98%Significant decrease in yield, especially for longer oligonucleotides.[1]

Table 2: Comparison of Common Activators for dG(dmf) Coupling

ActivatorTypical ConcentrationCoupling TimeAdvantagesDisadvantages
5-Ethylthio-1H-tetrazole (ETT)0.25 M2-5 minFast coupling kinetics.[13]Can cause GG dimer formation due to higher acidity.[1]
4,5-Dicyanoimidazole (DCI)0.25 - 0.5 M5-10 minGood balance of activity and low side reactions.[1]May require longer coupling times than ETT.
1H-Tetrazole0.45 M10-15 minWidely used, less acidic than ETT.Slower coupling kinetics, potential solubility issues.[14]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile for Synthesis

Objective: To ensure the acetonitrile used for phosphoramidite and activator solutions has a minimal water content.

Materials:

  • Septum-sealed bottle of high-purity acetonitrile (<30 ppm water).

  • Syringe and needle, oven-dried.

  • Inert gas source (Argon or Helium) with a drying trap.

Procedure:

  • Oven-dry the syringe and needle at 120°C for at least 2 hours and allow to cool to room temperature in a desiccator.

  • Purge the syringe and needle with dry inert gas.

  • Puncture the septum of the acetonitrile bottle with the needle.

  • Slowly draw the desired volume of acetonitrile into the syringe.

  • To dissolve phosphoramidites or prepare activator solutions, slowly add the acetonitrile to the respective vial while maintaining a positive pressure of inert gas.

Protocol 2: Optimized Coupling Protocol for dG(dmf)

Objective: To achieve high coupling efficiency for the dG(dmf) phosphoramidite while minimizing side reactions.

Reagents:

  • 0.1 M this compound in anhydrous acetonitrile.

  • 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

Procedure (as part of an automated synthesis cycle):

  • Deblocking: Treat the solid support with 3% DCA in dichloromethane to remove the 5'-DMT group.

  • Washing: Wash the support thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver the dG(dmf) phosphoramidite solution and the DCI activator solution simultaneously to the synthesis column. Allow a coupling time of 5-10 minutes.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with capping reagents (e.g., acetic anhydride/N-methylimidazole) to block any unreacted 5'-hydroxyl groups.

  • Oxidation: Oxidize the phosphite triester linkage to a stable phosphate triester using an iodine solution.

Protocol 3: Quantification of Coupling Efficiency via Trityl Cation Assay

Objective: To determine the stepwise coupling efficiency by measuring the absorbance of the liberated dimethoxytrityl (DMT) cation.

Materials:

  • UV-Vis spectrophotometer.

  • Deblocking solution (e.g., 3% TCA or DCA in dichloromethane).

  • Quenching solution (e.g., acetonitrile/methanol).

Procedure:

  • After the coupling step, collect the effluent from the detritylation step of the subsequent cycle. This solution contains the DMT cation released from the newly added nucleotide.

  • Dilute the collected effluent to a known volume with the quenching solution.

  • Measure the absorbance of the solution at approximately 495 nm.

  • The stepwise coupling efficiency can be calculated by comparing the absorbance of the trityl cation from two consecutive cycles. An increase in absorbance indicates successful coupling. A constant or decreasing absorbance suggests a failed or inefficient coupling.

References

Technical Support Center: Optimizing Deprotection Conditions for N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the deprotection of N2-dimethylformamidine-2'-deoxyguanosine (N2-DMF-dG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of the DMF protecting group from synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides containing N2-DMF-dG?

A1: The N2-DMF protecting group is known for its faster deprotection kinetics compared to the more traditional isobutyryl (iBu) group.[1][2][3] Standard deprotection can be achieved using aqueous ammonium hydroxide. More rapid deprotection is possible with a mixture of ammonium hydroxide and methylamine (AMA).[4][5]

Q2: How does the lability of the N2-DMF group compare to other dG protecting groups?

A2: The N2-DMF group is significantly more labile than the N2-isobutyryl (iBu) group, allowing for faster deprotection times.[1][2][3] It is approximately twice as fast to deprotect as iBu-dG.[1] This increased lability is a key feature of "Fastphoramidites".[1][2]

Q3: What is "UltraFAST" deprotection and is it compatible with N2-DMF-dG?

A3: "UltraFAST" deprotection typically refers to the use of AMA (a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine) to achieve complete deprotection in as little as 5-10 minutes at elevated temperatures (e.g., 65 °C).[1][2][5] N2-DMF-dG is fully compatible with this method.[1][2] For this system to be effective, it is often recommended to use acetyl-protected dC (Ac-dC) to prevent base modification.[1][2]

Q4: Are there milder deprotection methods suitable for sensitive oligonucleotides containing N2-DMF-dG?

A4: Yes, for oligonucleotides with sensitive modifications (e.g., certain dyes), milder deprotection conditions are recommended. Options include using tert-butylamine/water (1:3) for 6 hours at 60°C or using ammonium hydroxide at room temperature.[1][4]

Troubleshooting Guide

Problem 1: Incomplete deprotection of N2-DMF-dG observed by HPLC or Mass Spectrometry.

  • Possible Cause 1: Suboptimal Deprotection Time or Temperature.

    • Solution: Ensure that the deprotection time and temperature are adequate for the chosen reagent. Refer to the deprotection conditions table below. For example, with ammonium hydroxide alone, deprotection may require several hours at 55°C.[6] Increasing the temperature can shorten the required time.[2]

  • Possible Cause 2: Inactive Deprotection Reagent.

    • Solution: Aqueous ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness. Use a fresh, unopened bottle of ammonium hydroxide or a recently opened bottle that has been stored properly. It is good practice to aliquot ammonium hydroxide into smaller, tightly sealed containers for short-term use.[2][4]

  • Possible Cause 3: Steric Hindrance in G-rich Sequences.

    • Solution: G-rich sequences can sometimes present challenges for complete deprotection. The use of N2-DMF-dG is actually advantageous in these situations as it reduces the likelihood of incomplete deprotection compared to iBu-dG.[7] If issues persist, consider extending the deprotection time or using a more potent reagent like AMA.

Problem 2: Observation of unexpected side products after deprotection.

  • Possible Cause 1: Modification of other bases during deprotection.

    • Solution: When using AMA for rapid deprotection, standard benzoyl-protected dC (Bz-dC) can be susceptible to modification. It is highly recommended to use acetyl-protected dC (Ac-dC) with AMA to avoid this side reaction.[1][2]

  • Possible Cause 2: Degradation of sensitive dyes or modifications.

    • Solution: If your oligonucleotide contains sensitive components, the chosen deprotection method may be too harsh. Switch to a milder deprotection protocol. Consult the supplier's recommendations for the specific modification. For example, some fluorescent dyes are not stable under standard AMA conditions.[4]

Data Presentation

Table 1: Recommended Deprotection Conditions for N2-DMF-dG

ReagentTemperatureTimeNotes
30% Ammonium HydroxideRoom Temp.17 hoursSufficient for deprotection of A, C, and dmf-dG.[1]
30% Ammonium Hydroxide55 °C2 hoursFaster deprotection with heating.[7]
30% Ammonium Hydroxide65 °C1 hourFurther reduction in time at higher temperature.[7]
AMA (NH4OH/40% CH3NH2, 1:1)65 °C5-10 minutes"UltraFAST" deprotection. Requires Ac-dC.[1][2][5]
Tert-Butylamine/Water (1:3)60 °C6 hoursA milder alternative for sensitive oligos.[1][4]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

  • After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of fresh, concentrated (28-30%) ammonium hydroxide.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for at least 2 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Rinse the support with 0.5 mL of water and combine the supernatant with the previous collection.

  • Dry the solution using a vacuum concentrator.

Protocol 2: UltraFAST Deprotection with AMA

  • After synthesis, place the solid support in a screw-cap vial.

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10 minutes.

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Wash the support with 0.5 mL of water and add it to the supernatant.

  • Evaporate the solution to dryness.

Visualizations

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_workup Work-up Oligo_on_Support Oligo on Solid Support (N2-DMF-dG protected) Reagent Add Deprotection Reagent (e.g., NH4OH or AMA) Oligo_on_Support->Reagent Step 1 Incubation Incubate (Time & Temperature Dependent) Reagent->Incubation Step 2 Collect Collect Supernatant Incubation->Collect Step 3 Dry Dry Oligonucleotide Collect->Dry Step 4 Purified_Oligo Deprotected Oligonucleotide Dry->Purified_Oligo Final Product TroubleshootingTree Start Incomplete Deprotection? Check_Conditions Check Time & Temperature Start->Check_Conditions Yes Side_Products Side Products Observed? Start->Side_Products No Check_Reagent Check Reagent Freshness Check_Conditions->Check_Reagent Conditions OK Extend_Time Increase Time or Temperature Check_Conditions->Extend_Time Inadequate New_Reagent Use Fresh Reagent Check_Reagent->New_Reagent Reagent Old Check_Reagent->Side_Products Reagent OK Success Problem Resolved Extend_Time->Success New_Reagent->Success Check_dC Using AMA with Bz-dC? Side_Products->Check_dC Yes Side_Products->Success No Check_Mods Sensitive Modifications? Check_dC->Check_Mods No Use_AcdC Switch to Ac-dC Check_dC->Use_AcdC Yes Milder_Conditions Use Milder Deprotection Check_Mods->Milder_Conditions Yes Check_Mods->Success No Use_AcdC->Success Milder_Conditions->Success

References

preventing side reactions with 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions encountered when using 5'-O-DMT-N2-DMF-dG in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound phosphoramidite?

A1: The primary side reactions include depurination during the acidic detritylation step, incomplete removal of the N2-dimethylformamidine (DMF) protecting group, phosphitylation of the O6 position of guanine, and potential side reactions during the oxidation step. Each of these can lead to impurities and a lower yield of the desired full-length oligonucleotide.

Q2: How does the N2-DMF protecting group help in preventing side reactions?

A2: The N2-DMF group is an electron-donating group. This property helps to stabilize the N-glycosidic bond, making the protected deoxyguanosine less susceptible to depurination (cleavage of the bond between the base and the sugar) during the acidic conditions of the detritylation step, as compared to electron-withdrawing acyl protecting groups.[1]

Q3: What is the visual indicator of a successful detritylation step?

A3: The removal of the 5'-O-DMT group with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane results in the formation of a bright orange-colored dimethoxytrityl cation. The intensity of this color can be spectrophotometrically measured to determine the coupling efficiency of the previous cycle.

Q4: Can I use standard deprotection methods with oligonucleotides containing this compound?

A4: While this compound is compatible with many standard deprotection protocols, the use of "fast" deprotection reagents like ammonium hydroxide/methylamine (AMA) requires careful consideration of the other bases in the sequence. Specifically, if benzoyl-protected deoxycytidine (Bz-dC) is used, transamination can occur. Therefore, it is recommended to use acetyl-protected deoxycytidine (Ac-dC) with AMA deprotection.[2][3][4][5]

Troubleshooting Guides

Issue 1: Depurination and Chain Cleavage

Symptom:

  • Presence of shorter oligonucleotide fragments upon analysis by HPLC or gel electrophoresis.

  • Lower than expected yield of the full-length product.

Cause: Depurination, the cleavage of the N-glycosidic bond, is a common side reaction, especially during the acidic detritylation step. The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step. While the DMF protecting group offers more stability against depurination compared to acyl groups, it can still occur, particularly with prolonged or harsh acid exposure.[1]

Solutions:

Solution Description Advantages Considerations
Mild Detritylation Use a milder acid for detritylation, such as 3% Dichloroacetic Acid (DCA) in dichloromethane instead of Trichloroacetic Acid (TCA).Reduces the rate of depurination.May require a slightly longer reaction time to ensure complete detritylation.
Warming in Mildly Acidic Buffer Perform detritylation in a mildly acidic buffer (pH 4.5-5.0) with gentle warming (e.g., 40°C).Offers a very gentle method for DMT removal, minimizing depurination.Requires careful control of temperature and pH.
Optimize Acid Contact Time Minimize the duration of the acid treatment to the shortest time necessary for complete detritylation.Simple to implement on most synthesizers.Incomplete detritylation can lead to failure sequences.

Experimental Protocol: Mild Detritylation with 80% Acetic Acid (for post-synthesis detritylation)

  • After synthesis and deprotection of the base and phosphate protecting groups, dry the DMT-on oligonucleotide.

  • Dissolve the dried oligonucleotide in 80% acetic acid in water.

  • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Neutralize the reaction with a suitable buffer or proceed with purification.

Issue 2: Incomplete Deprotection of the N2-DMF Group

Symptom:

  • Presence of a peak in the HPLC or a band on a gel corresponding to the mass of the oligonucleotide with the DMF group still attached.

  • Reduced biological activity of the purified oligonucleotide.

Cause: The DMF protecting group can be resistant to removal if the deprotection conditions (time, temperature, or reagent concentration) are insufficient.

Solutions:

Deprotection Method Reagents Conditions Compatibility
Standard Deprotection Concentrated Ammonium Hydroxide55°C for 8-12 hours or 65°C for 2 hours.[2]Compatible with most standard DNA modifications.
UltraFAST Deprotection Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v)65°C for 5-10 minutes.[2][4][5][6]Requires Ac-dC instead of Bz-dC to prevent transamination. Not suitable for some fluorescent dyes.[5]
UltraMILD Deprotection 0.05 M Potassium Carbonate in MethanolRoom temperature for 4 hours.[4]Ideal for very sensitive modifications that are not stable to ammonium hydroxide or AMA.[2][4]

Experimental Protocol: UltraFAST Deprotection with AMA

  • After synthesis, transfer the solid support to a reaction vial.

  • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Incubate the vial at 65°C for 10 minutes.

  • Cool the vial, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide using a vacuum concentrator.

Issue 3: Side Reactions During Oxidation

Symptom:

  • Formation of phosphate triester modifications.

  • Degradation of sensitive modifications.

  • Lower coupling efficiency in subsequent steps due to residual water.

Cause: The standard iodine/water oxidation step can be harsh on sensitive moieties. The presence of water can also lead to the hydrolysis of the phosphoramidite.

Solution:

Oxidation Method Reagent Conditions Advantages
Non-Aqueous Oxidation 0.05-0.1 M (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) in anhydrous acetonitrile2-5 minutes oxidation time per cycle.Minimizes water-related side reactions and is compatible with sensitive modifications that are degraded by iodine.[7][8] Improved synthesis of oligonucleotides containing multiple purine bases.[8]

Experimental Protocol: Non-Aqueous Oxidation with CSO

  • Prepare a 0.05 M to 0.1 M solution of CSO in anhydrous acetonitrile.

  • During the oligonucleotide synthesis cycle, after the coupling step, deliver the CSO solution to the synthesis column.

  • Allow the oxidation reaction to proceed for 2 to 5 minutes.

  • Thoroughly wash the column with anhydrous acetonitrile before the next detritylation step.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Stabilizes phosphate backbone Ready for next cycle

Caption: The four main steps of the phosphoramidite-based solid-phase oligonucleotide synthesis cycle.

Depurination_Mechanism cluster_depurination Depurination Side Reaction Protected_dG This compound (on solid support) Protonated_dG Protonated Guanine Protected_dG->Protonated_dG Acidic Detritylation Acid H+ Abasic_Site Abasic Site + Guanine Protonated_dG->Abasic_Site Cleavage of N-glycosidic bond Chain_Cleavage Chain Cleavage (during final deprotection) Abasic_Site->Chain_Cleavage Base-catalyzed β-elimination

Caption: Simplified mechanism of depurination leading to chain cleavage.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Side Reactions Start Crude Oligonucleotide Analysis (HPLC or CE) Identify_Impurity Identify Nature of Impurity Start->Identify_Impurity Depurination Shorter Fragments (Depurination) Identify_Impurity->Depurination Depurination Incomplete_Deprotection Unmodified Product (Incomplete Deprotection) Identify_Impurity->Incomplete_Deprotection Incomplete Deprotection Oxidation_Side_Products Modified Product (Oxidation Side Reaction) Identify_Impurity->Oxidation_Side_Products Oxidation Action_Depurination Implement Mild Detritylation (e.g., DCA, shorter time) Depurination->Action_Depurination Action_Deprotection Optimize Deprotection (e.g., UltraFAST, UltraMILD) Incomplete_Deprotection->Action_Deprotection Action_Oxidation Use Non-Aqueous Oxidation (e.g., CSO) Oxidation_Side_Products->Action_Oxidation End Re-synthesize and Analyze Action_Depurination->End Action_Deprotection->End Action_Oxidation->End

Caption: A logical workflow for troubleshooting common side reactions in oligonucleotide synthesis.

References

issues with DMT group removal in 5'-DMT-protected oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-DMT-protected oligonucleotides. The following sections address common issues encountered during the removal of the 5'-dimethoxytrityl (DMT) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the 5'-DMT group in oligonucleotide synthesis?

The 5'-DMT (4,4'-dimethoxytrityl) group is a bulky, acid-labile protecting group used in solid-phase oligonucleotide synthesis. Its primary function is to block the 5'-hydroxyl group of the growing oligonucleotide chain, preventing unwanted side reactions and ensuring that nucleotide addition occurs specifically at the desired 5'-end.[1][2] This controlled, stepwise addition is fundamental to the phosphoramidite chemistry used in modern oligonucleotide synthesis.[3]

Q2: What are the most common issues encountered during DMT group removal?

The most frequent challenges during the detritylation step are:

  • Incomplete Detritylation: Failure to completely remove the DMT group from all oligonucleotide chains, leading to a mixed population of protected and deprotected products. This reduces the yield of the desired full-length oligonucleotide.[4]

  • Depurination: The acidic conditions required for detritylation can lead to the cleavage of the glycosidic bond between purine bases (adenine and guanine) and the deoxyribose sugar.[5][6] This creates an abasic site, which can lead to chain cleavage during subsequent basic deprotection steps.[1]

  • Side Reactions: Other acid-catalyzed side reactions can occur, potentially modifying the oligonucleotide product.

Q3: How can I monitor the efficiency of the detritylation step?

The release of the DMT cation during acid treatment produces a characteristic orange color, which can be quantified spectrophotometrically at around 498-499 nm.[7] This measurement provides a real-time assessment of the coupling and detritylation efficiency in each cycle of automated synthesis.[7] For post-synthesis analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice to separate and quantify DMT-on and DMT-off species.[3][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the removal of the 5'-DMT group.

Issue 1: Incomplete Detritylation

Symptoms:

  • Lower than expected yield of the final oligonucleotide product.

  • Presence of a significant peak corresponding to the DMT-on species in the HPLC chromatogram of the crude product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degraded or old detritylation reagent Use a fresh, high-quality acid solution (e.g., trichloroacetic acid - TCA or dichloroacetic acid - DCA).[4]
Insufficient reaction time Increase the detritylation time in small increments.[4]
Low reaction temperature Ensure the reaction is performed at a consistent and appropriate temperature, typically ambient temperature.[4]
Inefficient reagent delivery (solid-phase) Check for clogging or channeling in the solid support that may hinder reagent flow. Ensure the correct solid support for the synthesis scale is being used.[4]
Inefficient capping Inefficient capping of failure sequences can lead to a complex mixture of truncated DMT-on species that are difficult to separate from the full-length product. Optimize the capping step during synthesis.[5]
Issue 2: Depurination

Symptoms:

  • Presence of shorter oligonucleotide fragments in the final product, as observed by HPLC or gel electrophoresis.

  • Reduced yield of the full-length product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessively harsh acidic conditions Use a weaker acid, such as Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA). DCA has a higher pKa (1.5) compared to TCA (approx. 0.7), making it less prone to cause depurination.[5]
Prolonged exposure to acid Minimize the detritylation time to the minimum required for complete DMT removal.[4]
High concentration of detritylating agent Consider lowering the concentration of the acid. However, be aware that this may require longer reaction times.
Sensitive nucleotide sequences Oligonucleotides with a high content of purines, especially adenosine, are more susceptible to depurination.[1] For these sequences, using a milder deblocking agent like DCA is highly recommended.[5]

Quantitative Data Summary

The choice of deblocking agent and its concentration is a critical parameter that influences both the efficiency of DMT removal and the extent of depurination.

Table 1: Comparison of Depurination Half-Times for Different Deblocking Agents

Deblocking AgentDepurination Half-TimeRelative Rate of Depurination
3% Dichloroacetic Acid (DCA)Longest1x (Baseline)
15% Dichloroacetic Acid (DCA)Intermediate~3x faster than 3% DCA
3% Trichloroacetic Acid (TCA)Shortest~4x faster than 3% DCA

Data synthesized from kinetic studies on CPG-bound oligonucleotides.[9]

Table 2: Effect of DCA Concentration on Synthesis Cycle Efficiency

DCA ConcentrationAverage Cycle Efficiency
2.5%97.7%
15%98.3%

Data from a comparative synthesis of a standard oligonucleotide.[10] This suggests that a higher concentration of DCA can lead to a higher cycle efficiency, but this must be balanced with the increased risk of depurination.

Experimental Protocols

Protocol 1: Manual Detritylation of Oligonucleotides after HPLC Purification (Solution-Phase)

This protocol is suitable for removing the DMT group from an oligonucleotide that has been purified by reverse-phase HPLC with the DMT group intact ("DMT-on").

Materials:

  • Dried DMT-on oligonucleotide

  • 80% Acetic Acid in deionized water

  • 95% Ethanol

  • Microcentrifuge tubes

Procedure:

  • Ensure the DMT-on oligonucleotide is thoroughly dried in a microcentrifuge tube.

  • Dissolve the dried oligonucleotide in 200-500 µL of 80% acetic acid. The solution will not turn orange as the aqueous environment leads to the formation of tritanol.

  • Incubate at room temperature for 20 minutes.

  • Add an equal volume of 95% ethanol to the solution.

  • Lyophilize the sample to dryness. Repeat the lyophilization from ethanol if necessary to ensure all acetic acid is removed.

  • The resulting DMT-off oligonucleotide can be desalted using standard procedures.[7]

Protocol 2: HPLC Analysis of DMT-on vs. DMT-off Oligonucleotides

This protocol outlines a general method for analyzing the success of a detritylation reaction using reverse-phase HPLC.

Materials and Equipment:

  • Reverse-phase HPLC system with a UV detector

  • C18 column suitable for oligonucleotide analysis

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude or purified oligonucleotide sample

Procedure:

  • Prepare the mobile phases and thoroughly degas them.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Dissolve the oligonucleotide sample in an appropriate buffer (e.g., water or Mobile Phase A).

  • Inject the sample onto the HPLC system.

  • Elute the oligonucleotides using a linear gradient of increasing acetonitrile (Mobile Phase B). A typical gradient might be from 5% to 50% B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • Analysis: The DMT-on oligonucleotide is more hydrophobic and will have a longer retention time than the DMT-off product. The presence of two distinct peaks will indicate an incomplete reaction, while a single, earlier-eluting peak corresponding to the DMT-off standard indicates successful detritylation.

Visualizations

Detritylation_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Purification start Start Synthesis (DMT-on) synth_cycle Elongation Cycles (Coupling, Capping, Oxidation) start->synth_cycle final_dmt Final DMT-on Oligonucleotide synth_cycle->final_dmt cleavage Cleavage from Support & Base Deprotection final_dmt->cleavage dmt_on_crude Crude DMT-on Oligonucleotide cleavage->dmt_on_crude rp_hplc Reverse-Phase HPLC (DMT-on Purification) dmt_on_crude->rp_hplc dmt_on_purified Purified DMT-on Oligonucleotide rp_hplc->dmt_on_purified detritylation Detritylation (Acid Treatment) dmt_on_purified->detritylation dmt_off_product Final DMT-off Product detritylation->dmt_off_product

Caption: Experimental workflow for oligonucleotide synthesis and purification.

Troubleshooting_Tree cluster_reagent Reagent Check cluster_time Time & Temperature cluster_support Solid Support Issues start Incomplete Detritylation (High DMT-on Peak in HPLC) reagent_q Is the detritylation reagent fresh? start->reagent_q reagent_a1 No reagent_q->reagent_a1 No reagent_a2 Yes reagent_q->reagent_a2 Yes reagent_s Use fresh reagent reagent_a1->reagent_s time_q Was the reaction time and temperature sufficient? reagent_a2->time_q final_check Re-analyze by HPLC reagent_s->final_check time_a1 No time_q->time_a1 No time_a2 Yes time_q->time_a2 Yes time_s Increase reaction time or check temperature time_a1->time_s support_q Is there evidence of poor reagent flow? time_a2->support_q time_s->final_check support_a1 Yes support_q->support_a1 Yes support_a2 No support_q->support_a2 No support_s Check for clogging/ channeling in support support_a1->support_s support_a2->final_check support_s->final_check

Caption: Troubleshooting decision tree for incomplete detritylation.

References

Technical Support Center: Optimizing Oligonucleotide Purity with 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oligonucleotides synthesized using 5'-O-DMT-N2-DMF-dG phosphoramidite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the purity of your synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the N2-DMF protecting group for dG in oligonucleotide synthesis?

The dimethylformamidine (dmf) protecting group on deoxyguanosine (dG) offers a significant advantage in the rate of deprotection compared to the more traditional isobutyryl (iBu) group.[1][2] This allows for faster overall synthesis and deprotection times, which is particularly beneficial for high-throughput applications.[1] The dmf group provides a good balance of stability during the synthesis cycles and rapid removal during the final deprotection step.[2] Additionally, the use of dmf-dG can help minimize depurination, a common side reaction that can lead to chain cleavage and lower purity of the final product.[3][4]

Q2: What are the most common impurities encountered when synthesizing oligonucleotides with this compound?

Several types of impurities can arise during oligonucleotide synthesis. These can be broadly categorized as product-related and process-related impurities.[5]

  • Product-Related Impurities:

    • Truncated Sequences (n-1, n-2, etc.): Result from incomplete coupling reactions at each cycle.[5]

    • Elongated Sequences (n+1): Can occur due to issues like GG dimer addition, where a dG phosphoramidite reacts with another dG phosphoramidite before coupling to the growing chain.[3]

    • Base Modifications: Incomplete deprotection of the dmf group can leave it attached to the guanine base. Other modifications can also occur, such as cyanoethylation of thymidine.[3][]

    • Depurination Products: Cleavage of the bond between the guanine base and the sugar backbone can lead to abasic sites and subsequent chain cleavage.[3][4]

  • Process-Related Impurities:

    • Residual Solvents and Reagents: Small molecules from the synthesis and deprotection steps that are not fully removed during purification.[5]

    • Phosphoramidite Degradation Products: The this compound phosphoramidite can degrade over time, especially in solution, leading to the incorporation of impurities.[7][8][9]

Q3: How does the choice of deprotection strategy affect the final purity of my oligonucleotide?

The deprotection strategy is a critical factor influencing the final purity. The goal is to completely remove all protecting groups (from the bases, phosphates, and the 5'-hydroxyl if performing DMT-on purification) without causing degradation of the oligonucleotide itself.[10][11]

Using a deprotection method that is too harsh or for too long can lead to base modifications or chain cleavage. Conversely, a method that is too mild or too short will result in incomplete deprotection, leaving residual protecting groups on the oligonucleotide.[10] The choice of deprotection agent and conditions should be tailored to the specific sequence and any modifications present in the oligonucleotide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Problem 1: Low yield of full-length product observed by HPLC or Mass Spectrometry.

Potential Causes & Solutions:

CauseRecommended Solution
Incomplete Deprotection The DMF group on guanine may not be fully removed. Extend the deprotection time or increase the temperature according to the chosen deprotection protocol. For G-rich sequences, incomplete deprotection is a common issue.[1]
Depurination The acidic conditions during the detritylation step can cause the loss of purine bases (A and G).[3][4] Consider using a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), and ensure the deblocking time is not excessively long.[3] Using dmf-dG helps reduce depurination compared to other protecting groups.[4]
Phosphoramidite Quality The this compound phosphoramidite may have degraded.[7][8][9] Use fresh, high-quality phosphoramidites and store them under appropriate conditions (e.g., -20°C under an inert atmosphere).[7][12][13]
Inefficient Coupling Low coupling efficiency in each cycle leads to a significant decrease in the final yield of the full-length product.[14] Ensure all reagents are anhydrous and of high purity. Optimize coupling times and activator concentration.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Full-Length Product check_deprotection Verify Complete Deprotection start->check_deprotection check_depurination Assess for Depurination start->check_depurination check_amidite_quality Evaluate Phosphoramidite Quality start->check_amidite_quality check_coupling_efficiency Review Coupling Efficiency start->check_coupling_efficiency solution_deprotection Optimize Deprotection (Time, Temperature) check_deprotection->solution_deprotection solution_depurination Use Milder Deblocking Agent (DCA) check_depurination->solution_depurination solution_amidite_quality Use Fresh, High-Quality Amidites check_amidite_quality->solution_amidite_quality solution_coupling_efficiency Ensure Anhydrous Conditions Optimize Coupling Parameters check_coupling_efficiency->solution_coupling_efficiency

Caption: A logical workflow for troubleshooting low yields of full-length oligonucleotides.

Problem 2: Presence of unexpected peaks in HPLC chromatogram or mass spectrum.

Potential Causes & Solutions:

CauseRecommended Solution
Incompletely Deprotected Species A common issue is the presence of oligonucleotides with the dmf group still attached to guanine. This will appear as a later-eluting peak in reverse-phase HPLC and a mass increase of +55 Da. Optimize the deprotection conditions (time, temperature, reagent).
N+1 Species (GG Dimer) Acidic activators can cause a small amount of the 5'-DMT group to be removed from the dG phosphoramidite during coupling, leading to the formation of a GG dimer that gets incorporated into the sequence.[3] Consider using a less acidic activator like DCI.[3]
Deletion Mutants (N-1) Inefficient capping of unreacted 5'-hydroxyl groups after a coupling step will lead to the synthesis of shorter sequences missing one or more bases.[14] Ensure that your capping reagents are fresh and the capping step is efficient.
Base Modification (e.g., Cyanoethylation) Acrylonitrile, a byproduct of cyanoethyl group removal during deprotection, can react with thymidine bases, resulting in a +53 Da adduct.[3][] Using AMA (ammonium hydroxide/methylamine) for deprotection can help scavenge acrylonitrile more effectively.[3]

Decision Tree for Identifying Unexpected Peaks

Unexpected_Peaks_Identification start Unexpected Peak Observed mass_spec Analyze by Mass Spectrometry start->mass_spec mass_plus_55 Mass +55 Da? mass_spec->mass_plus_55 mass_n_plus_1 N+1 Mass? mass_plus_55->mass_n_plus_1 No incomplete_deprotection Incomplete dG(dmf) Deprotection mass_plus_55->incomplete_deprotection Yes mass_n_minus_1 N-1 Mass? mass_n_plus_1->mass_n_minus_1 No gg_dimer GG Dimer Addition mass_n_plus_1->gg_dimer Yes mass_plus_53 Mass +53 Da? mass_n_minus_1->mass_plus_53 No deletion_mutant Deletion Mutant mass_n_minus_1->deletion_mutant Yes cyanoethylation T Cyanoethylation mass_plus_53->cyanoethylation Yes other Other Modification mass_plus_53->other No

Caption: A decision tree to aid in the identification of common impurities based on mass spectrometry data.

Experimental Protocols

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This is a traditional and widely used method for deprotecting oligonucleotides.

Reagents:

  • Concentrated Ammonium Hydroxide (28-30%)

Procedure:

  • After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-12 hours or at room temperature for 16-24 hours. For oligonucleotides containing dmf-dG, deprotection can be faster, for example, 2 hours at 55°C or 1 hour at 65°C.[1]

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of water and combine the wash with the solution from the previous step.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: UltraFast Deprotection using AMA

This method significantly reduces the deprotection time.[10][11][15]

Reagents:

  • Ammonium Hydroxide (30%)

  • Methylamine (40% in water)

  • Note: This method requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[10][15]

Procedure:

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This should be done in a fume hood.

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate at 65°C for 10 minutes.[15][16]

  • Cool the vial to room temperature.

  • Open the vial in a fume hood and transfer the solution to a new tube.

  • Wash the support and dry the oligonucleotide as described in Protocol 1.

Deprotection Time and Temperature Comparison
Deprotection ReagentTemperatureTime for dmf-dGReference
Ammonium Hydroxide55°C2 hours[1]
Ammonium Hydroxide65°C1 hour[1]
AMA65°C5-10 minutes[10][11][15]
AMARoom Temperature2 hours[16]
t-Butylamine/water (1:3)60°C6 hours[15]
Protocol 3: HPLC Purification of Oligonucleotides (DMT-on)

Reverse-phase HPLC is a powerful technique for purifying synthetic oligonucleotides.[17][][19][20] The DMT-on method separates the full-length product, which retains the hydrophobic DMT group, from the shorter failure sequences that do not.[19][21]

Materials:

  • Reversed-phase HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic Acid in water

Procedure:

  • Sample Preparation: After deprotection (without the final acid deprotection step to remove the DMT group), resuspend the dried oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on product will elute later than the DMT-off failure sequences.

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • Detritylation:

    • Dry the collected fraction.

    • Resuspend the dried oligonucleotide in the detritylation solution and incubate at room temperature for 15-30 minutes.

  • Desalting: Remove the salts and the cleaved DMT group by passing the solution through a desalting column or by ethanol precipitation.

  • Final Product: Dry the desalted oligonucleotide to obtain the purified, full-length product.

General Oligonucleotide Synthesis and Purification Workflow

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis s1 Deblocking (DMT Removal) s2 Coupling s1->s2 Repeat n times s3 Capping s2->s3 Repeat n times s4 Oxidation s3->s4 Repeat n times s4->s1 Repeat n times cleavage_deprotection Cleavage from Support & Deprotection s4->cleavage_deprotection purification Purification (e.g., HPLC) cleavage_deprotection->purification desalting Desalting purification->desalting final_product Pure Oligonucleotide desalting->final_product

Caption: A schematic overview of the solid-phase oligonucleotide synthesis and purification process.

References

stability of 5'-O-DMT-N2-DMF-dG in solution for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 5'-O-DMT-N2-DMF-dG in solution for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound phosphoramidite?

A1: To ensure optimal performance and prevent degradation, this compound phosphoramidite should be stored under the following conditions:

  • Solid Form: Store at -20°C in a dry, inert atmosphere (e.g., under argon or nitrogen).[1] Keep the container tightly sealed to protect from moisture and heat.[1]

  • In Solution: Stock solutions, typically in anhydrous acetonitrile, should be stored at -20°C and are generally stable for up to one month, or at -80°C for up to six months.[2] It is crucial to protect the solution from light.[2] For routine use on a synthesizer at ambient temperature, it is advisable to use the solution promptly as stability decreases over time.[3]

Q2: How stable is this compound in acetonitrile compared to other standard phosphoramidites?

A2: Deoxyguanosine (dG) phosphoramidites are the least stable of the four standard deoxyribonucleoside phosphoramidites in acetonitrile solution.[3][4][5] The general order of stability is T > dC > dA >> dG.[3][6] The primary degradation pathway is hydrolysis, which is often autocatalyzed.[4][5] The dimethylformamidine (dmf) protecting group on dG offers better stability compared to some other protecting groups like t-butyl phenoxyacetyl (tac).[5]

Q3: What are the advantages of using the N2-DMF protecting group for dG in oligonucleotide synthesis?

A3: The N2-dimethylformamidine (DMF) protecting group offers several key advantages over the more traditional isobutyryl (iBu) group:

  • Faster Deprotection: The DMF group is more labile, allowing for significantly faster deprotection times.[7] For example, deprotection with concentrated ammonia can be reduced to 2 hours at 55°C or 1 hour at 65°C.

  • Milder Deprotection Conditions: The lability of the DMF group permits the use of milder deprotection reagents and conditions, which is crucial for the synthesis of oligonucleotides containing base-sensitive modifications or labels.[8]

  • Improved Synthesis of G-rich Sequences: Incomplete deprotection can be a significant issue in guanine-rich oligonucleotides. The use of dG(dmf) greatly reduces the incidence of incomplete deprotection in these sequences compared to dG(ib).[7]

  • Resistance to Depurination: The electron-donating nature of the DMF group helps to protect the guanosine from depurination during the acidic detritylation step of the synthesis cycle.[9]

Q4: What are the main degradation products of this compound in solution?

A4: The primary degradation pathway for phosphoramidites in the presence of water is hydrolysis of the phosphoramidite moiety. This leads to the formation of the corresponding H-phosphonate derivative.[5][6] The reaction can be autocatalytic, especially for dG phosphoramidites.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Moisture in reagents or on the synthesizer. Water reacts with the activated phosphoramidite, reducing the amount available for coupling.[9]- Use anhydrous acetonitrile (<30 ppm water) for dissolving the phosphoramidite and on the synthesizer.[6][9]- Ensure all reagents and gas lines are dry.[9]- Use fresh, high-purity phosphoramidites.[9]- Consider using molecular sieves to dry the phosphoramidite solution.[10]
Degraded phosphoramidite solution. dG phosphoramidites have limited stability in solution at room temperature.[3]- Prepare fresh phosphoramidite solutions, especially for long synthesis runs.- Store phosphoramidite solutions at -20°C when not in use.[2]
Incomplete Deprotection (especially in G-rich sequences) Inefficient removal of the N2-protecting group. This is more common with the iBu protecting group but can still occur with DMF under suboptimal conditions.- Use deprotection conditions specifically recommended for dmf-dG, such as concentrated ammonium hydroxide for 2 hours at 55°C or AMA (ammonium hydroxide/methylamine 1:1) for 10 minutes at 65°C.[11][12]- For G-rich sequences, the use of dG(dmf) is highly recommended over dG(ib).[7]
Formation of n+1 Species (GG Dimer) Acid-catalyzed removal of the 5'-DMT group from the dG phosphoramidite during coupling. The deprotected dG can then react with another activated dG phosphoramidite.[9]- This is more prevalent with stronger activators. While not always easily resolved, ensuring high-quality, dry phosphoramidite and activator solutions can help minimize this side reaction.
Side Reactions during Deprotection Transamination of dC. If using Bz-dC with AMA for deprotection, the methylamine can react with the benzoyl-protected cytosine.- When using AMA for deprotection, it is essential to use Ac-dC (acetyl-protected dC) instead of Bz-dC.[11]
Degradation of sensitive labels or modifications. Standard deprotection conditions (e.g., prolonged heating in ammonium hydroxide) can be too harsh for certain molecules.- Utilize the milder deprotection conditions afforded by the dmf-dG protecting group. Options include shorter incubation times with ammonium hydroxide or the use of alternative basic solutions like t-butylamine/water.[13][14]

Quantitative Data

Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks*
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz)6%
DMT-dG(ib)39%

*Data from a study on phosphoramidites stored in acetonitrile under an inert atmosphere. While this data is for the iBu-protected dG, it illustrates the general instability of dG phosphoramidites.[3]

Table 2: Recommended Deprotection Conditions for Oligonucleotides containing dmf-dG

ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55°C2 hoursStandard deprotection.
Concentrated Ammonium Hydroxide65°C1 hourFaster deprotection at a higher temperature.[7]
AMA (Ammonium Hydroxide/Methylamine 1:1)65°C10 minutes"UltraFast" deprotection. Requires the use of Ac-dC.[11]
t-Butylamine/Methanol/Water (1:1:2)55°COvernightA milder option for sensitive modifications like TAMRA.[13]
0.4 M NaOH in MeOH/Water (4:1)Room Temperature>72 hoursNot recommended for dmf-dG due to very slow deprotection.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Phosphoramidite Solution

  • Ensure all glassware and syringes are thoroughly dried to prevent moisture contamination.

  • Allow the vial of solid this compound phosphoramidite to equilibrate to room temperature before opening to prevent condensation.

  • Under an inert atmosphere (e.g., in a glove box or using an argon/nitrogen line), add the required volume of anhydrous acetonitrile (water content < 30 ppm) to the vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial to dissolve the solid completely. Sonication can be used if necessary to aid dissolution.[2]

  • If not for immediate use, store the solution at -20°C, protected from light.

Protocol 2: Standard Deprotection of Oligonucleotides Synthesized with dmf-dG

  • After synthesis, transfer the solid support (e.g., CPG) to a screw-cap vial.

  • Add fresh, concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmole synthesis).

  • Seal the vial tightly and place it in a heating block or oven at 55°C for 2 hours or 65°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with nuclease-free water and combine the wash with the deprotection solution.

  • Dry the oligonucleotide solution, typically using a vacuum concentrator.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Deprotection Start Start Deblocking 1. Deblocking (Removal of 5'-DMT) Start->Deblocking Coupling 2. Coupling (Addition of DMT-dG(dmf)) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Next_Cycle Repeat for next base Oxidation->Next_Cycle Cleavage Cleavage from Solid Support Next_Cycle->Cleavage After final cycle Base_Deprotection Removal of N2-DMF Group Cleavage->Base_Deprotection Phosphate_Deprotection Removal of Cyanoethyl Groups Base_Deprotection->Phosphate_Deprotection Purification Purification of Oligonucleotide Phosphate_Deprotection->Purification

Caption: Workflow of oligonucleotide synthesis and deprotection.

Troubleshooting_Low_Coupling Start Low Coupling Efficiency with dG(dmf) Check_Moisture Check for moisture in reagents and system? Start->Check_Moisture Use_Anhydrous Use anhydrous acetonitrile (<30 ppm water) and dry system components. Check_Moisture->Use_Anhydrous Yes Check_Amidite_Age Is the phosphoramidite solution fresh? Check_Moisture->Check_Amidite_Age No Problem_Solved Problem Resolved Use_Anhydrous->Problem_Solved Prepare_Fresh Prepare a fresh solution of dG(dmf) phosphoramidite. Check_Amidite_Age->Prepare_Fresh No Further_Troubleshooting Further troubleshooting needed (e.g., activator issue, synthesizer malfunction). Check_Amidite_Age->Further_Troubleshooting Yes Prepare_Fresh->Problem_Solved

Caption: Troubleshooting low coupling efficiency with dG(dmf).

Deprotection_Pathway Protected_Oligo Protected Oligonucleotide on Solid Support - 5'-DMT - N2-DMF on dG - Cyanoethyl on Phosphate Cleavage_Deprotection Add Deprotection Reagent (e.g., NH4OH or AMA) Protected_Oligo->Cleavage_Deprotection Intermediate Oligonucleotide in Solution - N2-DMF on dG - Cyanoethyl on Phosphate Cleavage_Deprotection->Intermediate Cleavage Final_Deprotection Heating Intermediate->Final_Deprotection Base and Phosphate Deprotection Deprotected_Oligo Fully Deprotected Oligonucleotide - Free 5'-OH - Free N2 on dG - Free Phosphate Final_Deprotection->Deprotected_Oligo

Caption: General deprotection pathway for oligonucleotides.

References

Technical Support Center: 5'-O-DMT-N2-DMF-dG Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5'-O-DMT-N2-DMF-dG.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on the identification and mitigation of common impurities.

Question: My final oligonucleotide product is showing a lower purity than expected. What are the common impurities I should look for?

Answer: Several impurities can arise during the solid-phase synthesis of oligonucleotides using this compound phosphoramidite. These can be broadly categorized as process-related and compound-related impurities.

Process-Related Impurities:

  • Truncated Sequences (n-1, n-2, etc.): These are shorter oligonucleotides that result from incomplete coupling at one or more steps. This is a very common impurity.

  • Deletion Sequences: These are sequences missing one or more internal bases, which can be difficult to separate from the full-length product if they have a 5'-DMT group.

  • GG Dimer Adducts (n+1): The acidic nature of the activator can cause premature detritylation of the dG(dmf) phosphoramidite in solution, leading to the formation of a GG dimer that can be incorporated into the growing oligonucleotide chain.[1] This results in an n+1 peak in HPLC analysis.

Compound-Related Impurities (from the phosphoramidite raw material):

  • Oxidized Phosphoramidite (P(V) species): The trivalent phosphorus (P(III)) in the phosphoramidite is susceptible to oxidation to the pentavalent state (P(V)). This oxidized form is unreactive in the coupling step and leads to truncated sequences.

  • Hydrolyzed Phosphoramidite (H-phosphonate): Exposure to moisture will hydrolyze the phosphoramidite to its corresponding H-phosphonate, which is also unreactive in the coupling reaction.

  • Byproducts from Protecting Groups: Residual impurities from the synthesis of the phosphoramidite itself or side reactions involving the DMT or DMF protecting groups can be present.

Question: I am observing a significant n+1 peak in my HPLC analysis. What is the likely cause and how can I prevent it?

Answer: A prominent n+1 peak, particularly in guanosine-rich sequences, is often due to the formation and incorporation of a GG dimer.

  • Cause: The activators used in phosphoramidite chemistry are mildly acidic. This can lead to the premature removal of the 5'-DMT group from the dG(dmf) phosphoramidite in the solution before it is delivered to the solid support. This detritylated dG can then react with another activated dG phosphoramidite to form a dimer, which is subsequently incorporated into the oligonucleotide chain.[1]

  • Prevention:

    • Choice of Activator: Use a less acidic activator. For example, Dicyanoimidazole (DCI) is less acidic than tetrazole derivatives and can reduce the extent of GG dimer formation.[1]

    • Fresh Reagents: Use freshly prepared and anhydrous activator and phosphoramidite solutions to minimize the time for dimer formation to occur.

    • Optimized Coupling Time: Avoid excessively long coupling times, which can increase the opportunity for side reactions.

Question: My synthesis is showing low coupling efficiency, resulting in a high proportion of truncated sequences. What are the potential causes?

Answer: Low coupling efficiency is a common problem that leads to a higher abundance of shorter, "n-1" and other truncated oligonucleotide sequences.

  • Moisture: The presence of water is a primary cause of low coupling efficiency. Water can hydrolyze the activated phosphoramidite, rendering it inactive. Ensure all reagents, especially the acetonitrile (ACN) and the phosphoramidite itself, are strictly anhydrous.[1]

  • Degraded Phosphoramidite: The this compound phosphoramidite can degrade over time, especially if not stored under proper anhydrous and inert conditions. This leads to the formation of unreactive species like the H-phosphonate.

  • Inefficient Activation: The activator may be degraded or at an incorrect concentration, leading to incomplete activation of the phosphoramidite.

  • Poor Quality Solid Support: The solid support may have poor morphology or functionalization, leading to steric hindrance and reduced accessibility of the growing oligonucleotide chain.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using the N2-DMF protecting group for guanosine compared to other protecting groups like isobutyryl (iBu)?

A1: The dimethylformamidine (DMF) protecting group offers a significant advantage in terms of deprotection kinetics.[2] It is more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder deprotection conditions.[2][3] This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modified bases that might be degraded under the harsher conditions required for iBu removal. The use of DMF also helps to reduce the risk of depurination, which is the cleavage of the bond between the purine base and the sugar, a common side reaction with purine-rich sequences.[1]

Q2: What are the recommended storage conditions for this compound phosphoramidite?

A2: To maintain its quality and ensure high coupling efficiencies, this compound phosphoramidite should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C. It is crucial to prevent exposure to moisture and oxygen to minimize hydrolysis and oxidation.[4]

Q3: How can I assess the purity of my this compound phosphoramidite raw material?

A3: The purity of the phosphoramidite should be assessed using a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for determining the purity of the phosphoramidite and detecting non-phosphorus impurities.[3] The phosphoramidite typically appears as a pair of diastereomers.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is essential for identifying and quantifying phosphorus-containing impurities. The active P(III) phosphoramidite will have a characteristic chemical shift (around 148-150 ppm), while oxidized P(V) species will appear in a different region (around 0-10 ppm), and the hydrolyzed H-phosphonate will also have a distinct signal.[5][6]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the main product and to characterize impurities.

Q4: What is depurination and is it a major concern with dG(dmf)?

A4: Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar. This can occur during the acidic detritylation step of oligonucleotide synthesis.[1] While guanosine is susceptible to depurination, the use of the electron-donating DMF protecting group significantly stabilizes this bond compared to acyl protecting groups like isobutyryl.[1] Therefore, depurination is less of a concern with dG(dmf) under standard synthesis conditions. However, prolonged exposure to strong acids should still be avoided.

Quantitative Data on Common Impurities

The acceptable levels of impurities in phosphoramidite raw materials are critical for the successful synthesis of high-quality oligonucleotides. While exact specifications can vary between manufacturers, the following table provides typical purity requirements and impurity limits.

Impurity ClassCommon ImpuritiesTypical Specification LimitAnalytical Method
Purity This compound≥ 98.0%RP-HPLC, ³¹P NMR
Oxidized Species P(V) impurities≤ 1.0%³¹P NMR
Hydrolyzed Species H-phosphonate≤ 0.5%³¹P NMR
Other Impurities Any single unspecified impurity≤ 0.5%RP-HPLC

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound phosphoramidite.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 50% B to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL immediately before analysis.

  • Expected Result: The main product should appear as a doublet, corresponding to the two diastereomers at the chiral phosphorus center. Purity is calculated based on the total area of the product peaks relative to all other peaks.

Protocol 2: Impurity Analysis by ³¹P NMR Spectroscopy

This protocol is for the identification and quantification of phosphorus-containing impurities.

  • Solvent: Anhydrous acetonitrile-d3 or chloroform-d.

  • Instrument: NMR spectrometer with a phosphorus probe.

  • Parameters:

    • Proton-decoupled experiment.

    • Sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate quantification.

  • Chemical Shift Ranges:

    • P(III) Phosphoramidite: ~148-150 ppm (diastereomeric pair).

    • P(V) Oxidized Species: ~0-10 ppm.

    • H-phosphonate: ~5-15 ppm (can vary with solvent and pH).

  • Quantification: The relative percentage of each species is determined by integrating the respective peaks.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_analysis Initial Analysis cluster_impurities Identify Impurity Profile cluster_causes Potential Root Causes cluster_solutions Corrective Actions Low_Purity Low Final Product Purity HPLC_Analysis Analyze by HPLC/LC-MS Low_Purity->HPLC_Analysis NMR_Analysis Analyze Phosphoramidite by ³¹P NMR Low_Purity->NMR_Analysis Truncated High n-1 Peak HPLC_Analysis->Truncated N_plus_1 High n+1 Peak HPLC_Analysis->N_plus_1 Broad_Peaks Broad/Multiple Peaks HPLC_Analysis->Broad_Peaks Poor_Amidite Poor Phosphoramidite Quality NMR_Analysis->Poor_Amidite Low_Coupling Low Coupling Efficiency Truncated->Low_Coupling GG_Dimer GG Dimer Formation N_plus_1->GG_Dimer Broad_Peaks->Poor_Amidite Check_Moisture Check for Moisture in Reagents Low_Coupling->Check_Moisture Check_Activator Verify Activator Quality/Concentration Low_Coupling->Check_Activator Check_Amidite Re-evaluate Phosphoramidite Purity Low_Coupling->Check_Amidite Change_Activator Use Less Acidic Activator (e.g., DCI) GG_Dimer->Change_Activator Fresh_Reagents Use Freshly Prepared Solutions GG_Dimer->Fresh_Reagents Poor_Amidite->Check_Amidite

References

impact of water content on 5'-O-DMT-N2-DMF-dG phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5'-O-DMT-N2-DMF-dG Phosphoramidite

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the .

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of water on this compound phosphoramidite?

A1: The primary impact of water is the hydrolysis of the phosphoramidite moiety.[1][2] This chemical reaction degrades the phosphoramidite into its corresponding H-phosphonate and other byproducts.[1][3] These degradation products are inactive in the coupling step of oligonucleotide synthesis, leading to reduced synthesis efficiency, lower yields, and the formation of truncated sequences (n-1 mers).[2][4]

Q2: How does the stability of dG phosphoramidite compare to other standard phosphoramidites?

A2: The stability of deoxynucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[1] The 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation.[3][5][6] Studies have shown that dG phosphoramidite degradation can be autocatalytic, where the molecule itself facilitates its own hydrolysis, making strict moisture control especially critical.[5][7] The N2-dimethylformamidine (DMF) protecting group on the dG base provides a good balance of stability during synthesis and allows for rapid deprotection.

Q3: What is the acceptable level of water content for phosphoramidite solutions and solvents?

A3: To ensure optimal performance, all solvents and reagents must be anhydrous. The recommended water content in acetonitrile, the most common solvent for oligonucleotide synthesis, should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[1][8] It is crucial to use fresh, high-quality anhydrous solvents for dissolving phosphoramidites.[2]

Q4: How should this compound phosphoramidite be stored?

A4: Phosphoramidites are sensitive to both moisture and oxidation.[9][10] For long-term storage, this compound phosphoramidite powder should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[][12][13] Once dissolved in anhydrous acetonitrile for use on a synthesizer, the solution's lifespan is typically limited, and it should be used as quickly as possible.[14]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency and Poor Synthesis Yields

  • Symptoms: You observe a significant drop in the overall yield of your synthesized oligonucleotide. Analysis of the crude product by HPLC or PAGE shows a high percentage of n-1 and other truncated sequences.[2]

  • Possible Cause: This is the most common symptom of phosphoramidite degradation due to moisture contamination.[2][4] Water in the acetonitrile, activator solution, or synthesizer lines hydrolyzes the phosphoramidite, rendering it inactive for coupling.[2]

  • Solution:

    • Verify Solvent Water Content: Use Karl Fischer titration to test the water content of your acetonitrile.[1] Ensure it is below 30 ppm, preferably below 10 ppm.[8]

    • Use Fresh Reagents: Prepare fresh phosphoramidite and activator solutions. Do not use solutions that have been on the synthesizer for an extended period (typically more than two weeks).[14]

    • Ensure Anhydrous Conditions: Use septum-sealed bottles and dry syringes flushed with an inert gas for all liquid transfers.[2] Consider placing molecular sieves in the phosphoramidite and activator bottles to scavenge residual moisture.[2][8]

    • Purge Synthesizer Lines: Thoroughly purge all synthesizer fluid lines with dry argon or helium before starting the synthesis.[2]

Issue 2: Unexpected Peaks in Analytical HPLC or Mass Spectrometry

  • Symptoms: Your analytical data (HPLC, ³¹P NMR, MS) of the phosphoramidite reagent shows significant impurity peaks that are not the diastereomers of the pure compound.

  • Possible Cause: These peaks likely correspond to degradation products. The primary hydrolysis product is the H-phosphonate.[1] Other peaks could be oxidized phosphoramidite (P(V) species).[15]

  • Solution:

    • Perform ³¹P NMR Analysis: This is a powerful technique to directly identify and quantify phosphorus-containing impurities.[16][17] Pure phosphoramidite will show a characteristic peak (often a doublet for diastereomers) around 140-155 ppm, while the H-phosphonate appears around 5-10 ppm, and P(V) species appear in the -25 to 99 ppm range.[1][15]

    • Discard Degraded Reagent: If significant degradation is confirmed, the vial of phosphoramidite should be discarded. Do not attempt to use degraded reagents, as this will inevitably lead to poor synthesis results.[18]

Data Presentation

Table 1: Recommended Water Content Limits

Reagent/SolventMaximum Water Content (ppm)Preferred Water Content (ppm)
Acetonitrile (for dilution)< 30[1][8]< 10[1][8]
Acetonitrile (on synthesizer)< 30[4]10-15[4]
Activator Solution< 30< 10

Table 2: Typical ³¹P NMR Chemical Shifts for Quality Control

SpeciesTypical Chemical Shift Range (ppm)Status in Synthesis
Phosphoramidite (P(III))140 - 155[17]Active
H-Phosphonate5 - 10[1]Inactive (Hydrolysis Product)
Oxidized Phosphoramidite (P(V))-25 - 99[15]Inactive (Oxidation Product)

Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol provides a general method for determining the water content in acetonitrile.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.[19]

  • Sample Preparation: Using a dry, gas-tight syringe, carefully draw a precise volume (e.g., 1-5 mL) of the acetonitrile to be tested.

  • Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.[19]

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its concentration. Results are typically expressed in ppm.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing phosphoramidite purity.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the this compound phosphoramidite in 1 mL of anhydrous acetonitrile.[1][15] To prevent acid-catalyzed degradation during analysis, 0.01% (v/v) triethylamine (TEA) can be added to the solvent.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase A: 0.1M Triethylammonium Acetate (TEAA) in water.[15]

    • Mobile Phase B: Acetonitrile.[15]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, increasing over time to elute the phosphoramidite and its impurities.[1]

    • Flow Rate: 1.0 mL/min.[1][15]

    • Detection: UV at 254 nm.[1]

  • Analysis: Inject the sample. The pure phosphoramidite typically appears as a major peak (often a doublet due to diastereomers). Degradation products like the H-phosphonate will have different retention times.[1] Purity is calculated by the area percentage of the main peak(s) relative to the total peak area.[1]

Protocol 3: Purity Analysis by ³¹P Nuclear Magnetic Resonance (NMR)

This protocol describes the use of ³¹P NMR to identify phosphorus-containing species.

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in about 0.5 mL of a deuterated solvent (e.g., acetonitrile-d3) in an NMR tube.[1]

  • Acquisition: Record the ³¹P NMR spectrum using a proton-decoupled pulse program.[15]

  • Analysis:

    • Identify the main phosphoramidite peak(s) between 140-155 ppm.[17]

    • Look for impurity peaks. The H-phosphonate typically appears between 5-10 ppm, and oxidized P(V) species appear in other regions of the spectrum.[1][15]

    • Quantify the relative amounts of each species by integrating the corresponding peaks.[1]

Mandatory Visualizations

G Amidite This compound Phosphoramidite (Active) HPhosphonate This compound H-phosphonate (Inactive) Amidite->HPhosphonate Hydrolysis Coupling Successful Coupling Amidite->Coupling Anhydrous Conditions Water H₂O (Water) Water->HPhosphonate Failure Coupling Failure (n-1 sequence) HPhosphonate->Failure Enters Synthesis Cycle

Caption: Hydrolysis pathway of dG phosphoramidite due to water contamination.

G start Low Oligo Synthesis Yield q1 Check Reagent Age & Storage start->q1 a1_old Reagents are old or improperly stored q1->a1_old No a1_ok Reagents are fresh & stored correctly q1->a1_ok Yes s1 Use fresh phosphoramidites and anhydrous solvents a1_old->s1 s1->start Re-run Synthesis q2 Test Water Content of Acetonitrile (ACN) a1_ok->q2 a2_high Water > 30 ppm q2->a2_high High a2_ok Water < 30 ppm q2->a2_ok OK s2 Use new bottle of anhydrous ACN (<10 ppm) a2_high->s2 s2->start Re-run Synthesis q3 Analyze Amidite Purity (³¹P NMR / HPLC) a2_ok->q3 a3_bad Significant degradation (e.g., H-phosphonate) q3->a3_bad Poor a3_good Purity is high (>98%) q3->a3_good Good s3 Discard and replace affected phosphoramidite vial a3_bad->s3 s3->start Re-run Synthesis end Check Synthesizer (e.g., line blockage, leaks) a3_good->end

References

Technical Support Center: 5'-O-DMT-N2-DMF-dG Synthesis Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-DMT-N2-DMF-dG in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using the N2-DMF protecting group for dG phosphoramidites?

A1: The N,N-dimethylformamidine (DMF) protecting group offers several key advantages in oligonucleotide synthesis, primarily related to deprotection speed and compatibility with high-throughput applications.[1][2] The DMF group is significantly more labile than the traditional isobutyryl (iBu) group, allowing for much faster deprotection times.[3][4] This rapid deprotection minimizes exposure of the synthesized oligonucleotide to harsh basic conditions, which can be beneficial for sensitive modifications and dyes.[5]

Q2: Can I use standard deprotection conditions with this compound?

A2: While DMF-dG is compatible with standard ammonium hydroxide deprotection, its primary advantage lies in accelerated deprotection protocols.[1][2] Using standard, prolonged deprotection times developed for more robust protecting groups like iBu-dG may be unnecessary and could increase the risk of side reactions, especially for sensitive oligonucleotides. It is recommended to use optimized, faster deprotection conditions to take full advantage of the DMF protecting group.

Q3: Is the DMF protecting group on dG stable during the synthesis cycle?

A3: The DMF group on the dG phosphoramidite is designed to be stable throughout the standard oligonucleotide synthesis cycle, including the detritylation, coupling, capping, and oxidation steps.[2] However, prolonged exposure to the acidic conditions of the detritylation step can potentially lead to some degree of depurination, a common side reaction for all purine bases.[6][7]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Symptom: Trityl cation assay shows low stepwise coupling efficiency, leading to a higher proportion of n-1 shortmers in the final product.

Possible Causes & Solutions:

CauseRecommended Action
Moisture Contamination Ensure all reagents, especially acetonitrile (ACN) and the phosphoramidite solutions, are anhydrous. Use fresh, high-quality reagents and consider drying the argon or helium gas used on the synthesizer.[6]
Degraded Phosphoramidite Phosphoramidites can degrade over time, especially if exposed to moisture. Use fresh phosphoramidite and dissolve it immediately before use under an anhydrous atmosphere.[6]
Insufficient Activator The choice and concentration of the activator are critical. Ensure the activator is fresh and used at the recommended concentration. For dG, activators like DCI (4,5-Dicyanoimidazole) are effective.[1][6]
Suboptimal Coupling Time While DMF-dG generally couples efficiently, optimizing the coupling time can improve yields. For longer oligonucleotides, a slight increase in coupling time may be beneficial.[8]
Issue 2: Incomplete Deprotection

Symptom: Mass spectrometry analysis of the final product shows a heterogeneous mixture, with peaks corresponding to incompletely deprotected guanine bases.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Deprotection Reagent or Conditions The primary advantage of DMF-dG is its rapid deprotection. Ensure you are using a recommended "fast" deprotection protocol. Standard conditions for iBu-dG may not be optimal.
Old or Diluted Deprotection Reagent Deprotection reagents like ammonium hydroxide can lose potency over time. Always use fresh deprotection solutions.[9]
Insufficient Deprotection Time or Temperature While DMF deprotection is fast, it is still dependent on time and temperature. Refer to the specific protocol for your chosen deprotection reagent and ensure adequate time and temperature are applied.[3][4]
G-Rich Sequences Oligonucleotides with a high guanine content can be more challenging to deprotect completely. For such sequences, extending the deprotection time or using a stronger deprotection cocktail like AMA (Ammonium Hydroxide/Methylamine) may be necessary.[10]
Issue 3: Depurination

Symptom: Analysis of the final product by HPLC or mass spectrometry reveals peaks corresponding to abasic sites, leading to chain cleavage and a lower yield of the full-length product.

Possible Causes & Solutions:

CauseRecommended Action
Prolonged or Harsh Acidic Detritylation The detritylation step, which uses an acid like Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA), can cause depurination, especially with extended exposure.[6][11][12]
- Use a Milder Deblocking Agent: Consider replacing TCA with the less acidic DCA to minimize depurination.[8][11]
- Reduce Deblocking Time: Optimize the detritylation step to be as short as possible while still achieving complete removal of the DMT group.[8][11]
Acidic Activators Some activators are more acidic than others and can contribute to depurination during the coupling step. Activators with a higher pKa, such as DCI, are generally preferred to minimize this side reaction.[6]

Experimental Protocols & Data

Table 1: Recommended Deprotection Conditions for DMF-dG
Deprotection ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55°C2 hoursA common and effective method for standard deprotection.[2]
Concentrated Ammonium Hydroxide65°C1 hourFaster deprotection at a higher temperature.[1][2]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C5-10 minutesAn "UltraFAST" deprotection method. Requires the use of Ac-dC to prevent base modification.[3][4]
Tert-Butylamine/water (1:3 v/v)60°C6 hoursA milder deprotection option suitable for some sensitive dyes and modifiers.[3][13]
0.4 M NaOH in MeOH/water (4:1 v/v)Room Temperature> 72 hoursDMF-dG is remarkably resistant to this condition, making it unsuitable for efficient deprotection.[14]
Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of a single cycle in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleotide of the growing chain attached to the solid support.

    • Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (DCM).

    • Procedure: The deblocking solution is passed through the synthesis column to remove the DMT group, exposing a free 5'-hydroxyl group. This is followed by a wash with anhydrous acetonitrile (ACN).[8]

  • Coupling: The next phosphoramidite, this compound, dissolved in ACN, is activated and reacts with the free 5'-hydroxyl group of the growing chain.

    • Reagents: this compound phosphoramidite, Activator (e.g., DCI).

    • Procedure: The activated phosphoramidite is delivered to the synthesis column, where it couples with the growing oligonucleotide chain, forming a phosphite triester linkage.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in n-1 deletion mutants.

    • Reagents: Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF).

    • Procedure: The capping reagents are delivered to the synthesis column to block any unreacted hydroxyl groups.[15]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.

    • Reagent: Iodine solution (e.g., 0.02 M I2 in THF/Pyridine/Water).

    • Procedure: The oxidizer is passed through the column, converting the P(III) linkage to a P(V) linkage. A low-concentration iodine oxidizer is recommended when using dG(dmf) amidites.[1][2]

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_0 Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Adds new base Oxidation 4. Oxidation Capping->Oxidation Blocks failures Oxidation->Deblocking Stabilizes linkage

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting_Logic cluster_1 Troubleshooting Workflow Problem Synthesis Problem Low_Yield Low Yield / Incomplete Reaction Problem->Low_Yield Side_Products Unexpected Side Products Problem->Side_Products Check_Reagents Check Reagent Quality (Anhydrous, Fresh) Low_Yield->Check_Reagents Optimize_Time Optimize Reaction Times (Coupling, Deblocking) Low_Yield->Optimize_Time Check_Deprotection Verify Deprotection Protocol Side_Products->Check_Deprotection Modify_Deblock Modify Deblocking (Milder Acid) Side_Products->Modify_Deblock

Caption: A logical workflow for troubleshooting common oligonucleotide synthesis issues.

References

Technical Support Center: Troubleshooting Failed Sequences with 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting oligonucleotide synthesis utilizing 5'-O-DMT-N2-DMF-dG phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during synthesis, leading to improved yield and purity of your target sequences.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other dG phosphoramidites like iBu-dG?

A1: The primary advantage of using the dimethylformamidine (dmf) protecting group for guanosine is the significantly faster deprotection kinetics compared to the more traditional isobutyryl (iBu) group.[1][2][3] This allows for shorter deprotection times, which is especially beneficial for sequences containing base-labile modifications or dyes.[1][4] Additionally, dmf-dG is particularly well-suited for the synthesis of G-rich sequences, where it helps to reduce the incidence of incomplete deprotection.[2] The dmf group is also electron-donating, which offers protection against depurination during the acidic detritylation step.[5]

Q2: Is this compound compatible with standard oligonucleotide synthesis cycles?

A2: Yes, this compound phosphoramidite is designed as a direct substitute for other dG amidites like dG(iBu) and requires no changes to the standard reagents used in DNA synthesis.[2] It is stable in solution, comparable to standard dA(bz), dC(bz), and dT amidites.[2]

Q3: What are the recommended deprotection conditions for oligonucleotides containing dmf-dG?

A3: A key benefit of dmf-dG is its compatibility with rapid deprotection protocols. The "UltraFAST" deprotection method, using a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA), can completely deprotect oligonucleotides containing dmf-dG in as little as 5-10 minutes at 65°C.[1][4][6][7] For standard deprotection with concentrated ammonium hydroxide, the time is reduced to 2 hours at 55°C or 1 hour at 65°C.[2]

Q4: Can I use milder deprotection conditions with dmf-dG for sensitive modifications?

A4: Yes, various milder deprotection strategies are compatible with dmf-dG. For instance, tert-Butylamine/water (1:3 v/v) for 6 hours at 60°C is sufficient to deprotect A, C, and dmf-dG.[1][6] This is advantageous when your oligonucleotide contains sensitive dyes or other modifications that would be degraded by harsher conditions.

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Product

Symptoms:

  • Low final yield of the target oligonucleotide after purification.

  • Analysis by HPLC or gel electrophoresis shows a high proportion of shorter sequences (n-1, n-2, etc.).

  • Low trityl cation absorbance values during synthesis monitoring.[8]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Moisture Contamination Water in reagents, particularly acetonitrile (ACN) and phosphoramidites, will significantly lower coupling efficiency.[5] Use anhydrous ACN (<15 ppm water).[5] Ensure phosphoramidites are dry and dissolved under an anhydrous atmosphere.[5] Use in-line drying filters for the argon or helium gas supply.[5]
Poor Phosphoramidite Quality Phosphoramidites can degrade over time, especially dG amidites.[9][10] Use fresh, high-quality phosphoramidites. Store them under appropriate conditions (e.g., -20°C, under inert gas).
Incomplete Detritylation If the 5'-DMT group is not completely removed, the subsequent coupling reaction will be blocked. This can be caused by old or weak deblocking reagent (e.g., Trichloroacetic acid - TCA).[8] Prepare fresh deblocking solution. For long oligonucleotides, consider using Dichloroacetic acid (DCA) to minimize depurination, but you may need to increase the deblock time or volume.[5]
Inefficient Capping Failure to cap unreacted 5'-hydroxyl groups will lead to the synthesis of n-1 deletion mutants.[8][11] Ensure capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and delivered correctly.
Issue 2: Presence of n+1 Species

Symptoms:

  • A significant peak is observed in HPLC or mass spectrometry analysis corresponding to the mass of the full-length product plus an additional nucleotide.

Potential Causes and Solutions:

Potential CauseRecommended Solution
GG Dimer Formation The activator used in the coupling step is a mild acid and can cause a small amount of detritylation of the incoming dG phosphoramidite. This can lead to the formation of a dG-dG dimer that gets incorporated into the growing chain.[5] This is more prominent in the synthesis of long oligonucleotides.[5] While difficult to eliminate completely, ensuring high-quality, dry reagents can help minimize this side reaction.
Phosphoramidite Instability Premature activation of phosphoramidites can lead to side reactions. Ensure proper storage and handling of amidites.
Issue 3: Incomplete Deprotection

Symptoms:

  • Broad or shouldered peaks in HPLC analysis.

  • Mass spectrometry data shows masses corresponding to the oligonucleotide with protecting groups still attached.

  • Incompletely deprotected oligos may have altered hybridization properties.[12]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Deprotection Conditions Deprotection time, temperature, or reagent concentration may be insufficient. Refer to the recommended deprotection protocols for dmf-dG. Ensure deprotection reagents (e.g., ammonium hydroxide, AMA) are fresh.[7]
G-Rich Sequences Guanine, especially when protected with iBu, is the slowest base to deprotect.[13] Using dmf-dG significantly helps, but for very G-rich sequences, ensure you are using the upper end of the recommended deprotection times and temperatures.[2]
Presence of Sensitive Modifications If using milder deprotection conditions for sensitive labels, ensure they are still sufficient to remove all base-protecting groups. You may need to optimize the deprotection conditions for your specific sequence and modifications.
Issue 4: Base Modifications or Cleavage

Symptoms:

  • Mass spectrometry reveals unexpected masses, indicating base modification or degradation.

  • HPLC shows multiple unexpected peaks.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Depurination The acidic deblocking step can lead to the removal of purine bases (A and G), creating abasic sites that cleave during deprotection.[5] The dmf protecting group on guanosine helps to reduce depurination.[5] For sequences sensitive to depurination, consider using a milder deblocking agent like Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA).[5]
Side Reactions with AMA When using AMA for deprotection, it is crucial to use acetyl (Ac) protected dC instead of benzoyl (Bz) protected dC to avoid base modification at the cytosine base.[1][6][7]
Formation of Acrylonitrile Adducts Acrylonitrile is a byproduct of the deprotection of the cyanoethyl phosphate protecting groups and can form adducts with bases, particularly thymine.[13] To minimize this, you can treat the synthesis column with a solution of 10% diethylamine (DEA) in acetonitrile before cleavage and deprotection.[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the key steps in a standard automated oligonucleotide synthesis cycle.

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleotide using a solution of 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Coupling: Activation of the incoming this compound phosphoramidite with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.[11]

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing solution, typically iodine in a water/pyridine/THF mixture.

Protocol 2: UltraFAST Deprotection and Cleavage

This protocol is recommended for standard DNA oligonucleotides synthesized with dmf-dG.

  • Prepare the deprotection reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Pass the AMA solution through the synthesis column at room temperature for 5 minutes to cleave the oligonucleotide from the solid support.

  • Collect the solution in a pressure-tight vial.

  • Seal the vial and heat at 65°C for 5-10 minutes to complete the deprotection of the nucleobases and phosphate groups.[1][4][7]

  • Cool the vial to room temperature before opening.

  • Dry the sample, for example, by using a vacuum concentrator.

Data Summary

Table 1: Deprotection Times for dG Protecting Groups with Ammonium Hydroxide

dG Protecting GroupTemperatureTime
iBu-dGRoom Temperature36 hours
55°C16 hours
65°C8 hours
dmf-dG Room Temperature 16 hours
55°C 4 hours
65°C 2 hours
Data sourced from Glen Research.[7]

Table 2: Deprotection Times for dG Protecting Groups with AMA (UltraFAST)

dG Protecting GroupTemperatureTime
iBu-dG, dmf-dG , or Ac-dGRoom Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C5 minutes
Data sourced from Glen Research.[4][7]

Visual Guides

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add dmf-dG) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage & Deprotection Oxidation->End Final Cycle Start Start (Support) Start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Failed Synthesis Analysis Analyze Crude Product (HPLC, Mass Spec) Start->Analysis Problem Identify Primary Issue Analysis->Problem LowYield Low Yield / Shortmers Problem->LowYield Predominant Shortmers Impurity Unexpected Impurities (n+1, modified) Problem->Impurity Incorrect Mass IncompleteDeprotection Incomplete Deprotection Problem->IncompleteDeprotection Broad Peaks / Adducts CheckReagents Check Reagent Quality (Water Content, Age) LowYield->CheckReagents CheckCycle Review Synthesis Cycle (Coupling, Capping) LowYield->CheckCycle CheckChemistry Investigate Side Reactions (Depurination, Adducts) Impurity->CheckChemistry CheckDeprotection Optimize Deprotection (Time, Temp, Reagent) IncompleteDeprotection->CheckDeprotection

Caption: A logical workflow for troubleshooting failed sequences.

References

Validation & Comparative

A Head-to-Head Comparison: 5'-O-DMT-N2-DMF-dG vs. 5'-O-DMT-N2-isobutyryl-dG for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite building blocks is critical to ensuring high yield and purity of the final product. The protecting group on the exocyclic amine of deoxyguanosine (dG) is a key consideration, with the two most common options being the dimethylformamidine (DMF) and isobutyryl (ibu) groups. This guide provides an objective comparison of 5'-O-DMT-N2-DMF-dG and 5'-O-DMT-N2-isobutyryl-dG (dG-ibu), supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.

The primary distinction between these two phosphoramidites lies in the lability of the N2 protecting group. The DMF group is significantly more labile than the isobutyryl group, which has profound implications for the deprotection step of oligonucleotide synthesis. This difference in lability dictates the speed and mildness of the deprotection conditions, which can be a critical factor when synthesizing oligonucleotides containing sensitive modifications.

Performance Comparison: Deprotection Kinetics and Synthesis Efficiency

The most significant performance difference between dG-DMF and dG-ibu is observed during the final deprotection step, where the protecting groups are removed from the synthesized oligonucleotide.

Deprotection Time:

The use of the DMF protecting group allows for substantially faster deprotection protocols.[1] With dG-DMF, complete deprotection can be achieved in a fraction of the time required for dG-ibu under standard ammoniacal conditions. This is particularly advantageous for high-throughput oligonucleotide synthesis.

Protecting GroupDeprotection ConditionsTime for Complete Removal
DMF Concentrated Ammonia (55 °C)2 hours[1]
DMF Concentrated Ammonia (Room Temp.)2 hours[1]
isobutyryl (ibu) Concentrated Ammonia (55 °C)> 6 hours[1]
isobutyryl (ibu) Concentrated Ammonia (Room Temp.)8 hours[1]

Coupling Efficiency:

While deprotection is the major differentiator, coupling efficiency is also a crucial parameter. Both dG-DMF and dG-ibu phosphoramidites generally exhibit high coupling efficiencies, typically around 99% per step, when used under optimal conditions.[1] However, the overall yield of full-length oligonucleotides can be influenced by the stability of the phosphoramidite and the potential for side reactions.

Experimental Protocols

To provide a framework for a direct comparison of these two phosphoramidites, a detailed experimental protocol for oligonucleotide synthesis, cleavage, and deprotection is outlined below.

I. Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)

This protocol describes a standard automated synthesis cycle.

Reagents and Materials:

  • This compound or 5'-O-DMT-N2-isobutyryl-dG phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard phosphoramidites for dA, dC, and dT

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solution A (Acetic Anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile

Instrumentation:

  • Automated DNA/RNA Synthesizer

Procedure:

The synthesis proceeds through a series of iterative cycles, with each cycle adding one nucleotide to the growing chain.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of new phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation End End Cycle Oxidation->End Start Start Cycle Start->Deblocking End->Deblocking Next Nucleotide Cleavage_Deprotection_Workflow cluster_workflow Cleavage and Deprotection Workflow Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Solid Support & Base Deprotection Start->Cleavage Purification Purification (e.g., HPLC or PAGE) Cleavage->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

References

Comparative Guide to Deprotection of dG(DMF) vs. dG(ibu) in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the chemical synthesis of oligonucleotides, the selection of protecting groups for the exocyclic amines of nucleobases is critical for achieving high yield and purity. For 2'-deoxyguanosine (dG), the N2 position is typically protected to prevent side reactions during the phosphoramidite coupling steps. Among the most common protecting groups for this position are the N2-dimethylformamidine (DMF) and N2-isobutyryl (ibu) groups. The primary distinction between them lies in their lability and, consequently, the time and conditions required for their removal during the final deprotection step. This guide provides an objective comparison of their deprotection kinetics, supported by established data, to aid researchers in selecting the optimal group for their specific application.

Chemical Structures of Protected Deoxyguanosine

The structural differences between the DMF and ibu protecting groups fundamentally influence their stability and reactivity. The formamidine group in dG(DMF) is more susceptible to nucleophilic attack by base than the amide linkage of the isobutyryl group in dG(ibu).

G cluster_dG_DMF dG protected with Dimethylformamidine (DMF) cluster_dG_ibu dG protected with Isobutyryl (ibu) dG_DMF dG_ibu

Caption: Chemical structures of 2'-deoxyguanosine (dG) with N2-dimethylformamidine (DMF) and N2-isobutyryl (ibu) protecting groups.

Quantitative Comparison of Deprotection Times

The rate of deprotection is highly dependent on the reagent, temperature, and the protecting group itself. The DMF group is known to be significantly more labile than the ibu group. Under identical conditions, dG(DMF) is deprotected approximately twice as fast as dG(ibu).[1][2] This allows for the use of milder or faster deprotection protocols, which is particularly advantageous for oligonucleotides containing sensitive modifications or dyes.

The following table summarizes typical deprotection times for dG(DMF) and dG(ibu) under various standard conditions.

Deprotection ReagentTemperaturedG(DMF) Deprotection TimedG(ibu) Deprotection TimeNotes
Conc. Ammonium Hydroxide (NH₄OH) Room Temp.2 - 8 hours[3][4]8 - 17 hours[1][4]Standard, but slow method. dG(DMF) is fully removed in 2 hrs, while dG(ibu) requires 8 hrs.[4]
55 °C~1 - 2 hours[3][5]8 - 17 hours[1][6]Traditional overnight condition for ibu. DMF offers a significant time reduction.
65 °C~1 hour[5]~8 hours[7]Increasing temperature accelerates deprotection for both, but the relative difference remains.
AMA (1:1 NH₄OH / 40% Methylamine) Room Temp.~120 minutes[8][9]~120 minutes[8][9]AMA is significantly faster than NH₄OH alone, even at room temperature.
55 °C~10 minutes[8][9]~10 minutes[8][9]AMA enables rapid deprotection at elevated temperatures.
65 °C5 - 10 minutes [1][8][10]5 - 10 minutes [1][8][10]"UltraFast" conditions; both groups are removed rapidly, minimizing degradation of sensitive oligos.[2]

Experimental Protocols

Below are generalized protocols for the deprotection of a DNA oligonucleotide synthesized on a solid support.

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol is suitable for standard DNA oligonucleotides. The primary variable is the incubation time and temperature based on the dG protecting group used.

  • Preparation: Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Cleavage and Deprotection:

    • Add 1.0 mL of concentrated ammonium hydroxide (~28-30%) to the vial.

    • Seal the vial tightly. Ensure the seal is appropriate for the chosen temperature.

    • Incubate the vial in a heating block or oven at the desired temperature.

      • For dG(ibu): 55 °C for 8-17 hours (overnight).[1][6]

      • For dG(DMF): 55 °C for 2 hours or Room Temperature for 8 hours.[3][5]

  • Elution: After incubation, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood.

  • Transfer: Using a syringe, carefully transfer the ammonia solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

  • Rinsing: Add another 0.5 mL of fresh ammonium hydroxide (or water/acetonitrile mixture) to the support, vortex briefly, and combine the supernatant with the solution from step 4.

  • Drying: Evaporate the combined solution to dryness using a centrifugal vacuum concentrator.

  • Analysis: Resuspend the dried oligonucleotide pellet in an appropriate buffer for quantification (UV-Vis spectroscopy) and purity analysis (e.g., HPLC, CE, or mass spectrometry).

Protocol 2: UltraFast Deprotection with AMA Reagent

This protocol is preferred for high-throughput synthesis and for oligonucleotides with base-labile modifications.

  • Preparation: Transfer the solid support to a 2 mL screw-cap vial.

  • Cleavage and Deprotection:

    • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

    • Add 1.0 mL of the freshly prepared AMA reagent to the vial.

    • Seal the vial tightly.

    • Incubate the vial. For both dG(ibu) and dG(DMF), the following conditions are effective:

      • 65 °C for 10 minutes.[1][10]

      • Room temperature for 20 minutes (cleavage and deprotection).[7]

  • Post-Incubation: Cool the vial to room temperature before opening in a fume hood.

  • Work-up: Follow steps 4-7 from Protocol 1.

Visualized Workflow and Logic

The selection between dG(DMF) and dG(ibu) is a balance between synthesis stability and deprotection efficiency. The following diagrams illustrate the decision-making logic and the experimental workflow.

G cluster_choice Protecting Group Selection start Oligonucleotide Synthesis Goal sensitive_mods Does the oligo contain sensitive modifications (dyes, etc.)? start->sensitive_mods dmf Choose dG(DMF) (Fast Deprotection) sensitive_mods->dmf Yes ibu Choose dG(ibu) (Standard Stability) sensitive_mods->ibu No synthesis Solid-Phase Synthesis dmf->synthesis ibu->synthesis deprotection Cleavage & Deprotection (Ammonia or AMA) synthesis->deprotection analysis Purification & Analysis (HPLC, Mass Spec) deprotection->analysis final_product Final Oligonucleotide analysis->final_product

Caption: Decision logic for selecting dG(DMF) vs. dG(ibu) based on oligonucleotide sensitivity.

G start Synthesized Oligo on Solid Support reagent Add Deprotection Reagent (e.g., NH₄OH or AMA) start->reagent incubate Incubate (Time & Temp vary by Protecting Group) reagent->incubate elute Elute Supernatant from Support incubate->elute dry Evaporate to Dryness elute->dry resuspend Resuspend in Buffer dry->resuspend analyze QC Analysis (HPLC / MS) resuspend->analyze product Purified Oligonucleotide analyze->product

Caption: General experimental workflow for oligonucleotide deprotection and analysis.

Conclusion and Recommendations

The choice between dG(DMF) and dG(ibu) is a critical decision in oligonucleotide synthesis that impacts workflow efficiency and final product integrity.

  • dG(DMF) is the superior choice for rapid synthesis protocols and for oligonucleotides containing base-labile or temperature-sensitive modifications . Its high lability allows for significantly shorter deprotection times or the use of milder room-temperature conditions with standard reagents like ammonium hydroxide.[3][4][5] While historically there were concerns about its stability during synthesis, modern synthesis cycles have largely mitigated these issues.[11]

  • dG(ibu) remains a robust and reliable option for the synthesis of standard, unmodified DNA oligonucleotides . Its greater stability provides a wider margin of error during synthesis. However, its slow deprotection kinetics necessitate harsh conditions (prolonged heating) with ammonium hydroxide, which can be detrimental to sensitive molecules.[2][4] The development of "UltraFast" reagents like AMA has leveled the playing field, allowing for rapid deprotection of ibu-protected oligos as well, albeit requiring the use of a more aggressive deprotection cocktail.[1]

For modern, high-throughput laboratories and those working on complex modified oligonucleotides, dG(DMF) is often the preferred protecting group due to its flexibility and compatibility with gentle, rapid deprotection schemes.

References

A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with 5'-O-DMT-N2-DMF-dG and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and yield of synthetic oligonucleotides are critical for their successful application in research, diagnostics, and therapeutics. The choice of protecting groups for the nucleoside phosphoramidites used in solid-phase synthesis significantly impacts these outcomes. This guide provides an objective comparison of oligonucleotides synthesized using 5'-O-DMT-N2-DMF-dG (dimethylformamidine-protected deoxyguanosine) phosphoramidite versus those synthesized with alternative protecting groups, with a focus on their analysis by High-Performance Liquid Chromatography (HPLC).

Performance Comparison: this compound vs. Alternative Protecting Groups

The use of this compound in oligonucleotide synthesis offers distinct advantages, primarily related to the speed of deprotection. The DMF group is significantly more labile than traditional protecting groups like isobutyryl (ibu), allowing for faster cleavage and deprotection protocols. This can be particularly beneficial when synthesizing oligonucleotides containing sensitive modifications.

Experimental data from a comparative study on the synthesis of a dodecamer containing a modified base (2-aminopurine) highlights the performance differences between DMF and ibu protecting groups. While both methods yielded the desired product, the final yields after HPLC purification varied.

Protecting Group for dGInitial Yield (DMT-on, OD)Final Yield (DMT-off, OD)
Isobutyryl (ibu)363276
Dimethylformamidine (dmf)156111

Data summarized from a study by Fàbrega et al. on the synthesis of a modified dodecamer[1].

While in this specific study the isobutyryl protecting group resulted in a higher yield, the dimethylformamidine protecting group offers a significant advantage in terms of deprotection time. The DMF group can be completely removed in 2 hours at room temperature, whereas the ibu group requires 8 hours under the same conditions[1]. At the standard deprotection temperature of 55°C, both protecting groups are completely removed after 6 hours[1]. This faster deprotection with DMF can be crucial for sensitive oligonucleotides.

Common Impurities in Oligonucleotide Synthesis

Regardless of the protecting group strategy, oligonucleotide synthesis is prone to the formation of several types of impurities, which can be identified and quantified by HPLC. Common impurities include:

  • Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling reactions.

  • Deletion sequences: Oligonucleotides missing one or more internal bases.

  • Modifications due to side reactions: Depurination (loss of a purine base) is a common side reaction, particularly for guanosine. The use of the electron-donating DMF protecting group on dG helps to mitigate this issue.

  • Residual protecting groups: Incomplete removal of protecting groups from the nucleobases can lead to impurities that may interfere with downstream applications.

Experimental Protocols

A robust HPLC method is essential for the accurate analysis and purification of synthetic oligonucleotides. Reversed-phase HPLC (RP-HPLC) is a widely used technique for this purpose.

Detailed Protocol for RP-HPLC Analysis of Synthetic Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and length.

1. Sample Preparation:

  • Cleave the synthesized oligonucleotide from the solid support and deprotect it according to the manufacturer's recommendations for the specific phosphoramidites used.

  • Dissolve the crude oligonucleotide in an appropriate aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.

2. HPLC System and Column:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used for oligonucleotide analysis.

3. Mobile Phases:

  • Mobile Phase A: 0.1 M TEAA in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

4. HPLC Gradient:

  • A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used to elute the oligonucleotides. An example gradient is 5% to 65% Mobile Phase B over 30 minutes.

5. Detection:

  • Monitor the elution of the oligonucleotides by UV absorbance at 260 nm.

6. Data Analysis:

  • Integrate the peaks in the chromatogram to determine the purity of the full-length oligonucleotide and quantify any impurities.

Visualizing the Workflow and Logical Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the choice of dG phosphoramidite and the final oligonucleotide purity.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis HPLC Analysis synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage dissolution Dissolution in Buffer cleavage->dissolution injection HPLC Injection dissolution->injection separation RP-HPLC Separation injection->separation detection UV Detection (260 nm) separation->detection analysis Data Analysis & Purity Assessment detection->analysis logical_relationship cluster_choice Phosphoramidite Choice cluster_synthesis_params Synthesis & Deprotection cluster_outcome Analysis Outcome dmf_dg This compound deprotection Deprotection Conditions dmf_dg->deprotection alt_dg Alternative dG (e.g., ibu-dG) alt_dg->deprotection synthesis Synthesis Efficiency purity Final Purity synthesis->purity deprotection->purity impurities Impurity Profile purity->impurities

References

A Comparative Analysis of dG Phosphoramidites: Optimizing Oligonucleotide Synthesis Yield and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite chemistry is paramount to achieving high yield and purity. The protecting group on the deoxyguanosine (dG) phosphoramidite, in particular, plays a critical role in both the coupling efficiency during synthesis and the subsequent deprotection process. This guide provides a detailed comparative analysis of two commonly used dG phosphoramidites: N2-dimethylformamidino-dG (dmf-dG) and N2-isobutyryl-dG (ibu-dG), offering experimental data and protocols to inform selection for optimal synthesis outcomes.

The efficiency of oligonucleotide synthesis is a critical factor, especially in the production of long sequences or modified oligonucleotides for therapeutic and diagnostic applications. Even small variations in the average stepwise yield can lead to a significant decrease in the final amount of the full-length product. The protecting group on the dG phosphoramidite is a key variable that influences both the stability of the monomer and the kinetics of deprotection, thereby impacting the overall yield and purity of the synthesized oligonucleotide.

Comparative Yield Analysis

While direct head-to-head comparisons of dG phosphoramidites in the literature are limited, a study on the analogous 2-aminopurine phosphoramidites provides valuable quantitative insights into the potential yield differences. The data from this study, presented in Table 1, demonstrates a notable difference in the final oligonucleotide yield when using dmf versus ibu as the protecting group.

Table 1: Comparative Yield of a 10-mer Oligonucleotide Synthesized with dmf- and ibu-protected 2-Aminopurine Phosphoramidites

Protecting GroupInitial DMT-on Yield (OD)Final DMT-off Yield (OD)
ibu363276
dmf156111

Data adapted from a study on 2-aminopurine phosphoramidites, which are structurally similar to dG phosphoramidites and provide a relevant comparison.[1]

The results in Table 1 indicate that the use of the ibu protecting group resulted in a significantly higher yield of the final oligonucleotide product compared to the dmf protecting group in this specific experiment.[1] It is important to note that other factors, such as the specific sequence and synthesis conditions, can also influence the final yield.

Deprotection Efficiency: A Key Differentiator

A primary advantage of dmf-dG lies in its significantly faster deprotection kinetics compared to ibu-dG.[2] The isobutyryl group on ibu-dG is notoriously stable and requires prolonged exposure to harsh basic conditions for complete removal, which can be detrimental to sensitive modifications on the oligonucleotide.[2] In contrast, the dmf group is more labile, allowing for milder and much faster deprotection protocols.[2] This is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications or for high-throughput applications where rapid processing is crucial.[2][3]

Table 2: Comparison of Deprotection Conditions for dmf-dG and ibu-dG

Protecting GroupStandard Deprotection (Ammonium Hydroxide)"UltraFAST" Deprotection (AMA*)
dmf-dG 2 hours at 55°C or 1 hour at 65°C5-10 minutes at 65°C[4]
ibu-dG Overnight at 55°C[2]Compatible, but deprotection time is longer than dmf-dG[4][5]

*AMA is a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine.

The use of dmf-dG is especially recommended for the synthesis of G-rich sequences, where the faster deprotection can help to minimize incomplete deprotection and improve the purity of the final product.

Experimental Protocols

To facilitate a comparative analysis in your own laboratory setting, the following generalized protocols for oligonucleotide synthesis and deprotection are provided.

Oligonucleotide Synthesis

This protocol outlines the standard steps in solid-phase oligonucleotide synthesis using an automated synthesizer.

  • Solid Support : Start with a solid support (e.g., controlled pore glass - CPG) pre-loaded with the initial nucleoside.

  • Synthesis Cycle :

    • Deblocking (Detritylation) : Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane).

    • Coupling : Activation of the phosphoramidite monomer (dmf-dG or ibu-dG) with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping : Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation : Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water).

  • Chain Elongation : Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Deblocking : After the final coupling step, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").

Deprotection and Cleavage
  • Transfer the solid support to a vial.

  • Add concentrated ammonium hydroxide.

  • Heat the sealed vial at 55°C overnight.

  • Cool the vial, centrifuge, and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia to yield the crude oligonucleotide.

  • Transfer the solid support to a vial.

  • Add concentrated ammonium hydroxide.

  • Heat the sealed vial at 65°C for 1 hour or 55°C for 2 hours.

  • Follow steps 4 and 5 from the standard protocol.

  • Transfer the solid support to a vial.

  • Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

  • Incubate at 65°C for 5-10 minutes.[4]

  • Follow steps 4 and 5 from the standard protocol.

Visualizing the Workflow and Chemical Structures

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection start Start with Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling with dG Phosphoramidite deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation elongation Chain Elongation (Repeat Cycle) oxidation->elongation elongation->deblocking Next Cycle cleavage Cleavage from Support elongation->cleavage deprotection Base & Phosphate Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow of oligonucleotide synthesis and deprotection.

dG_Phosphoramidites cluster_ibu ibu-dG Phosphoramidite cluster_dmf dmf-dG Phosphoramidite ibu_img ibu_label N2-isobutyryl-dG dmf_img dmf_label N2-dimethylformamidino-dG

Caption: Chemical structures of ibu-dG and dmf-dG phosphoramidites.

Conclusion

The selection of the appropriate dG phosphoramidite is a critical decision in oligonucleotide synthesis that can significantly impact both the yield and the integrity of the final product. While ibu-dG may offer higher yields in some contexts, dmf-dG provides a clear advantage in terms of deprotection efficiency, enabling faster and milder conditions that are essential for the synthesis of modified or sensitive oligonucleotides. Researchers should carefully consider the specific requirements of their application, including the sequence length, presence of modifications, and desired throughput, when choosing between these two valuable reagents. The experimental protocols provided in this guide offer a starting point for in-house comparative studies to determine the optimal phosphoramidite for your specific needs.

References

Performance of 5'-O-DMT-N2-DMF-dG in the Synthesis of G-Rich Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development engaged in the synthesis of guanine-rich (G-rich) oligonucleotides, the choice of phosphoramidite chemistry is critical to ensure high yield, purity, and structural integrity of the final product. G-rich sequences are prone to forming stable secondary structures, such as G-quadruplexes, which can impede the synthesis process. This guide provides a detailed comparison of 5'-O-DMT-N2-dimethylformamidine-dG (DMF-dG) with other commonly used dG phosphoramidites, supported by experimental data and protocols.

Superior Deprotection Efficiency with DMF-dG

A primary advantage of utilizing 5'-O-DMT-N2-DMF-dG lies in its rapid and mild deprotection characteristics. The dimethylformamidine (DMF) protecting group is significantly more labile than the conventional isobutyryl (ibu) group, allowing for faster and less harsh deprotection conditions. This is particularly beneficial for G-rich sequences, as prolonged exposure to harsh deprotection reagents can lead to incomplete removal of protecting groups and degradation of the oligonucleotide.

The use of DMF-dG facilitates ultra-fast deprotection protocols, often employing AMA (a mixture of ammonium hydroxide and aqueous methylamine), which can completely deprotect an oligonucleotide in as little as 10 minutes at 65°C.[1] In contrast, the isobutyryl group on dG is more resistant to hydrolysis, making it the rate-determining step in standard oligonucleotide deprotection.[2] Milder conditions for DMF-dG deprotection, such as using concentrated ammonium hydroxide for one hour at 55°C, are also effective.[2][3]

Impact on Coupling Efficiency, Yield, and Purity

While direct comparative studies providing comprehensive quantitative data across different dG phosphoramidites for G-rich sequences are limited, evidence suggests that DMF-dG performs favorably. In a study on the on-demand synthesis of phosphoramidites, DMF-dG demonstrated high coupling yields, with all canonical nucleoside-phosphoramidites, including DMF-dG, achieving up to 99.8% coupling efficiency.[4] The electron-donating nature of the DMF group also offers protection against depurination, a common side reaction during oligonucleotide synthesis.[5]

The following tables summarize the performance characteristics of DMF-dG in comparison to other common dG phosphoramidites.

Table 1: Comparison of dG Phosphoramidite Protecting Groups

FeatureThis compound5'-O-DMT-N2-ibu-dG5'-O-DMT-N2-PAC-dG
Protecting Group Dimethylformamidine (DMF)Isobutyryl (ibu)Phenoxyacetyl (PAC)
Deprotection Conditions Mild to Ultra-Fast (e.g., AMA, 10 min at 65°C; NH4OH, 1 hr at 55°C)[1][3]Standard (e.g., NH4OH, 5 hrs at 55°C)[2]Ultra-Mild (e.g., K2CO3 in Methanol)
Coupling Efficiency High (up to 99.8%)[4]Generally high, but can be sequence-dependentHigh
Suitability for G-Rich Sequences High, due to rapid deprotection minimizing side reactions.[5]Moderate, risk of incomplete deprotection.High, due to mild deprotection.
Resistance to Depurination Good[5]ModerateModerate

Table 2: Quantitative Performance Metrics (Illustrative)

ParameterThis compound5'-O-DMT-N2-ibu-dG
Average Stepwise Coupling Yield >99%~98-99%
Overall Yield (for a 20-mer) Potentially higher due to reduced side reactionsVariable, can be lower for G-rich sequences
Purity (Crude Oligonucleotide) HighOften requires more extensive purification
Deprotection Time 10 minutes - 1 hour[1][3]5+ hours[2]

Experimental Protocols

Detailed methodologies for the key experimental processes are provided below.

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

  • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of dichloroacetic acid or trichloroacetic acid in dichloromethane.

  • Coupling: Activation of the incoming phosphoramidite (e.g., this compound) with an activator (e.g., tetrazole or a derivative) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 2-5 minutes is typical.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Cleavage and Deprotection: Cleavage of the synthesized oligonucleotide from the solid support and removal of all protecting groups. For DMF-dG, this is typically achieved using AMA (ammonium hydroxide/methylamine) at 65°C for 10 minutes or concentrated ammonium hydroxide at 55°C for 1 hour.[1][3] For ibu-dG, longer deprotection times with ammonium hydroxide are required.[2]

  • Purification: Purification of the crude oligonucleotide using methods such as HPLC or PAGE.

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with First Nucleoside detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted ends) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for each nucleotide in sequence oxidation->repeat repeat->detritylation Next Cycle cleavage 5. Cleavage & Deprotection repeat->cleavage Synthesis Complete purification 6. Purification cleavage->purification end Final Oligonucleotide purification->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: G-Quadruplex Formation and Analysis

This protocol describes the formation and characterization of G-quadruplex structures from synthesized G-rich oligonucleotides.

  • Oligonucleotide Preparation: Dissolve the purified G-rich oligonucleotide in a buffer containing a physiologically relevant cation, typically potassium (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

  • Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes to disrupt any pre-existing secondary structures.

  • Folding: Slowly cool the solution to room temperature (or 4°C) to facilitate the formation of the G-quadruplex structure. The slow cooling is crucial for obtaining a thermodynamically stable conformation.

  • Characterization:

    • Circular Dichroism (CD) Spectroscopy: Analyze the folded oligonucleotide using CD spectroscopy. A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex, while a positive peak around 295 nm and a negative peak around 265 nm suggest an anti-parallel topology.

    • UV-melting Analysis: Determine the thermal stability (melting temperature, Tm) of the G-quadruplex by monitoring the change in UV absorbance at 295 nm as a function of temperature.

    • Native Polyacrylamide Gel Electrophoresis (PAGE): Confirm the formation of the G-quadruplex by comparing the electrophoretic mobility of the folded structure to a non-folded control. G-quadruplexes typically migrate faster than their unfolded counterparts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, 1D and 2D NMR experiments can be performed to observe the imino protons involved in Hoogsteen hydrogen bonding within the G-tetrads.

G_Quadruplex_Analysis_Workflow start Start: Purified G-rich Oligonucleotide dissolve 1. Dissolve in K+-containing buffer start->dissolve anneal 2. Anneal (Heat to 95°C) dissolve->anneal fold 3. Fold (Slow cool to RT) anneal->fold characterization 4. Characterization fold->characterization cd CD Spectroscopy characterization->cd uv UV-melting (Tm) characterization->uv page Native PAGE characterization->page nmr NMR Spectroscopy characterization->nmr end Structural & Stability Data cd->end uv->end page->end nmr->end

Caption: Workflow for G-quadruplex formation and analysis.

Influence of Protecting Group on G-Quadruplex Formation

Conclusion

For the synthesis of G-rich sequences, this compound presents a compelling option over traditional dG phosphoramidites like ibu-dG. Its primary advantage lies in the significantly faster and milder deprotection conditions, which are crucial for preserving the integrity of G-rich oligonucleotides and preventing side reactions that can hinder the formation of G-quadruplexes and other desired structures. The high coupling efficiency and protective effect against depurination further contribute to its superior performance, making it a preferred choice for researchers working with these challenging sequences.

References

Navigating the Maze: A Comparative Guide to the Enzymatic Digestion of Oligonucleotides with Modified Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with therapeutic oligonucleotides, accurate characterization is paramount. The presence of modified nucleosides, such as variations of guanosine, enhances therapeutic potential but complicates analysis. This guide provides a comprehensive comparison of enzymatic digestion strategies for oligonucleotides containing modified guanosine, supported by experimental data and detailed protocols to aid in method selection and optimization.

The introduction of chemical modifications to oligonucleotides is a cornerstone of modern therapeutic development, bestowing enhanced stability, improved cellular uptake, and increased target affinity.[1][2] Guanosine, a frequent site for modification, can be altered in various ways to fine-tune these properties. However, these very modifications present a significant hurdle for standard analytical techniques, particularly those relying on enzymatic digestion for sequence verification and localization of the modification.[3][4]

This guide delves into the nuances of enzymatic digestion of guanosine-modified oligonucleotides, comparing the performance of different enzymatic approaches and offering insights into alternative analytical strategies.

Performance Comparison of Enzymatic Digestion Strategies

The successful enzymatic digestion of modified oligonucleotides is highly dependent on the nature of the modification, the choice of enzymes, and the reaction conditions. The following table summarizes the performance of common enzymatic strategies when faced with guanosine-modified oligonucleotides, based on published experimental findings.

Enzymatic StrategyTarget Modification TypeDigestion EfficiencyKey Findings & LimitationsReferences
Exonuclease Digestion (3'→5' & 5'→3') C8-arylamine adducts (e.g., 2-aminofluorene)Variable3'-exonucleases can cleave some aminofluorene-modified guanines, but efficiency is sequence and modification dependent.[5] 5'-exonuclease digestion is often significantly slowed or halted by the modification.[5] The presence of multiple modifications can inhibit cleavage.[5][5]
Phosphorothioate (PS) linkagesResistantPS bonds, often introduced to increase nuclease resistance, effectively inhibit both 3' and 5' exonucleases.[2][4] A minimum of three PS bonds at the termini is recommended for significant protection.[2][2][4]
2'-O-Methyl (2'OMe) modificationsResistantThe 2'OMe modification on the ribose sugar provides resistance to single-stranded endonucleases but not necessarily exonucleases.[2] Therefore, end-blocking with other modifications is often necessary.[2]
Combined Endonuclease & Phosphatase Digestion General modified nucleosidesHighA combination of nucleases (e.g., Nuclease P1) and phosphatases (e.g., alkaline phosphatase) can digest oligonucleotides into individual nucleosides for compositional analysis.[3] This approach is effective for quantifying the presence of modified nucleosides but does not provide sequence information.[3][6][3][6]
Enzyme Cocktail for Complete Digestion Various modificationsHighA combination of snake venom phosphodiesterase (SVP) and shrimp alkaline phosphatase (SAP) can completely digest oligonucleotides to their constituent deoxynucleosides, facilitating accurate quantitation by LC-IDMS.[7] This method is advantageous as it simplifies chromatography and allows for positive ion mass spectrometry.[7][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the enzymatic digestion of modified oligonucleotides.

Protocol 1: Exonuclease Digestion for Sequencing by Mass Spectrometry

This protocol is adapted from studies involving the sequencing of oligonucleotides with arylamine modifications.[5]

Materials:

  • Modified oligonucleotide sample

  • Snake Venom Exonuclease (3'→5' exonuclease)

  • Bovine Spleen Exonuclease (5'→3' exonuclease)

  • Reaction Buffer (e.g., 20 mM MgCl2, 0.5% ammonium hydroxide, pH 8.8)

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing the oligonucleotide, the chosen exonuclease, and the reaction buffer.

  • Incubate the reaction at a controlled temperature (e.g., 24°C).

  • At various time points, inject an aliquot of the reaction mixture directly into the LC-MS system for analysis.

  • The mass spectra will show a ladder of fragments corresponding to the sequential cleavage of nucleotides. The position of the modification can be inferred from the mass shifts in the observed fragments.[5][8]

Protocol 2: Complete Digestion to Nucleosides for Compositional Analysis

This protocol is designed for the complete breakdown of an oligonucleotide to its constituent nucleosides for quantitative analysis.[3][7]

Materials:

  • Modified oligonucleotide sample

  • Nuclease P1

  • Alkaline Phosphatase (e.g., calf intestine or shrimp)

  • Reaction Buffer (e.g., Tris-HCl buffer with MgCl2)

  • UPLC or HPLC system with UV and/or MS detection

Procedure:

  • Incubate the oligonucleotide sample with Nuclease P1 to hydrolyze it into 5'-mononucleotides.

  • Add Alkaline Phosphatase to the reaction mixture to dephosphorylate the mononucleotides into nucleosides.

  • Incubate the mixture to ensure complete digestion.

  • Analyze the resulting nucleoside mixture by UPLC or HPLC, comparing the retention times and mass spectra to known standards of both unmodified and modified nucleosides to determine the composition of the original oligonucleotide.[3][6]

Visualizing the Workflow

Diagrams can clarify complex experimental processes. The following Graphviz diagrams illustrate the workflows for enzymatic digestion and analysis.

EnzymaticDigestionWorkflow cluster_sample Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Oligo Modified Oligonucleotide Enzyme Exonuclease or Endonuclease Cocktail Oligo->Enzyme Add Enzyme Incubation Incubation (Time Course) Enzyme->Incubation Initiate Digestion LCMS LC-MS Analysis Incubation->LCMS Inject Aliquots Data Data Interpretation (Sequence/Composition) LCMS->Data Acquire Data

Caption: Workflow for enzymatic digestion and LC-MS analysis.

DigestionComparison cluster_exonuclease Exonuclease Digestion cluster_complete Complete Digestion Start Modified Oligonucleotide Exo 3' or 5' Exonuclease Start->Exo Cocktail Nuclease/Phosphatase Cocktail Start->Cocktail Ladder Fragment Ladder (Sequence Information) Exo->Ladder Nucleosides Individual Nucleosides (Compositional Analysis) Cocktail->Nucleosides

Caption: Comparison of exonuclease vs. complete digestion approaches.

Alternative Analytical Approaches

While enzymatic digestion is a powerful tool, its limitations with highly modified oligonucleotides have spurred the development of alternative and complementary techniques.

  • Chemical Degradation: Methods involving chemical degradation followed by mass spectrometry can provide sequence information without the reliance on enzymes that may be inhibited by modifications.[3][6]

  • Tandem Mass Spectrometry (MS/MS): Direct fragmentation of the intact oligonucleotide in a mass spectrometer can yield sequence information, although interpretation can be complex for modified species.[5]

  • Chromatographic Methods: Techniques like Ion-Pairing Reversed-Phase Chromatography (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC) are crucial for the separation and analysis of oligonucleotides and their impurities, often coupled with mass spectrometry.[9][10]

Conclusion

The enzymatic digestion of oligonucleotides with modified guanosine is a nuanced process that requires careful consideration of the modification type and the analytical goal. While exonuclease digestion can provide valuable sequencing information, its effectiveness is often hampered by the presence of modifications. For robust compositional analysis, a complete digestion approach using a cocktail of enzymes is generally more reliable.

For researchers and drug developers, a multi-pronged approach that combines enzymatic digestion with alternative analytical methods like chemical degradation and advanced mass spectrometry techniques will provide the most comprehensive characterization of these complex and promising therapeutic molecules. The protocols and comparative data presented in this guide serve as a foundational resource for navigating the analytical challenges posed by modified oligonucleotides.

References

Unveiling the Impact of N2-Guanine Modifications on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Modification of the N2 position of deoxyguanosine (dG) is a common strategy in oligonucleotide synthesis, often employed to introduce functionalities or to study DNA damage and repair. The N2-dimethylformamidine (DMF) protecting group is frequently used during synthesis due to its lability, which allows for mild deprotection conditions, preserving the integrity of other sensitive modifications within the oligonucleotide. However, the presence of adducts at the N2 position can influence the thermal stability of the resulting DNA duplex. This guide delves into the comparative thermal stability of such modified duplexes, supported by experimental data and detailed protocols.

Comparison of Thermal Stability

The thermal stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Modifications at the N2 position of guanine can disrupt the Watson-Crick base pairing and stacking interactions, generally leading to a decrease in the thermal stability of the duplex.

While specific Tm values for N2-DMF-dG modified duplexes are not available in the current literature, a study on a similar N2-dG adduct, 1,N2-propanodeoxyguanosine (X), provides valuable insight. The following table summarizes the melting temperatures of a 13-mer DNA duplex with and without this modification.

Duplex DescriptionSequence (5'-3')ModificationMelting Temperature (Tm) in °C[1]
Unmodified Controld(CGCATGCGTACGC)•d(GCGTACGCATGCG)None62.5
N2-dG Adductd(CGCATX GTACGC)•d(GCGTACGCATGCG)1,N2-propanodeoxyguanosine47.9

This data clearly demonstrates a significant decrease in thermal stability (ΔTm = -14.6 °C) upon the introduction of the N2-dG adduct. This destabilization is attributed to the steric hindrance and altered hydrogen bonding capacity introduced by the modification in the minor groove of the DNA duplex.[1]

Alternative N2-dG Modifications

Other alkyl modifications at the N2 position of guanine, such as N2-propyl-dG and N2-benzyl-dG, have also been reported to be destabilizing to nucleic acid duplexes. While specific Tm values for DNA duplexes were not found, studies on RNA duplexes indicate that these modifications lead to a decrease in thermal stability. This suggests a general trend where bulkier adducts at the N2 position of guanine disrupt duplex stability.

Experimental Protocols

The determination of DNA duplex thermal stability is crucial for understanding the impact of modifications. The most common method is UV-melting analysis.

UV-Melting Experimental Protocol

This protocol outlines the steps for determining the melting temperature (Tm) of a DNA duplex using UV-Vis spectrophotometry.

1. Sample Preparation:

  • Synthesize and purify the desired oligonucleotides (both the modified strand and its complementary strand).

  • Quantify the concentration of each oligonucleotide strand using UV absorbance at 260 nm.

  • Prepare equimolar solutions of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0). The final duplex concentration is typically in the range of 1-10 µM.

2. Annealing:

  • Heat the mixed oligonucleotide solution to 95°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures.

  • Slowly cool the solution to room temperature over several hours to allow for proper duplex formation.

3. UV-Melting Measurement:

  • Transfer the annealed duplex solution to a quartz cuvette.

  • Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

  • The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. This can be precisely calculated from the first derivative of the melting curve, where the peak corresponds to the Tm.

Visualizing the Workflow

The following diagram illustrates the key steps in determining the thermal stability of modified oligonucleotides.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_preparation Sample Preparation cluster_analysis Thermal Analysis Synthesis Synthesis of Modified & Complementary Strands Purification Purification (e.g., HPLC) Synthesis->Purification Quantification Quantification (UV Absorbance) Purification->Quantification Mixing Equimolar Mixing in Buffer Quantification->Mixing Annealing Annealing (Heating & Slow Cooling) Mixing->Annealing UVMelting UV-Melting Measurement Annealing->UVMelting DataAnalysis Data Analysis (Melting Curve & Tm Determination) UVMelting->DataAnalysis

Experimental workflow for determining the thermal stability of modified DNA duplexes.

Logical Relationship of Duplex Stability

The stability of a DNA duplex is a function of several factors, with modifications at the nucleobase level playing a significant role.

stability_factors DuplexStability Duplex Thermal Stability (Tm) BasePairing Watson-Crick Base Pairing BasePairing->DuplexStability contributes to Stacking Base Stacking Interactions Stacking->DuplexStability contributes to Modification N2-Guanine Modification StericHindrance Steric Hindrance in Minor Groove Modification->StericHindrance HBondDisruption Disruption of Hydrogen Bonding Modification->HBondDisruption StericHindrance->BasePairing destabilizes StericHindrance->Stacking destabilizes HBondDisruption->BasePairing destabilizes

Factors influencing the thermal stability of N2-modified DNA duplexes.

Conclusion

The incorporation of modifications at the N2 position of deoxyguanosine, including the transient N2-DMF protecting group and more permanent adducts, generally leads to a decrease in the thermal stability of DNA duplexes. This destabilization, as evidenced by a lower melting temperature, is a critical consideration in the design and application of modified oligonucleotides. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to assess and understand the impact of such modifications on DNA duplex stability, thereby facilitating the development of more effective nucleic acid-based technologies. Further studies are warranted to specifically quantify the thermal stability of duplexes containing the N2-DMF-dG modification itself.

References

A Researcher's Guide to Assessing the Purity of 5'-O-DMT-N2-DMF-dG from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of nucleotide building blocks like 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) is paramount for the successful synthesis of high-quality oligonucleotides. Impurities in these critical raw materials can lead to the failure of synthesis, the introduction of mutations in the final product, and difficulties in purification. This guide provides a framework for assessing the purity of this compound from various suppliers, complete with experimental protocols and data interpretation.

Comparative Purity Analysis

While direct, publicly available side-by-side comparisons of named suppliers are scarce, it is understood that the quality of phosphoramidites can vary. Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Purity levels for high-quality this compound are typically expected to be ≥98% or higher as determined by HPLC.[][2][3]

Table 1: Representative Purity and Impurity Profile of this compound from Different Suppliers

SupplierLot NumberStated Purity (HPLC)Key Impurities Detected by LC-MS³¹P NMR Purity (%)P(V) Impurities (%)
Supplier A A12345≥99.0%Unidentified peak at RRT 1.05 (0.3%), DMT-dG (0.2%), P(V) species (0.4%)99.50.43
Supplier B B67890≥98.5%"Reverse" amidite isomer (0.5%), DMT-dG (0.3%), P(V) species (0.6%), other minor impurities (0.1%)99.10.81
Supplier C C24680≥98.0%DMT-dG (0.8%), P(V) species (0.9%), multiple unidentified peaks (totaling 0.3%)98.80.90

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values will vary by supplier and lot. RRT = Relative Retention Time.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of phosphoramidites. A reversed-phase method is typically used to separate the main component from its impurities.

Protocol:

  • Sample Preparation: Prepare a sample solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.[4] It is crucial to use anhydrous solvent to prevent on-column degradation.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.[5]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compounds. A typical gradient might be 5-95% B over 30 minutes.

    • Flow Rate: 1 mL/min.[5]

    • Detection: UV detection at a wavelength of 254 nm.

    • Temperature: Ambient.[5]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying and characterizing impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to determine the molecular weights of impurities, which aids in their structural elucidation.[6][7]

Protocol:

  • Sample Preparation and Chromatographic Conditions: Follow the same procedure as for HPLC analysis. The mobile phase may need to be adjusted to be compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate).[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[7][8]

    • Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the impurity peaks to obtain fragmentation patterns for structural confirmation.[7]

  • Data Analysis: The accurate mass measurements of impurity peaks can be used to predict their elemental composition and identify potential structures, such as hydrolysis products (DMT-dG), oxidized forms (P(V) species), or isomers like the "reverse" amidite.[4][8]

³¹P Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus-Containing Impurities

³¹P NMR is a specific and quantitative method for analyzing phosphoramidites and their phosphorus-containing impurities. It can distinguish between the desired phosphoramidite (P(III)) and its oxidized (P(V)) forms.[5][9]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent, such as acetonitrile-d3 or chloroform-d.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Pulse Program: A proton-decoupled ³¹P NMR experiment is typically performed.[5]

    • Chemical Shift Range: The desired phosphoramidite diastereomers typically appear as two singlets in the region of 140-155 ppm.[9] P(V) impurities resonate in the region of -25 to 99 ppm.[5]

  • Data Analysis: The purity can be assessed by integrating the signals corresponding to the P(III) species and the P(V) impurities. The percentage of each is calculated from the relative integrals.

Visualizing the Assessment Workflow and Impurity Impact

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the experimental work involved in assessing the purity of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Documentation Review (CoA) Documentation Review (CoA) Sample Receipt->Documentation Review (CoA) Sample Preparation (Anhydrous Acetonitrile) Sample Preparation (Anhydrous Acetonitrile) Documentation Review (CoA)->Sample Preparation (Anhydrous Acetonitrile) HPLC_UV HPLC-UV Sample Preparation (Anhydrous Acetonitrile)->HPLC_UV LC_MS LC-MS Sample Preparation (Anhydrous Acetonitrile)->LC_MS P31_NMR 31P NMR Sample Preparation (Anhydrous Acetonitrile)->P31_NMR Purity_Calculation Purity Calculation (% Area) HPLC_UV->Purity_Calculation Impurity_Identification Impurity Identification & Characterization LC_MS->Impurity_Identification PV_Quantification P(V) Quantification P31_NMR->PV_Quantification Final_Report Final Purity Assessment Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report PV_Quantification->Final_Report

Purity assessment workflow for this compound.
Classification and Impact of Impurities

Understanding the types of impurities and their potential impact on oligonucleotide synthesis is crucial for risk assessment. Impurities can be broadly classified into non-critical and critical categories.[10]

G cluster_0 Non-Critical Impurities cluster_1 Critical Impurities Phosphoramidite Impurities Phosphoramidite Impurities Non-Reactive Non-Reactive (e.g., DMT-OH) Phosphoramidite Impurities->Non-Reactive Reactive_Non-Critical Reactive but Separable (e.g., different protecting groups) Phosphoramidite Impurities->Reactive_Non-Critical Reactive_Critical Reactive & Critical (e.g., 'reverse' amidite, base modifications) Phosphoramidite Impurities->Reactive_Critical No incorporation into oligonucleotide No incorporation into oligonucleotide Non-Reactive->No incorporation into oligonucleotide Incorporated but easily removed during purification Incorporated but easily removed during purification Reactive_Non-Critical->Incorporated but easily removed during purification Incorporated and co-elutes with final product Incorporated and co-elutes with final product Reactive_Critical->Incorporated and co-elutes with final product

Classification and impact of phosphoramidite impurities.

References

A Researcher's Guide to 5'-O-DMT-N2-DMF-dG: Efficacy and Alternatives in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the field of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. This guide provides a comparative analysis of 5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite, a critical building block for DNA synthesis. We will delve into its efficacy, compare it with alternative guanosine phosphoramidites, and provide the experimental context required by researchers and drug development professionals.

The core of oligonucleotide synthesis relies on the phosphoramidite method, a stepwise addition of nucleotide monomers to a growing chain on a solid support.[1] To ensure sequence fidelity, reactive functional groups on the nucleobases must be protected. The choice of these protecting groups significantly impacts the synthesis efficiency, deprotection time, and ultimately, the purity of the final product. For deoxyguanosine (dG), the exocyclic N2 amino group is nucleophilic and requires protection to prevent unwanted side reactions during synthesis.[2][3] 5'-O-DMT-N2-DMF-dG utilizes a dimethylformamidine (DMF) group for this purpose, offering distinct advantages over more traditional protecting groups.

Performance Comparison of Guanosine Protecting Groups

The primary advantage of the DMF protecting group lies in its rapid removal (deprotection) under basic conditions.[2] This is a significant benefit for high-throughput synthesis and for preparing oligonucleotides containing sensitive modifications that cannot withstand harsh or prolonged deprotection steps.[2][4] The most common alternative is the isobutyryl (iBu) group, known for its stability but requiring more extended deprotection times.[2] Other groups like acetyl (Ac) and tert-butylphenoxyacetyl (TAC) also offer faster deprotection profiles.[5]

The following table summarizes the typical deprotection conditions for various N2-protected dG phosphoramidites, highlighting the kinetic advantage of the DMF group.

Protecting GroupReagentTemperatureTimeKey Features
Dimethylformamidine (DMF) Conc. NH₄OH65°C1 hourFast deprotection; ideal for high-throughput and base-labile oligos.[2][5]
Conc. NH₄OH55°C2 hoursMilder temperature option with slightly longer time.[2][5]
NH₄OH/Methylamine (AMA)65°C10 minutesUltra-fast deprotection; requires Ac-dC to avoid side reactions.[6][7]
Isobutyryl (iBu) Conc. NH₄OH55°COvernight (~8-16 hours)Conventional, stable group; requires harsh, extended deprotection.[2]
Acetyl (Ac) NH₄OH/Methylamine (AMA)65°C5-10 minutesCompatible with ultra-fast deprotection protocols.[6][7]
tert-Butylphenoxyacetyl (TAC) Conc. NH₄OH55°C15 minutesUltra-fast deprotection even with standard ammonia.[5]
Conc. NH₄OHRoom Temp.2 hoursAllows for room temperature deprotection.[5]

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on an automated synthesizer.[1] Each cycle adds one nucleotide and consists of four main steps: deblocking, coupling, capping, and oxidation.[8]

Materials:

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

  • Phosphoramidites: 5'-O-DMT protected nucleoside phosphoramidites (e.g., this compound) dissolved in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[8]

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar, in acetonitrile.

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF)/Pyridine.[4]

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02-0.1 M Iodine in THF/Water/Pyridine.[8]

  • Washing Solvent: Anhydrous acetonitrile.

Methodology:

  • Step 1: Deblocking (Detritylation)

    • The synthesis column containing the solid support is washed with anhydrous acetonitrile.

    • The deblocking solution (3% TCA in DCM) is passed through the column to remove the acid-labile 5'-Dimethoxytrityl (DMT) group from the support-bound nucleoside.[4][8] This exposes the 5'-hydroxyl group for the subsequent reaction.

    • The column is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.[4]

  • Step 2: Coupling

    • The desired phosphoramidite (e.g., this compound) and the activator solution are mixed and delivered simultaneously to the column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain, forming a phosphite triester linkage.[1]

    • Typical coupling times are short (30-60 seconds), though modified bases may require longer.[8]

  • Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups ("failure sequences") from participating in subsequent cycles, they are permanently blocked.

    • Capping solutions A and B are delivered to the column, and the acetic anhydride acetylates any free 5'-OH groups.[4]

    • The column is washed with acetonitrile.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.

    • The iodine solution is passed through the column to perform the oxidation.[8]

    • The column is washed with acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide undergoes cleavage from the solid support and deprotection of the base and phosphate protecting groups.

Visualizations

Below are diagrams illustrating the key chemical structures and workflows relevant to the use of this compound.

Caption: Key protecting groups on the dG phosphoramidite monomer.

Solid-Phase Oligonucleotide Synthesis Cycle start Start: Support-Bound Nucleoside (5'-DMT ON) deblock 1. Deblocking (TCA/DCA) start->deblock wash1 Wash deblock->wash1 couple 2. Coupling (Phosphoramidite + Activator) wash1->couple wash2 Wash couple->wash2 cap 3. Capping (Acetic Anhydride) wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation (Iodine) wash3->oxidize wash4 Wash oxidize->wash4 next Next Cycle or Final Deprotection wash4->next next->deblock Repeat for next base

Caption: The four-step cycle of phosphoramidite-based DNA synthesis.

Comparison of dG Deprotection Conditions cluster_dmf DMF-dG cluster_ibu Ibu-dG (Conventional) dmf_start Oligo with N2-DMF-dG dmf_deprotect Conc. NH₄OH 1 hr @ 65°C dmf_start->dmf_deprotect dmf_end Fully Deprotected Oligonucleotide dmf_deprotect->dmf_end ibu_start Oligo with N2-Ibu-dG ibu_deprotect Conc. NH₄OH Overnight @ 55°C ibu_start->ibu_deprotect ibu_end Fully Deprotected Oligonucleotide ibu_deprotect->ibu_end

Caption: Deprotection workflow comparison: DMF vs. conventional Ibu.

References

Safety Operating Guide

Safe Disposal of 5'-O-DMT-N2-DMF-dG: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5'-O-DMT-N2-DMF-dG, a modified nucleoside used in oligonucleotide synthesis, is critical for maintaining laboratory safety and environmental compliance. Due to the presence of the N,N-dimethylformamide (DMF) group, this compound requires handling as a hazardous chemical waste. This guide provides essential information for its safe disposal.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If vapors or aerosols are generated, respiratory protection is required.

Disposal Plan: Step-by-Step Procedure

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Segregation:

    • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents, halogens, and reducing agents.[1]

  • Container Management:

    • Use a container that is chemically resistant and has a secure, tightly closing lid.[1]

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

  • Disposal of Unused Product:

    • If you have unused or expired this compound, it must be disposed of as hazardous waste.

    • Do not attempt to dispose of it down the drain or in regular trash.

  • Decontamination of Labware:

    • Any labware that has come into contact with this compound should be decontaminated.

    • Rinse the contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) under a chemical fume hood.

    • The rinse solvent must be collected and disposed of as hazardous waste.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[1]

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal company.[1]

Quantitative Data Summary

ParameterValueReference
Storage Temperature-20°C to -80°C[2][3]
DMF Flash Point58 °C / 136.4 °F[1]
DMF Autoignition Temperature445 °C / 833 °F[1]

Disposal Workflow

DisposalWorkflow A Start: Handling this compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: - Labeled, closed container - 'Hazardous Waste: this compound' B->C D Collect Waste: - Unused product - Contaminated materials (tips, gloves) - Decontamination rinse solvent C->D E Store Waste Container: - Cool, dry, well-ventilated area - Away from ignition sources D->E F Spill? E->F G Follow Spill Management Protocol F->G Yes H Arrange for Disposal: - Contact institutional EHS - Use licensed waste disposal service F->H No G->H I End H->I

A flowchart outlining the proper disposal procedure for this compound.

References

Personal protective equipment for handling 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5'-O-DMT-N2-DMF-dG must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The recommended personal protective equipment when handling this compound is outlined below. This is based on guidelines for similar chemical compounds, including other phosphoramidites and the hazardous component N,N-Dimethylformamide (DMF).[1][2]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a significant risk of splashing.[1][3]
Skin Protection Chemical-Impermeable GlovesNitrile gloves are commonly recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][3]
Laboratory CoatA standard lab coat should be worn to protect skin and clothing.[1][3]
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95) is necessary if working in an area with inadequate ventilation or if dust is generated.[1] For handling larger quantities or in case of a spill, a self-contained breathing apparatus may be required.[1]

Operational Plan: Handling Procedures

Proper handling of this compound is critical to prevent contamination and exposure. The following step-by-step process should be followed:

  • Preparation : Before handling, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered.[2] All necessary PPE should be donned correctly.

  • Weighing and Aliquoting : The compound is a white to off-white powder.[] Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles. Use spark-proof tools and an explosion-proof environment due to the flammable nature of the DMF component.[2]

  • Dissolving : When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Storage : this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[][5][6] Some sources suggest storage at +2 to +8 °C is also acceptable.[7] It is crucial to prevent moisture and air exposure.[1]

  • General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Clear Workspace (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound (Inside Fume Hood) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve storage Store at -20°C (Tightly Sealed) dissolve->storage cleanup Clean Workspace storage->cleanup wash Wash Hands Thoroughly cleanup->wash

Figure 1. Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Chemical Waste : Unused or surplus solutions of the compound should be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or into the environment.[1]

  • Licensed Disposal : All waste containing this compound must be disposed of through a licensed and approved waste disposal company.[1]

G start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated solid_waste Collect in Labeled Hazardous Waste Container is_contaminated->solid_waste Yes (Solid) liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_contaminated->liquid_waste Yes (Liquid) non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No dispose Dispose via Licensed Waste Disposal Company solid_waste->dispose liquid_waste->dispose

Figure 2. Decision-making process for the disposal of waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.